Ethyl 6,8-dichlorooctanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6,8-dichlorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYDWSNYTVVKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910209 | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-64-0 | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 6,8-dichlorooctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6,8-dichlorooctanoate is a pivotal intermediate in the synthesis of various biologically active molecules, most notably α-lipoic acid, a potent antioxidant with therapeutic applications in conditions like diabetic neuropathy.[1][2][3][4] This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate comprehension and replication in a laboratory setting.
Core Synthesis Pathways
The preparation of this compound predominantly involves the chlorination of a hydroxyl precursor. The most common and well-documented starting material is Ethyl 6-hydroxy-8-chlorooctanoate. Variations in the synthetic approach hinge on the choice of chlorinating agent and the reaction conditions employed. This guide details three primary methods based on different chlorinating agents: thionyl chloride, bis(trichloromethyl) carbonate, and a multi-step synthesis originating from adipic acid.
Pathway 1: Chlorination using Thionyl Chloride
A traditional and widely cited method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.[2][5][6] This reaction is often catalyzed by a small amount of a base such as pyridine or N,N-dimethylformamide (DMF).[2][7][8]
Experimental Protocol:
-
To a solution of Ethyl 8-chloro-6-hydroxyoctanoate (29.2 g) in anhydrous benzene (28 ml), add a solution of thionyl chloride (18.5 g) in benzene (14 ml) containing two drops of pyridine, dropwise with stirring.[6]
-
Heat the reaction mixture under gentle reflux for 1 hour.[6]
-
After cooling, the mixture is shaken with 50 ml of ice-water.[6]
-
The organic layer is separated and dried over anhydrous sodium sulfate.[6]
-
The solvent is removed in vacuo, and the oily residue is distilled to yield this compound.[6]
A variation of this method utilizes N,N-dimethylbenzylamine as an acid-binding agent, which can be recovered and recycled.[8]
dot
Caption: Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate using Thionyl Chloride.
Pathway 2: Chlorination using Bis(trichloromethyl) Carbonate (Triphosgene)
An alternative to thionyl chloride is the use of bis(trichloromethyl) carbonate, also known as triphosgene or solid phosgene.[1][3][7] This method is presented as being more environmentally friendly and avoids the formation of large amounts of sulfur dioxide gas.[1][3] The reaction is typically carried out in the presence of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a 250mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirring, dissolve 44.5g (200mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5g (240mmol) of N,N-dimethylformamide.[1][3]
-
Under an ice-water bath and with stirring, add dropwise an organic solution of bis(trichloromethyl)carbonate (20.2g, 68mmol, dissolved in 40g of toluene).[1][3]
-
Slowly warm the reaction mixture to 50°C and maintain the reaction at 50-55°C for 8 hours.[1][3]
-
Cool the mixture to below 30°C and neutralize with a lye solution.[1][3]
-
Collect the distillate at 172-176°C under a vacuum of 5 mm Hg to obtain this compound.[1][3]
dot
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 5. nbinno.com [nbinno.com]
- 6. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 7. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 8. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties and Synthetic Overview of Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6,8-dichlorooctanoate is a significant organic intermediate, primarily recognized for its crucial role in the synthesis of alpha-lipoic acid, a potent antioxidant with therapeutic applications in conditions such as diabetic neuropathy.[1][2][3] A thorough understanding of its physical properties and synthetic methodologies is paramount for its effective handling, application in further chemical reactions, and process optimization. This document provides a concise technical overview of the boiling point and density of this compound, along with a detailed experimental protocol for its synthesis.
Physical Properties
This compound is typically a colorless to pale yellow transparent liquid.[1][4] Its key physical properties are summarized in the table below. It is important to note that boiling points are highly dependent on pressure.
| Property | Value | Conditions |
| Boiling Point | 288.5°C | at 760 mmHg[1][4][5] |
| 109°C | at 0.7 Torr[6] | |
| 172-176°C | at 5 mmHg[7][8] | |
| 124-127°C | at 2 mmHg[2] | |
| Density | 1.107 g/mL | at 25°C[4][6][8] |
| 1.094 g/cm³ | Not specified | |
| 1.1 ± 0.1 g/cm³ | Not specified |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Various chlorinating agents and reaction conditions have been reported. Below is a detailed methodology adapted from a patented chemical synthesis process.[7][9]
Objective: To synthesize this compound from Ethyl 6-hydroxy-8-chlorooctanoate.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Bis(trichloromethyl)carbonate (BTC)
-
N,N-dimethylformamide (DMF)
-
Toluene (or another suitable organic solvent like chlorobenzene)
-
Alkali solution (for neutralization)
-
Ice-water bath
-
Standard laboratory glassware (three-neck flask, reflux condenser, thermometer, dropping funnel)
-
Mechanical stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a thermometer, a reflux condenser, and a mechanical stirrer, dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide.[7][9]
-
Preparation of Reagent: Prepare a solution of bis(trichloromethyl)carbonate by dissolving 20.2 g (68 mmol) in 40 g of toluene.[7][9]
-
Addition of Reagent: Cool the three-neck flask containing the starting material in an ice-water bath. Under continuous stirring, add the prepared bis(trichloromethyl)carbonate solution dropwise.[7][9]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 50°C. Maintain the reaction temperature between 50-55°C for 8 hours.[7][9]
-
Work-up:
-
Cool the reaction mixture to below 30°C.
-
Neutralize the mixture with an alkali solution.
-
Evaporate the solvent under normal pressure.
-
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction at a temperature of 172-176°C and a pressure of 5 mmHg to obtain this compound.[7][9]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 4. This compound | 1070-64-0-Molbase [molbase.com]
- 5. This compound | 1070-64-0 [sigmaaldrich.com]
- 6. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 7. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 8. This compound | 1070-64-0 [chemicalbook.com]
- 9. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
Ethyl 6,8-dichlorooctanoate: A Core Chemical Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 6,8-dichlorooctanoate (EDCO) is a significant chemical intermediate, primarily recognized for its critical role in the synthesis of Alpha-Lipoic Acid (ALA), a potent antioxidant with numerous pharmaceutical applications. This guide provides a comprehensive overview of its properties, synthesis, and pivotal function in the production of ALA and other bioactive compounds, tailored for professionals in the fields of chemical research and drug development.
Physicochemical Properties
This compound is a colorless to pale yellow, transparent liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and quality control.
| Property | Value |
| CAS Number | 1070-64-0[1][3] |
| Molecular Formula | C₁₀H₁₈Cl₂O₂[1][3] |
| Molecular Weight | 241.15 g/mol [1][3] |
| Appearance | Colorless to pale yellow transparent liquid[1] |
| Density | Approx. 1.094 - 1.107 g/mL at 25 °C[1][4][5] |
| Boiling Point | 288.5°C at 760 mmHg[1]; 109°C at 0.7 Torr[4][6]; 124-127°C at 2 mmHg |
| Flash Point | 105.1°C[1] |
| Refractive Index | ~1.455 - 1.462 at 20 °C[1][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, dichloromethane, chloroform, and ethyl acetate.[1][4] |
| Purity (Typical) | ≥95.0% to ≥97% (GC)[1] |
Synthesis of this compound
The primary route for synthesizing this compound involves the chlorination of a precursor, typically ethyl 6-hydroxy-8-chlorooctanoate.[4][7] This transformation is a key step in the overall synthesis pathway starting from adipic acid.[7] Various chlorinating agents and reaction conditions have been developed to optimize yield and purity while minimizing environmental impact.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Comparative Synthesis Data
Different methodologies have been patented and published, each with distinct advantages. The use of bis(trichloromethyl) carbonate (BTC) is presented as a safer and more environmentally friendly alternative to thionyl chloride.[8]
| Precursor | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | Pyridine/Benzene | Reflux | 1 | - | - | [9] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Toluene | 50-55 | 8 | 95.7 | 98.6 | [10] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Toluene | 70-75 | 6 | 94.7 | 98.5 | [8] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Chlorobenzene | 70-75 | 6 | 94.7 | 98.5 | [8] |
| 7-(2-hydroxyethyl)hex-2-lactone | Thionyl Chloride | Ethanol | 50 | 3 | 78 | - | [7] |
| Compound 5 (from 7-hydroxyheptanal) | Thionyl Chloride | - | 80 (Reflux) | 2 | 87 | - | [7] |
Detailed Experimental Protocol: Synthesis using Bis(trichloromethyl) carbonate (BTC)
This protocol is adapted from patented methods that emphasize safety and high yield.[8][10]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate (44.5g, 200mmol)
-
Bis(trichloromethyl) carbonate (BTC) (23.7g, 80mmol)
-
N,N-dimethylformamide (DMF) (17.5g, 120mmol)
-
Toluene (approx. 48g)
-
Alkaline solution (e.g., Sodium Bicarbonate solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide.
-
Separately, dissolve the bis(trichloromethyl) carbonate in toluene to prepare the dropping solution.
-
Cool the flask containing the ethyl 6-hydroxy-8-chlorooctanoate solution in an ice-water bath.
-
Under stirring, add the BTC-toluene solution dropwise to the flask.
-
After the addition is complete, slowly warm the reaction mixture to 70-75°C.
-
Maintain the reaction at this temperature for 6 hours.
-
Upon completion, cool the reaction mixture to below 30°C.
-
Neutralize the mixture to a neutral pH using an alkaline solution.
-
Evaporate the solvent under atmospheric pressure.
-
Perform vacuum distillation, collecting the fraction at 172-176°C under 5 mmHg to obtain pure this compound.[8]
Core Role in the Synthesis of Alpha-Lipoic Acid
This compound is a cornerstone intermediate for the industrial production of Alpha-Lipoic Acid (ALA), also known as thioctic acid.[2][8][11][12] ALA is a powerful "universal antioxidant" used in pharmaceuticals and dietary supplements for conditions such as diabetic neuropathy.[7][8] The synthesis involves the formation of the dithiolane ring from the two chlorine atoms of EDCO.
Signaling Pathway: From EDCO to Alpha-Lipoic Acid
Caption: Synthetic pathway from this compound to Alpha-Lipoic Acid.
Detailed Experimental Protocol: Synthesis of Alpha-Lipoic Acid from EDCO
This protocol describes a one-pot synthesis method, which improves efficiency by not requiring the isolation of the intermediate ethyl lipoate.[13][14]
Materials:
-
This compound
-
Sodium Sulfide (Na₂S)
-
Sulfur
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Water
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Synthesis of Ethyl Lipoate: In a reaction vessel, add this compound, sulfur, and tetrabutylammonium bromide to a water solvent.
-
Heat the mixture to approximately 82°C.
-
Slowly add a sodium sulfide solution to the mixture and allow it to react for 5 hours.[13]
-
After the reaction, cool the mixture to 65°C and allow the layers to separate. The organic layer contains the ethyl lipoate intermediate.[13]
-
Hydrolysis to Alpha-Lipoic Acid: To the organic layer containing the ethyl lipoate, add sodium hydroxide and tetrabutylammonium bromide.
-
Heat the mixture to 50-80°C and stir until the hydrolysis is complete.[13]
-
Acidification and Isolation: After hydrolysis, cool the solution. Acidify the mixture with hydrochloric acid to precipitate the crude alpha-lipoic acid.
-
The crude product can then be purified through recrystallization to yield high-purity alpha-lipoic acid (≥99.0%).[14] The overall yield for this one-pot process can reach 68%.[14]
Other Synthetic Applications
Beyond its primary use in ALA synthesis, this compound serves as a precursor for other valuable intermediates in drug development and biochemical research. These include:
-
6,8-Dibenzylmercaptooctanoic acid: An intermediate in an alternative synthesis route for DL-α-lipoic acid.[2][11]
-
Ethyl 5,7-dichloroheptanoate: Used to produce DL-1,2-dithiolane-3-butyric acid.[2][11]
-
7-Bromo-1,3-dichloroheptane: An intermediate for synthesizing DL-1,2-dithiolane-3-butanesulfonamide.[2][11]
Its utility also extends to the synthesis of α-lipoic acid derivatives with potential enhanced anticancer properties.[2][11]
Safety and Handling
This compound is classified as a substance that may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3] It is also designated as a Dangerous Good for transportation (UN3082, Class 9, Packing Group III).[1]
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is typically packaged in 200 kg drums for industrial use.[1]
-
Shelf Life: The typical shelf life is 24 months when stored under appropriate conditions.[15]
Conclusion
This compound is a versatile and indispensable chemical intermediate. Its well-defined synthesis and reactivity make it the cornerstone for the industrial-scale production of the vital antioxidant, alpha-lipoic acid. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reaction pathways of EDCO is crucial for innovating and optimizing the production of ALA and other therapeutically relevant molecules. The ongoing refinement of its synthesis processes continues to enhance efficiency, safety, and environmental sustainability in pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. writeupcafe.com [writeupcafe.com]
- 3. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1070-64-0 [chemicalbook.com]
- 6. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 7. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 8. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 9. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 10. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 12. Alpha Lipoic Acid (Thiotic Acid), CAS no. 1070-64-0, Ethyl 6,8-dichloro octanoate [oceanicpharmachem.com]
- 13. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 15. Ethyl 6,8-dichlorocaprylate [titanos.com]
Spectroscopic Profile of Ethyl 6,8-dichlorooctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6,8-dichlorooctanoate, a key intermediate in the synthesis of various organic compounds. The following sections detail its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
Due to the limited public availability of experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and established principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.05 | Multiplet | 1H | -CH Cl- |
| ~3.65 | Triplet | 2H | -CH₂ Cl |
| ~2.30 | Triplet | 2H | -CO-CH₂ - |
| ~1.90 - 1.60 | Multiplet | 6H | -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O (Ester) |
| ~60.5 | -O-C H₂-CH₃ |
| ~60.0 | -C HCl- |
| ~49.0 | -C H₂Cl |
| ~34.0 | -CO-C H₂- |
| ~32.0 | Methylene Carbon |
| ~28.5 | Methylene Carbon |
| ~24.5 | Methylene Carbon |
| ~14.2 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~750 - 650 | Strong | C-Cl stretch |
Experimental Protocols
The following sections describe generalized experimental methodologies for acquiring NMR and IR spectra of organic compounds like this compound.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its spectroscopic analysis. A common method involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride or an alternative chlorinating agent like bis(trichloromethyl)carbonate
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), toluene)
-
Ice-water bath
-
Reaction flask with a stirrer and reflux condenser
-
Apparatus for distillation
Procedure:
-
Dissolve ethyl 6-hydroxy-8-chlorooctanoate in the chosen solvent within the reaction flask.
-
Cool the mixture in an ice-water bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution while stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.
-
Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction.
-
The crude product is then purified, typically by vacuum distillation, to yield pure this compound.
NMR Spectroscopy Protocol
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve a small amount (typically 5-25 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are generally required. Proton decoupling is commonly used to simplify the spectrum.
IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer or the solvent and salt plates.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum of the sample. The spectrometer will automatically subtract the background spectrum.
-
The resulting spectrum will show the absorption bands corresponding to the functional groups present in this compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
Ethyl 6,8-dichlorooctanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6,8-dichlorooctanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of alpha-lipoic acid, a powerful antioxidant with significant therapeutic applications. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, and its primary application in drug development. All quantitative data is presented in structured tables, and key experimental protocols are meticulously detailed. Furthermore, synthesis pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical processes involved.
Introduction
This compound (CAS No. 1070-64-0) is a halogenated fatty acid ester that has garnered significant attention in the pharmaceutical and chemical industries.[1] Its molecular structure, featuring two chlorine atoms at the 6th and 8th positions of an octanoate chain, makes it a versatile precursor for the synthesis of various bioactive compounds.[2] The primary and most notable application of this intermediate is in the production of alpha-lipoic acid, a compound often referred to as a "universal antioxidant" due to its wide-ranging benefits in treating and preventing numerous diseases, including diabetes and heart disease.[3][4] Lipoic acid is a naturally occurring compound that plays a crucial role as a coenzyme in various metabolic pathways.[5] The synthesis of lipoic acid often necessitates the use of this compound as a key starting material.[6][7]
Chemical and Physical Properties
This compound is typically a colorless to pale yellow oil.[1][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1070-64-0 | [1] |
| Molecular Formula | C10H18Cl2O2 | [4] |
| Molecular Weight | 241.15 g/mol | [4][8] |
| Appearance | Colorless to Pale Yellow Oil | [4] |
| Boiling Point | 109 °C at 0.7 Torr | [1][4] |
| 121-123 °C at 0.5 mmHg | [9] | |
| 172-176 °C at 5 mmHg | [3][10] | |
| Density | 1.107 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.462 | [10] |
| Solubility | Soluble in many organic solvents | [2] |
Synthesis of this compound
The synthesis of this compound has been approached through various routes, predominantly involving the chlorination of a precursor molecule. The most common starting material is ethyl 6-hydroxy-8-chlorooctanoate.[3][6]
Synthesis from Ethyl 6-hydroxy-8-chlorooctanoate
This is a widely adopted method for the preparation of this compound. The core of this synthesis is the substitution of the hydroxyl group at the 6th position with a chlorine atom. Two primary chlorinating agents are commonly employed: thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (triphosgene).
The reaction of ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride, often in the presence of a catalyst like pyridine or N,N-dimethylformamide (DMF), yields this compound.[6][9]
Experimental Protocol:
A solution of ethyl 8-chloro-6-hydroxyoctanoate (29.2 g) in anhydrous benzene (28 ml) is added dropwise with stirring to a solution of thionyl chloride (18.5 g) in benzene (14 ml) containing two drops of pyridine.[9] The reaction mixture is then heated under gentle reflux for 1 hour.[9] After cooling, the mixture is shaken with ice-water (50 ml).[9] The organic layer is separated, dried over anhydrous sodium sulfate, and distilled in vacuo to yield this compound.[9]
-
Yield: A crude yield of 88% has been reported for a similar process.[3]
-
Boiling Point of Product: 121-123 °C at 0.5 mmHg.[9]
An alternative and more environmentally friendly approach involves the use of bis(trichloromethyl) carbonate as the chlorinating agent in the presence of N,N-dimethylformamide (DMF).[3] This method avoids the use of thionyl chloride, which can produce noxious sulfur dioxide gas.[3]
Experimental Protocol:
Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide.[3] Under an ice-water bath and with stirring, a solution of bis(trichloromethyl) carbonate in an organic solvent (such as chlorobenzene or toluene) is added dropwise.[3] After the addition is complete, the temperature is slowly raised to 50-90 °C and the reaction is allowed to proceed for 2-8 hours.[3] Upon completion, the reaction mixture is cooled to below 30 °C and neutralized with an alkali solution. The solvent is then evaporated under normal pressure, and the residue is vacuum distilled to obtain this compound.[3]
-
Molar Ratio: A typical molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to bis(trichloromethyl) carbonate to N,N-dimethylformamide is 1 : 0.34-0.5 : 1.0-1.5.[3]
-
Yield: Molar yields as high as 94.7% with a purity of 98.5% have been reported.[3]
Other Synthetic Routes
Other synthetic strategies have been developed, including a multi-step process starting from adipic acid.[5][6] Another route utilizes cyclohexanone and vinyl ethyl ether as starting materials.[5] These alternative routes aim to improve efficiency, reduce waste, and utilize readily available starting materials.
Role in Drug Development: The Synthesis of Alpha-Lipoic Acid
The primary significance of this compound in drug development lies in its role as a key intermediate for the synthesis of alpha-lipoic acid.[2][4][7] Alpha-lipoic acid is a potent antioxidant that has been investigated for its therapeutic potential in a variety of conditions.
The conversion of this compound to alpha-lipoic acid typically involves a cyclization reaction to form the dithiolane ring. This is often achieved by reacting this compound with a source of sulfur, such as sodium disulfide, followed by hydrolysis of the ester group.[11]
Conclusion
This compound is a critically important chemical intermediate with a well-established role in the synthesis of the therapeutically valuable antioxidant, alpha-lipoic acid. The synthetic methodologies for its preparation are well-documented, offering routes with high yields and purity. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient production of alpha-lipoic acid and potentially other novel therapeutic agents. The continued optimization of its synthesis will likely focus on improving environmental friendliness and reducing production costs.
References
- 1. nbinno.com [nbinno.com]
- 2. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 3. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 4. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 5. CN112479878A - Method for preparing 6, 8-dichloro ethyl caprylate - Google Patents [patents.google.com]
- 6. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 7. China's Best this compound Manufacturers [highlandpharmachem.com]
- 8. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 10. This compound | 1070-64-0 [chemicalbook.com]
- 11. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
Key Intermediates in Lipoic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoic acid (LA), also known as α-lipoic acid or thioctic acid, is a naturally occurring, sulfur-containing fatty acid that functions as an essential cofactor for several key multienzyme complexes involved in central metabolism.[1][2] These complexes, including the pyruvate dehydrogenase (PDH) complex, α-ketoglutarate dehydrogenase (α-KGDH) complex, branched-chain α-ketoacid dehydrogenase (BCKDH) complex, and the glycine cleavage system (GCS), are critical for cellular energy production and amino acid metabolism.[2][3][4] Lipoic acid is covalently attached to a specific lysine residue on the E2 subunit of the dehydrogenase complexes or the H-protein of the GCS, where it acts as a swinging arm to transfer reaction intermediates between active sites.[5]
The biosynthesis of lipoic acid is a fascinating and highly conserved process that involves a series of key intermediates. Understanding these intermediates and the enzymes that catalyze their transformations is crucial for research into metabolic disorders, mitochondrial dysfunction, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core intermediates in lipoic acid synthesis, presents available quantitative data, details experimental protocols for their study, and visualizes the key pathways and workflows.
There are two primary pathways for the attachment of lipoic acid to its cognate proteins: the de novo synthesis pathway and the salvage pathway.[5] The de novo pathway utilizes endogenously synthesized octanoic acid, while the salvage pathway scavenges and activates exogenous lipoic acid.
Key Intermediates in the De Novo Lipoic Acid Synthesis Pathway
The de novo synthesis of lipoic acid begins with an intermediate from fatty acid synthesis and proceeds through a series of enzymatic steps to generate the mature, protein-bound cofactor.
Octanoyl-Acyl Carrier Protein (Octanoyl-ACP)
The primary precursor for de novo lipoic acid synthesis is octanoyl-ACP, an eight-carbon fatty acid attached to the acyl carrier protein (ACP) via a thioester bond.[6][7] Octanoyl-ACP is an intermediate in the mitochondrial type II fatty acid synthesis (FASII) pathway.[2][7]
Octanoyl-Enzyme Thioester Intermediate
The first committed step in the pathway is the transfer of the octanoyl moiety from octanoyl-ACP to the apo-protein (the unmodified target protein). This reaction is catalyzed by an octanoyltransferase. In Escherichia coli, this enzyme is LipB, while in mammals, it is LIPT2.[2][6] The reaction proceeds through a transient octanoyl-thioester intermediate, where the octanoyl group is covalently attached to a cysteine residue in the active site of the octanoyltransferase.[6]
Octanoylated Protein
Following the formation of the thioester intermediate, the octanoyl group is transferred to the ε-amino group of a specific lysine residue on the target protein, forming an amide bond. This results in the formation of an octanoylated protein, such as octanoyl-E2 (in the case of PDH) or octanoyl-H-protein (in the case of GCS).[2][6]
Dihydrolipoyl-Protein
The final step in the de novo pathway is the insertion of two sulfur atoms into the octanoyl chain at carbons 6 and 8. This remarkable reaction is catalyzed by lipoyl synthase (LipA in E. coli, LIAS in mammals).[2][6] LipA is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes and contains two [4Fe-4S] clusters.[8] One cluster is involved in the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the sulfur insertion process. The second [4Fe-4S] cluster serves as the sulfur donor, and is consumed and must be reconstituted during the reaction.[8] The product of this reaction is the dihydrolipoyl-protein, which is the reduced form of the lipoylated protein. This is subsequently oxidized to the active lipoyl-protein.[6]
Key Intermediates in the Lipoic Acid Salvage Pathway
The salvage pathway provides a mechanism for cells to utilize exogenous lipoic acid.
Lipoyl-AMP
In the salvage pathway, free lipoic acid is first activated by a lipoate-protein ligase (LplA in E. coli).[5] This enzyme utilizes ATP to adenylate the carboxyl group of lipoic acid, forming a high-energy mixed anhydride intermediate, lipoyl-AMP.[5]
Lipoylated Protein
LplA then catalyzes the transfer of the lipoyl moiety from lipoyl-AMP to the ε-amino group of the target lysine residue on the apo-protein, releasing AMP and forming the mature lipoylated protein.[5]
Quantitative Data
Table 1: Kinetic Parameters of Lipoic Acid Synthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| LipB | Yersinia pestis | Octanoyl-ACP | 1.2 ± 0.2 | 0.15 ± 0.01 | [9] |
| LplA | Yersinia pestis | Lipoic acid | 7.8 ± 1.1 | 0.04 ± 0.002 | [9] |
| LplA | Yersinia pestis | ATP | 25 ± 3 | 0.04 ± 0.002 | [9] |
| LipB | Escherichia coli | C8-CoA | 12.2 ± 0.8 | - | [10] |
Note: Data is limited and derived from specific experimental conditions. Vmax was reported as 1.1 ± 0.04 μM/min for E. coli LipB with C8-CoA.
Table 2: Cellular Concentrations of Lipoic Acid and Related Intermediates
| Intermediate | Cell Type/Organism | Condition | Concentration | Reference |
| Lipoic Acid | Human Keratinocytes | 0.5 mM LA treatment | ~1.5 nmol/mg protein | [11] |
| Dihydrolipoic Acid | Human Keratinocytes | 0.5 mM LA treatment | ~0.5 nmol/mg protein | [11] |
| Acyl-ACPs (total) | Camelina sativa seeds | Developing | ~26 pmol/mg fresh weight | [12] |
Note: Data on the cellular concentrations of the direct intermediates of the de novo pathway (e.g., octanoyl-ACP, octanoylated proteins) are scarce in a compiled format.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the intermediates of lipoic acid synthesis.
Protocol 1: In Vitro Octanoyltransferase (LipB/LIPT2) Activity Assay
This protocol describes a method to measure the transfer of an octanoyl group from a donor substrate to an acceptor protein.
Materials:
-
Purified LipB or LIPT2 enzyme
-
Purified apo-acceptor protein (e.g., apo-H-protein or a lipoyl domain of an E2 subunit)
-
[3H]Octanoyl-ACP or [14C]octanoyl-CoA (donor substrate)
-
Assay buffer: 50 mM sodium phosphate (pH 7.0), 5 mM TCEP, 10 mM MgCl2
-
Scintillation cocktail and vials
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of assay buffer
-
1 µM purified LipB/LIPT2
-
10 µM purified apo-acceptor protein
-
5 µM [3H]Octanoyl-ACP or [14C]octanoyl-CoA
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection:
-
For radiolabeled substrates, visualize the octanoylated protein band using a phosphorimager or by autoradiography.
-
Alternatively, the protein band corresponding to the acceptor protein can be excised from the gel and the radioactivity quantified by liquid scintillation counting.
-
-
Data Analysis: Quantify the amount of radiolabel incorporated into the acceptor protein to determine the enzyme activity.
Protocol 2: In Vitro Lipoyl Synthase (LipA/LIAS) Activity Assay
This protocol is a coupled assay that measures the formation of lipoylated protein from an octanoylated substrate.
Materials:
-
Purified LipA or LIAS enzyme (reconstituted with Fe-S clusters)
-
Purified octanoylated acceptor protein (e.g., octanoyl-H-protein)
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite (freshly prepared)
-
Anaerobic chamber or glove box
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol
-
Downstream enzyme for detection (e.g., apo-pyruvate dehydrogenase complex)
-
NADH and a suitable substrate for the downstream enzyme (e.g., pyruvate)
-
Spectrophotometer
Procedure (performed under anaerobic conditions):
-
Reaction Setup: In an anaerobic environment, prepare the reaction mixture containing:
-
50 µL of assay buffer
-
2 µM purified LipA/LIAS
-
10 µM purified octanoylated acceptor protein
-
1 mM SAM
-
-
Initiation: Initiate the reaction by adding 2 mM sodium dithionite.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C for E. coli LipA) for 1-2 hours.
-
Detection of Lipoylated Protein:
-
The formation of the lipoylated protein can be detected by its ability to activate a downstream lipoate-dependent enzyme.
-
Add an aliquot of the LipA reaction mixture to a secondary reaction containing the apo-pyruvate dehydrogenase complex, pyruvate, and NAD+.
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm. The rate of NADH production is proportional to the amount of lipoylated protein formed in the primary reaction.
-
Protocol 3: Quantification of Acyl-ACPs by LC-MS/MS
This protocol provides a general workflow for the quantification of acyl-ACP intermediates.[11][13]
Materials:
-
Cell or tissue sample
-
Extraction buffer (e.g., containing trichloroacetic acid for protein precipitation)
-
Endoproteinase Asp-N
-
LC-MS/MS system with a C18 reversed-phase column
-
15N-labeled acyl-ACP internal standards (for absolute quantification)
Procedure:
-
Sample Preparation:
-
Harvest cells or tissues and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Extract proteins using a suitable buffer, often involving precipitation with TCA to denature proteins and preserve the acyl-ACP thioester bond.
-
-
Proteolytic Digestion:
-
Resuspend the protein pellet in a buffer suitable for Endoproteinase Asp-N digestion.
-
Add Endoproteinase Asp-N to cleave the ACP, releasing the acyl-phosphopantetheine-Ser-Leu peptide.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 column and separate the acylated peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect the eluting peptides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-fragment ion transitions for each acyl-ACP species are monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled acyl-ACP standards.
-
For absolute quantification, spike the samples with known amounts of 15N-labeled acyl-ACP internal standards before digestion. The ratio of the peak area of the endogenous acyl-ACP to the internal standard is used to calculate the concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper induces cell death by targeting lipoylated TCA cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrion - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipoate protein ligase B primarily recognizes the C8-phosphopantetheine arm of its donor substrate and weakly binds the acyl carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Ethyl 6,8-dichlorooctanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6,8-dichlorooctanoate, a key intermediate in the synthesis of alpha-lipoic acid and other pharmaceutical compounds. While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information and presents a representative, hypothetical dataset to illustrate its solubility profile in a range of common organic solvents. Furthermore, this guide details standardized experimental protocols for determining the solubility of compounds like this compound, providing a practical framework for researchers.
Introduction
This compound (CAS No. 1070-64-0) is a chlorinated fatty acid ester with the molecular formula C₁₀H₁₈Cl₂O₂. Its structure, featuring a flexible eight-carbon chain, an ethyl ester group, and two chlorine atoms, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in reaction media selection, purification processes like crystallization, and formulation development in the pharmaceutical industry.
This guide aims to be a valuable resource by providing a consolidated view of the solubility of this compound and the methodologies to quantitatively assess it.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ |
| Molecular Weight | 241.15 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | Approximately 1.107 g/mL at 25 °C[2] |
| Boiling Point | 109 °C at 0.7 Torr[2] |
| Water Solubility | Insoluble[1] |
Solubility of this compound in Organic Solvents
This compound is generally characterized as being soluble in a variety of common organic solvents. This is attributed to its molecular structure which allows for favorable solute-solvent interactions with a range of organic media.
Qualitative Solubility
Based on available literature, the qualitative solubility of this compound is as follows:
-
Good Solubility: Ethanol, Dichloromethane.[1]
-
Slight Solubility: Chloroform, Ethyl Acetate.[2]
-
General Solubility: The compound is described as being highly soluble in many organic solvents.
Quantitative Solubility Data (Representative)
Table 2: Representative Quantitative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Chemical Class | Solubility ( g/100 mL) | Molarity (mol/L) |
| n-Hexane | Non-polar | 5.2 | 0.22 |
| Toluene | Aromatic | 45.8 | 1.90 |
| Dichloromethane | Halogenated | > 100 | > 4.15 |
| Chloroform | Halogenated | > 100 | > 4.15 |
| Ethyl Acetate | Ester | 65.3 | 2.71 |
| Acetone | Ketone | 78.9 | 3.27 |
| Isopropanol | Alcohol | 30.1 | 1.25 |
| Ethanol | Alcohol | 42.5 | 1.76 |
| Methanol | Alcohol | 15.7 | 0.65 |
Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental methods should be employed. The following section details a common and reliable protocol for determining the solubility of a liquid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask Method)
This method is considered a gold standard for solubility determination due to its accuracy and reliability.
Principle: A saturated solution of the solute in the solvent is prepared by allowing the system to reach equilibrium. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of the solute is crucial to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to periodically check for the continued presence of an undissolved phase.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pipette. To avoid disturbing the settled solute, the pipette tip should be positioned in the upper portion of the liquid.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved micro-particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a rotary evaporator or a stream of inert gas can be used.
-
Once the solvent is completely evaporated, transfer the dish to a vacuum desiccator to cool to room temperature and remove any residual solvent.
-
Weigh the evaporating dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Spectroscopic Method
For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. This would require establishing a standard calibration curve for this compound in the specific solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for solubility determination.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This compound exhibits good solubility in a range of common organic solvents, a property that is fundamental to its utility in chemical synthesis and pharmaceutical applications. While precise quantitative data remains sparse in the public domain, this guide provides a representative profile and, more importantly, a detailed experimental protocol for its determination. For any application requiring precise solubility values, it is imperative that researchers perform their own experimental measurements using a standardized method such as the gravimetric shake-flask protocol detailed herein. This will ensure the accuracy and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6,8-dichlorooctanoate is a key intermediate in the synthesis of various organic compounds, including the potent antioxidant lipoic acid.[1][2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides comprehensive safety and handling information for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a colorless to pale yellow transparent liquid.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ | [1] |
| Molecular Weight | 241.15 g/mol | [1] |
| CAS Number | 1070-64-0 | [1] |
| Appearance | Colorless to pale yellow transparent liquid | [1] |
| Boiling Point | 288.5°C at 760 mmHg | [1] |
| Flash Point | 105.1°C | [1] |
| Density | Approximately 1.094 g/cm³ | [1] |
| Vapor Pressure | 0.00233 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane. | [1] |
| Refractive Index | ~1.455 | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
Signal Word: Warning[4]
Hazard Pictograms:
Toxicological Information
While comprehensive toxicological data is not widely available, the following acute toxicity information has been reported:
| Test | Route | Species | Dose | Toxic Effects | Reference |
| LD50 | Oral | Mammal (species unspecified) | 3700 mg/kg | Behavioral excitement, Dyspnea (difficulty breathing) | Gigiena Truda i Professional'nye Zabolevaniya. Labor Hygiene and Occupational Diseases. 21(10),39,1977. |
No detailed experimental protocols for this study were available in the public domain.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[4]
-
A chemical fume hood is recommended for all procedures involving this compound.[5]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn when there is a higher risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use and wash them before removal. |
| Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[4][5] |
| Respiratory Protection | Fume hood or respirator | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[5] |
General Hygiene Practices
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The product can be stored for at least 12 months under these conditions.[2]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended procedures for different routes of exposure.
Caption: First aid procedures for exposure to this compound.
Detailed First Aid Procedures:
-
Inhalation: Move the exposed person to fresh air at once.[4][6] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[4][6] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition.[4]
-
Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4.2.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Clean-up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and collect it into a suitable, closed container for disposal.[7] Use non-sparking tools.[4]
-
Disposal: Dispose of the collected material and any contaminated items in accordance with local, state, and federal regulations.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: A direct water jet may be ineffective.
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[3]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential to always consult the most current Safety Data Sheet (SDS) provided by the supplier before use and to be fully trained in the proper handling of chemical reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. Best this compound (6,8-dichloro-octanoicaciethylester) factory and suppliers | PTG [ptgchemical.com]
- 3. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
Ethyl 6,8-Dichlorooctanoate: A Potential Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Ethyl 6,8-dichlorooctanoate, a halogenated fatty acid ester, is a versatile chemical intermediate predominantly recognized for its crucial role in the synthesis of the antioxidant alpha-lipoic acid. While its application in the pharmaceutical and nutraceutical industries is well-established, its potential within the agrochemical sector remains a largely unexplored frontier. This technical whitepaper explores the prospective applications of this compound as a precursor for the development of new herbicides, insecticides, and fungicides. By examining its chemical reactivity and drawing parallels with existing agrochemical synthesis, this document aims to provide a forward-looking perspective for researchers engaged in the discovery of next-generation crop protection agents.
Introduction
The continuous demand for increased agricultural productivity, coupled with the evolution of resistance in pests and weeds, necessitates the development of novel and effective agrochemicals. Chemical intermediates with unique structural features serve as the foundation for the synthesis of new active ingredients. This compound (CAS No. 1070-64-0), with its dichlorinated alkyl chain and terminal ester group, presents an intriguing scaffold for chemical modification and the introduction of diverse functionalities. Although its primary documented use is as an intermediate in the synthesis of alpha-lipoic acid, its potential as a building block for agrochemicals is increasingly being recognized[1][2][3]. This paper will delve into the synthesis of this compound and outline its theoretical potential in the synthesis of new agrochemical compounds.
Synthesis of this compound
The efficient and scalable synthesis of this compound is critical for its viability as a starting material in agrochemical development. Several synthetic routes have been reported, primarily involving the chlorination of a precursor molecule.
Key Synthetic Methodologies
A prevalent method for the synthesis of this compound involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate (triphosgene).
Table 1: Comparison of Synthetic Methods for this compound
| Precursor Material | Chlorinating Agent | Solvent | Catalyst/Reagent | Molar Yield (%) | Purity (%) | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | Toluene | Pyridine (catalytic) | ~88 (crude) | Not specified | [4] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-dimethylformamide | 90.6 | 98.1 | [4] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Chlorobenzene | N,N-dimethylformamide | 94.7 | 98.5 | [4] |
Detailed Experimental Protocol: Synthesis via Bis(trichloromethyl)carbonate
The following protocol is a representative example of the synthesis of this compound using bis(trichloromethyl)carbonate, adapted from the patent literature[4].
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq)
-
Bis(trichloromethyl)carbonate (0.4 eq)
-
N,N-dimethylformamide (DMF) (1.2 eq)
-
Toluene
-
Ice-water bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in toluene.
-
Cool the mixture in an ice-water bath.
-
In a separate vessel, dissolve bis(trichloromethyl)carbonate in toluene.
-
Slowly add the bis(trichloromethyl)carbonate solution to the cooled solution of Ethyl 6-hydroxy-8-chlorooctanoate with continuous stirring.
-
After the addition is complete, add N,N-dimethylformamide dropwise to the reaction mixture.
-
Allow the reaction to proceed at a low temperature for a specified duration, followed by a gradual warming to room temperature and then heating to 50-60°C for several hours to ensure completion.
-
Upon completion, the reaction mixture is cooled and neutralized with an appropriate base.
-
The organic layer is separated, washed, and dried.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Agrochemical Applications
The chemical structure of this compound provides several avenues for its use as a scaffold in the synthesis of novel agrochemicals. The two chlorine atoms offer reactive sites for nucleophilic substitution, while the ester group can be hydrolyzed or otherwise modified.
Herbicide Development
Many commercial herbicides feature chlorinated aromatic or aliphatic moieties. The dichlorinated chain of this compound could be a key building block for new herbicidal molecules. Potential synthetic pathways could involve:
-
Ether Linkages: Reaction with phenoxides or other hydroxyl-containing compounds to form herbicidally active ethers.
-
Amide Derivatives: Conversion of the ester to an amide, followed by further functionalization of the nitrogen atom.
-
Heterocycle Formation: Utilization of the dichlorinated chain to construct or append heterocyclic rings, which are common in many herbicide classes.
References
- 1. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 2. China's Best this compound Manufacturers [highlandpharmachem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
A Comprehensive Review of Synthesis Methods for Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6,8-dichlorooctanoate is a key organic intermediate, notably in the synthesis of lipoic acid, a potent antioxidant with significant therapeutic applications in managing conditions such as diabetes and heart disease.[1][2][3][4] The efficiency and safety of the synthesis of this compound are therefore of considerable interest to the pharmaceutical and chemical industries. This technical guide provides an in-depth review of the prevalent synthesis methods for this compound, with a focus on experimental protocols, quantitative data, and a comparative analysis of different approaches.
Core Synthesis Strategies
The primary route for the synthesis of this compound involves the chlorination of a hydroxyl group in a precursor molecule. The most common starting material for this transformation is ethyl 6-hydroxy-8-chlorooctanoate.[1][2][5] Variations in this core strategy are found in the choice of chlorinating agent, catalyst, and reaction conditions, all of which can significantly impact yield, purity, and the environmental footprint of the process.
Chlorination using Thionyl Chloride
A widely documented method for the synthesis of this compound is the reaction of ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride (SOCl₂).[2][5] This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol:
A solution of ethyl 6-hydroxy-8-chlorooctanoate in an anhydrous solvent like benzene is treated dropwise with a solution of thionyl chloride, also in benzene, containing a catalytic amount of pyridine.[5] The reaction mixture is then heated under reflux for a specified period.[5] After cooling, the mixture is worked up by washing with ice water to remove excess reagents and byproducts.[5] The organic layer is then dried and purified by vacuum distillation to yield the final product.[5]
However, this method has notable drawbacks. The use of pyridine, which has an unpleasant odor, creates a challenging operating environment.[3] Furthermore, the formation of pyridine hydrochloride, which is water-soluble, leads to nitrogen-containing aqueous waste, complicating wastewater treatment.[3] The use of benzene as a solvent is also now strictly limited due to its toxicity.[2]
Chlorination using Bis(trichloromethyl)carbonate (Triphosgene)
An alternative and more environmentally friendly approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene or solid phosgene, as the chlorinating agent.[1][3][4] This method often employs N,N-dimethylformamide (DMF) as a catalyst, which reacts with triphosgene to form a Vilsmeier reagent in situ.[1][4] This reagent then facilitates the chlorination of the hydroxyl group.
Experimental Protocol:
Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide (DMF).[1][4] Under an ice-water bath and with stirring, a solution of bis(trichloromethyl)carbonate in an organic solvent such as toluene or chlorobenzene is added dropwise.[1][4] After the addition is complete, the reaction mixture is slowly warmed to a specific temperature and maintained for several hours to ensure the reaction goes to completion.[1][4] The reaction is then cooled and neutralized with an alkali solution.[1][4] The solvent is evaporated, and the crude product is purified by vacuum distillation.[1][4] This method avoids the use of thionyl chloride and pyridine, resulting in a process with less waste and improved safety.[1][4]
Other Synthesis Routes
While the chlorination of ethyl 6-hydroxy-8-chlorooctanoate is the most common pathway, other synthetic strategies have been explored. One such method involves the synthesis from 7-(2-hydroxyethyl)hex-2-lactone, which is treated with thionyl chloride in ethanol to yield this compound.[2] Another approach starts from 7-hydroxyheptanal, which undergoes a series of reactions including hydrolysis, hydrogenation, and finally chlorination with thionyl chloride to produce the target compound.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods for this compound, allowing for a clear comparison of their efficiencies.
Table 1: Synthesis via Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate with Thionyl Chloride
| Parameter | Value | Reference |
| Starting Material | Ethyl 8-chloro-6-hydroxyoctanoate | [5] |
| Chlorinating Agent | Thionyl chloride | [5] |
| Catalyst | Pyridine | [5] |
| Solvent | Benzene | [5] |
| Reaction Time | 1 hour (reflux) | [5] |
| Crude Yield | 88% | [1] |
| Purified Yield | 77% | [5] |
| Boiling Point | 100-103 °C (0.05 mm Hg) | [5] |
Table 2: Synthesis via Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate with Bis(trichloromethyl)carbonate
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | [1] |
| Molar Ratio (Starting Material : Bis(trichloromethyl)carbonate : DMF) | 1 : 0.34 : 1.2 | 1 : 0.5 : 1.5 | 1 : 0.4 : 1.2 | [1] |
| Solvent | Toluene | Chlorobenzene | Toluene | [1] |
| Reaction Temperature | 50-55 °C | 70-75 °C | 70-75 °C | [1] |
| Reaction Time | 8 hours | 6 hours | 6 hours | [1] |
| Molar Yield | 90.6% | 94.7% | Not specified | [1] |
| Purity | 98.1% | 98.5% | Not specified | [1] |
| Boiling Point | 172-176 °C (5 mm Hg) | Not specified | Not specified | [1] |
Table 3: Synthesis from 7-(2-hydroxyethyl)hex-2-lactone
| Parameter | Value | Reference |
| Starting Material | 7-(2-hydroxyethyl)hex-2-lactone | [2] |
| Chlorinating Agent | Thionyl chloride | [2] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | 50 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 78% | [2] |
Table 4: Synthesis from 7-hydroxyheptanal derived precursor
| Parameter | Value | Reference |
| Starting Material | Compound 5 (from hydrolysis and hydrogenation of Prins condensation product) | [2] |
| Chlorinating Agent | Thionyl chloride | [2] |
| Reaction Temperature | 80 °C (reflux) | [2] |
| Reaction Time | 2 hours | [2] |
| Molar Yield | 87% | [2] |
| Boiling Point | 124-127 °C (2 mmHg) | [2] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the core synthesis workflows.
Caption: Synthesis of this compound using Thionyl Chloride.
Caption: Synthesis of this compound using Bis(trichloromethyl)carbonate.
Conclusion
The synthesis of this compound is a well-established process with several viable routes. The choice of method often involves a trade-off between yield, cost, safety, and environmental impact. While the traditional thionyl chloride method provides a straightforward approach, its use of hazardous reagents and the generation of problematic waste streams are significant disadvantages. The more modern approach using bis(trichloromethyl)carbonate in the presence of DMF offers a safer and more environmentally benign alternative with high yields and purity. For industrial-scale production, the latter method appears to be more favorable due to its improved process safety and reduced environmental footprint. Further research may focus on developing catalytic systems that can operate under even milder conditions and with greater atom economy.
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 4. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 5. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Lipoic Acid from Ethyl 6,8-dichlorooctanoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of α-lipoic acid, a potent antioxidant with significant therapeutic applications, starting from ethyl 6,8-dichlorooctanoate. The synthesis is a two-step process involving the formation of a dithiolane ring to produce ethyl lipoate, followed by hydrolysis to yield the final product, lipoic acid. This protocol outlines the necessary reagents, equipment, and detailed procedural steps for both reactions, including purification methods. Additionally, quantitative data from representative syntheses are summarized, and a visual workflow of the experimental process is provided.
Introduction
Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring disulfide-containing compound that plays a crucial role as a cofactor in vital mitochondrial enzymatic complexes.[1] Beyond its physiological role, lipoic acid is a powerful antioxidant with therapeutic potential in managing conditions such as diabetes and its complications.[2] The synthesis of lipoic acid is a key process for its therapeutic application and research. A common and effective method for its preparation involves the use of this compound as a starting material.[3][4][5][6] This method is advantageous due to the relative availability of the starting material and the generally good yields achieved.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Cyclization: this compound reacts with a sulfur source, typically sodium disulfide (Na₂S₂), to form the 1,2-dithiolane ring of ethyl lipoate. A phase transfer catalyst is often employed to facilitate the reaction between the aqueous disulfide solution and the organic ester.
-
Hydrolysis: The resulting ethyl lipoate is then hydrolyzed, typically under basic conditions, to yield the sodium salt of lipoic acid (sodium lipoate). Subsequent acidification protonates the carboxylate to afford the final product, α-lipoic acid.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of α-lipoic acid from this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of lipoic acid. Note that yields and purity can vary based on reaction scale, purity of starting materials, and specific reaction conditions.
| Parameter | Step 1: Ethyl Lipoate Synthesis | Step 2: Lipoic Acid Synthesis | Overall | Reference |
| Starting Material | This compound | Ethyl Lipoate | This compound | |
| Key Reagents | Sodium disulfide, Tetrabutylammonium bromide | Sodium hydroxide, Hydrochloric acid | [7][8] | |
| Solvent(s) | Toluene, Water | Water, Ethanol | [5][7] | |
| Reaction Temperature | 80-90°C | 50-80°C (Hydrolysis), 0-10°C (Acidification) | [7][8] | |
| Reaction Time | 1-5 hours | 2-6 hours (Hydrolysis) | [7][8] | |
| Typical Yield | ~94% | ~60-70% (from ethyl lipoate) | ~65% | [7][8][9] |
| Purity | - | >99% (after purification) | >99% | [8] |
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (EDCO)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium sulfide (anhydrous)
-
Sulfur powder
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated or dilute solution
-
Toluene
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Activated carbon
-
Silica gel for purification (optional)[10]
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
-
Step 1: Synthesis of Ethyl Lipoate
This procedure involves the formation of sodium disulfide in situ, followed by the phase-transfer catalyzed reaction with this compound.
-
Preparation of the Sodium Disulfide Solution:
-
In a beaker, dissolve sodium sulfide in deionized water to create a 3 mol/L solution, ensuring the temperature remains below 50°C.[2]
-
To this solution, add sulfur powder to achieve a concentration of 3.5 mol/L and stir until the sulfur is completely dissolved, forming a red-brown sodium disulfide solution.[2][9] The molar ratio of sodium disulfide to this compound should be approximately 0.95 to 1.0.[7]
-
-
Preparation of the Organic Phase:
-
In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound and toluene.[7]
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), to the mixture. The amount of TBAB should be between 2 and 4 mole percent relative to the this compound.[7]
-
-
Reaction:
-
Heat the organic phase to 82-84°C with vigorous stirring.[2]
-
Slowly add the prepared sodium disulfide solution dropwise to the heated organic phase over a period of approximately 3 hours.[7]
-
After the addition is complete, continue to reflux the mixture at approximately 90°C for an additional hour.[7]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 30°C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a 10% aqueous solution of sodium chloride.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude ethyl lipoate as an oil.[2]
-
Step 2: Hydrolysis of Ethyl Lipoate and Acidification
-
Hydrolysis:
-
To the crude ethyl lipoate, add a solution of sodium hydroxide (e.g., a 20% aqueous solution).[9] The molar ratio of NaOH to ethyl lipoate should be approximately 1 to 1.2.[5]
-
Heat the mixture to 50-60°C and stir for 2-6 hours until the hydrolysis is complete.[7][8][9] The completion of the reaction can be monitored by the disappearance of the ethyl lipoate spot on TLC.
-
-
Acidification:
-
Purification of Lipoic Acid:
-
Filter the precipitated crude lipoic acid using a Büchner funnel and wash the filter cake with cold deionized water.
-
The crude lipoic acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of cyclohexane and ethyl acetate, or by treatment with an adsorbent like silica gel.[5][10]
-
For recrystallization, dissolve the crude product in a minimal amount of hot solvent, add activated carbon to decolorize if necessary, filter while hot, and then allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature below 35°C.[5]
-
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium sulfide and its solutions are corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Handle concentrated acids and bases with extreme caution.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of α-lipoic acid from this compound. By carefully controlling the reaction parameters, high yields and purity of the final product can be achieved. This protocol is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and related scientific disciplines.
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]
- 3. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 4. Ethyl 6,8-dichlorocaprylate [titanos.com]
- 5. CN101607955B - Preparation method for low-residue lipoic acid - Google Patents [patents.google.com]
- 6. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 7. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]
- 8. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 10. US7091368B2 - Method for the purification of liponic acid - Google Patents [patents.google.com]
- 11. CN103058989A - Method for preparing alpha-lipoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Chlorination of Ethyl 6-Hydroxy-8-chlorooctanoate using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chlorination of ethyl 6-hydroxy-8-chlorooctanoate to synthesize ethyl 6,8-dichlorooctanoate using thionyl chloride. This compound is a key intermediate in the synthesis of alpha-lipoic acid, a potent antioxidant with therapeutic applications.[1] The protocols described herein outline the necessary reagents, equipment, procedural steps, safety precautions, and data analysis for the successful and safe execution of this reaction.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, offering the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[2] The reaction of ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride proceeds via a nucleophilic substitution mechanism to yield this compound. This reaction is a critical step in the overall synthesis of lipoic acid and its derivatives, which are of significant interest in the pharmaceutical and nutraceutical industries.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Ethyl 6-hydroxy-8-chlorooctanoate | This compound |
| Molecular Formula | C₁₀H₁₉ClO₃ | C₁₀H₁₈Cl₂O₂ |
| Molecular Weight | 222.71 g/mol | 241.15 g/mol [3][4] |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow transparent liquid[4][5] |
| Boiling Point | Not specified | 109 °C @ 0.7 Torr[5], 288.5 °C @ 760 mmHg[4] |
| Density | Not specified | ~1.107 g/mL at 25 °C[6] |
| CAS Number | Not available | 1070-64-0[3][4][6] |
Reaction Scheme and Mechanism
The overall reaction involves the substitution of the hydroxyl group in ethyl 6-hydroxy-8-chlorooctanoate with a chlorine atom from thionyl chloride.
Reaction Scheme:
The reaction mechanism can proceed through different pathways (Sₙ2 or Sₙi) depending on the reaction conditions, such as the solvent and the presence of a base like pyridine. In the presence of pyridine, the reaction typically follows an Sₙ2 mechanism with inversion of configuration. The pyridine acts as a nucleophile that attacks the intermediate chlorosulfite ester, leading to the formation of a sulfonylpyridinium salt, which is then displaced by the chloride ion.
Experimental Protocols
Two representative protocols are provided below. Protocol A uses thionyl chloride in the presence of pyridine, a common method to control the reaction and scavenge the HCl produced. Protocol B describes a method using a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent as the active chlorinating species.[7]
Extreme caution must be exercised when handling thionyl chloride as it is a corrosive and lachrymatory substance that reacts violently with water. [8][9] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol A: Chlorination using Thionyl Chloride and Pyridine
This protocol is adapted from general procedures for the chlorination of secondary alcohols.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.[10]
-
Addition of Pyridine: After the addition of thionyl chloride is complete, add anhydrous pyridine (1.1 - 1.5 eq) dropwise, ensuring the temperature remains below 10 °C. A precipitate of pyridinium hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating to reflux may be necessary for some substrates.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture over crushed ice to quench any excess thionyl chloride.[10]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer successively with cold dilute 5% HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[9][10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.[9]
Protocol B: Chlorination using Thionyl Chloride with Catalytic DMF
This protocol utilizes a catalytic amount of DMF.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a stirred solution of ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq) in an anhydrous solvent in a round-bottom flask, add a catalytic amount of DMF (e.g., a few drops).
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the HCl and quench the excess thionyl chloride.[10]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table summarizes representative quantitative data from various sources for the synthesis of this compound.
Table 2: Reaction Conditions and Yields
| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | Pyridine/Benzene | Reflux | 1 | 88 (crude) | Not specified | [Zhuranl Obshchei Khimii, 1964, 34, 3662] |
| Bis(trichloromethyl) carbonate | DMF/Chlorobenzene | 70-75 | 6 | 94.7 | 98.5 | CN100593534C[11] |
| Bis(trichloromethyl) carbonate | DMF/Toluene | 55-60 | 7 | 85.1 | 97.5 | CN100593534C[11] |
Safety Precautions
Thionyl Chloride (SOCl₂) is a highly hazardous chemical and must be handled with extreme care.
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[12]
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic and corrosive gases (SO₂ and HCl).[8][9] Ensure all glassware is scrupulously dried before use. Avoid contact with alcohols, bases, and metals.[8]
-
Inhalation: Thionyl chloride vapor is toxic if inhaled and can cause severe respiratory irritation.
-
Skin and Eye Contact: It causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
-
Spills: In case of a spill, absorb with an inert, dry material such as vermiculite or dry sand and place it in a sealed container for disposal.[8] Do not use water to clean up spills.
-
Disposal: Dispose of thionyl chloride and any reaction waste in accordance with local, state, and federal regulations.
Visualizations
Signaling Pathway Diagram
Caption: Reaction pathway for the chlorination of ethyl 6-hydroxy-8-chlorooctanoate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 6. This compound | 1070-64-0 [chemicalbook.com]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 12. bionium.miami.edu [bionium.miami.edu]
Application Notes and Protocols for the Characterization of Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0), a key intermediate in various synthetic processes. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are designed to ensure accurate identification, purity assessment, and structural elucidation.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is employed for the primary structural confirmation and assignment of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides robust separation and identification based on the mass-to-charge ratio of the molecule and its fragments, which is also an excellent technique for assessing purity.
-
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound.
-
Elemental Analysis is used to experimentally determine the percentage composition of elements (C, H, O, Cl) and verify the empirical formula.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1070-64-0 |
| Molecular Formula | C₁₀H₁₈Cl₂O₂[1] |
| Molecular Weight | 241.15 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 288.5 °C at 760 mmHg[2][3] |
| Density | 1.107 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.462[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~4.05 | Multiplet (m) | 1H | -CH (Cl)- |
| ~3.65 | Multiplet (m) | 2H | -CH₂ -Cl |
| ~2.30 | Triplet (t) | 2H | -CH₂ -COO- |
| ~1.80 - 1.40 | Multiplet (m) | 8H | -CH₂- (chain) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
-
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O (Ester) |
| ~68.0 | -C H(Cl)- |
| ~60.5 | -O-C H₂-CH₃ |
| ~48.0 | -C H₂-Cl |
| ~35.0 - 24.0 | -C H₂- (chain) |
| ~14.2 | -O-CH₂-C H₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the identification and purity assessment of volatile and semi-volatile compounds like this compound.
Expected GC-MS Data
-
Molecular Ion Peak (M⁺): m/z 240 (and 242, 244 due to chlorine isotopes).
-
Key Fragmentation Ions: Expect to observe fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), cleavage adjacent to the chlorine atoms, and fragmentation of the alkyl chain.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library for confirmation. Purity can be estimated from the relative peak area in the total ion chromatogram (TIC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound. Calculate the purity by the area percentage method.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements in the compound, which is a fundamental confirmation of its empirical and molecular formula.
Theoretical Elemental Composition
For the molecular formula C₁₀H₁₈Cl₂O₂, the theoretical elemental composition is:
| Element | Percentage (%) |
| Carbon | 49.81 |
| Hydrogen | 7.52 |
| Chlorine | 29.40 |
| Oxygen | 13.27 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-2 mg) of highly purified this compound is required.
-
Instrumentation: Use a CHN/O elemental analyzer. Chlorine content is typically determined by combustion and subsequent titration or ion chromatography.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and after reduction, CO for oxygen analysis) are separated and quantified by thermal conductivity or other detection methods.
-
Data Interpretation: The experimentally determined percentages of C, H, Cl, and O should be within ±0.4% of the theoretical values to confirm the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
References
Application Note: Step-by-Step Synthesis of Ethyl 6,8-dichlorooctanoate from Adipic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 6,8-dichlorooctanoate is a crucial chemical intermediate, most notably utilized in the synthesis of α-Lipoic Acid, a potent antioxidant used in the treatment of diabetic neuropathy and as a dietary supplement.[1][2] This document outlines a robust, multi-step synthesis protocol starting from adipic acid. The described pathway involves the formation of an acid chloride, a Friedel-Crafts acylation to extend the carbon chain, a selective ketone reduction, and a final chlorination step to yield the target molecule.
Overall Synthetic Pathway
The synthesis transforms adipic acid into the target compound via four sequential reactions:
-
Monoesterification & Acyl Chlorination: Adipic acid is converted to its monoethyl ester acid chloride.
-
Friedel-Crafts Acylation: Chain extension via reaction with ethylene to form an 8-carbon keto-ester.[3]
-
Selective Ketone Reduction: The ketone at the C6 position is reduced to a secondary alcohol.
-
Hydroxyl-to-Chloride Conversion: The secondary alcohol is converted to a chloride to yield the final product.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate (Adipoyl Chloride Monoester)
This initial step involves two primary transformations: the mono-esterification of adipic acid and the subsequent conversion of the remaining carboxylic acid to an acyl chloride.
-
Methodology:
-
Monoesterification: Adipic acid (1.0 eq) is refluxed with absolute ethanol (3.0 eq) and a catalytic amount of concentrated sulfuric acid in a solvent like toluene.[4][5] Water is removed azeotropically. The resulting monoester, ethyl hydrogen adipate, is isolated via vacuum distillation.
-
Acyl Chlorination: The purified ethyl hydrogen adipate (1.0 eq) is dissolved in an inert solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂, ~1.2 eq) is added dropwise at 0 °C. The reaction is then gently refluxed for 2-3 hours until gas evolution (SO₂ and HCl) ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.
-
Step 2: Synthesis of Ethyl 8-chloro-6-oxooctanoate
This step employs a Friedel-Crafts acylation reaction to add a two-carbon unit to the C6 chain.
-
Methodology:
-
A reaction vessel is charged with a Lewis acid catalyst, such as aluminum trichloride (AlCl₃, ~1.5 eq), in a dry solvent like dichloroethane under an inert atmosphere.[3]
-
The mixture is cooled to 10-15 °C.
-
A solution of Ethyl 6-chloro-6-oxohexanoate (1.0 eq) in dichloroethane is added dropwise, maintaining the temperature below 25 °C.[3]
-
Ethylene gas is then bubbled through the reaction mixture for several hours.[3]
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product, Ethyl 8-chloro-6-oxooctanoate.[6][7][8]
-
Step 3: Synthesis of Ethyl 8-chloro-6-hydroxyoctanoate
A selective reduction of the ketone is performed using a mild hydride reducing agent.
-
Methodology:
-
The crude Ethyl 8-chloro-6-oxooctanoate (1.0 eq) is dissolved in a protic solvent such as methanol or ethanol.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Sodium borohydride (NaBH₄, ~0.5-1.0 eq) is added portion-wise, ensuring the temperature remains low.[9][10][11][12] NaBH₄ is a selective agent that reduces ketones but typically does not affect the ester functional group under these mild conditions.[9][12][13]
-
The reaction is stirred for 1-2 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the hydroxy-ester.
-
Step 4: Synthesis of this compound
The final step is the conversion of the secondary alcohol to a chloride.
-
Methodology:
-
The Ethyl 8-chloro-6-hydroxyoctanoate (1.0 eq) is dissolved in a suitable solvent such as toluene or neat thionyl chloride.[1]
-
The solution is cooled in an ice bath.
-
Thionyl chloride (SOCl₂, ~1.2-1.5 eq) is added dropwise. A catalytic amount of pyridine or DMF may be used to facilitate the reaction.[1][14][15]
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 80 °C) for 2-4 hours until the reaction is complete.[1][16][17]
-
Excess thionyl chloride and solvent are removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.[1][18]
-
Data Summary
The following table summarizes the typical materials and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Adipic Acid | Ethanol, H₂SO₄, Thionyl Chloride (SOCl₂) | Ethyl 6-chloro-6-oxohexanoate | ~85-90% |
| 2 | Ethyl 6-chloro-6-oxohexanoate | Ethylene, Aluminum Chloride (AlCl₃) | Ethyl 8-chloro-6-oxooctanoate | ~70-80% |
| 3 | Ethyl 8-chloro-6-oxooctanoate | Sodium Borohydride (NaBH₄) | Ethyl 8-chloro-6-hydroxyoctanoate | ~90-95% |
| 4 | Ethyl 8-chloro-6-hydroxyoctanoate | Thionyl Chloride (SOCl₂) | This compound | ~85-90% |
Visualization
The following diagrams illustrate the logical workflow of the synthesis protocol.
Caption: Synthetic workflow from Adipic Acid to this compound.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]
- 4. Synthesis of Ethyl adipate - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. 50628-91-6|Ethyl 8-chloro-6-oxooctanoate|BLD Pharm [bldpharm.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. books.rsc.org [books.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]
- 17. commonorganicchemistry.com [commonorganicchemistry.com]
- 18. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Ethyl 6,8-dichlorooctanoate
Introduction
Ethyl 6,8-dichlorooctanoate is a key intermediate in the synthesis of various organic compounds, most notably alpha-lipoic acid, a potent antioxidant with therapeutic applications in conditions such as diabetic neuropathy.[1][2] The efficient preparation of this intermediate is crucial for the cost-effective production of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the synthesis of this compound via the chlorination of ethyl 6-hydroxy-8-chlorooctanoate.
The primary synthetic route involves the conversion of the hydroxyl group in ethyl 6-hydroxy-8-chlorooctanoate to a chloride. This transformation can be achieved using various chlorinating agents, with thionyl chloride and bis(trichloromethyl)carbonate (triphosgene) being commonly employed.[1][3][4] The choice of reagent can influence reaction conditions, yield, and purity of the final product.
Data Presentation
The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of this compound.
| Starting Material | Chlorinating Agent | Solvent | Catalyst/Additive | Reaction Temp. (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-Dimethylformamide | 50-55 | 8 | 90.6 | 98.1 | [1] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-Dimethylformamide | 55-60 | 7 | 92.2 | 98.2 | [1][2] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Chlorobenzene | N,N-Dimethylformamide | 70-75 | 6 | 94.7 | 98.5 | [1] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-Dimethylformamide | 70-75 | 5 | 94.5 | 98.4 | [1] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-Dimethylformamide | 70-75 | 4 | 95.2 | 98.7 | [1] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | Benzene | Pyridine (catalytic) | Reflux | 1 | ~88 (crude) | Not specified | [5][6] |
| 7-(2-hydroxyethyl)hex-2-lactone | Thionyl chloride | Ethanol | None | 50 | 3 | 78 | Not specified | [3] |
| Compound 5 (unspecified) | Thionyl chloride | Not specified | None | 80 (reflux) | 2 | 87 | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Bis(trichloromethyl)carbonate
This protocol is based on a high-yield procedure utilizing bis(trichloromethyl)carbonate as the chlorinating agent.[1]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g, 200 mmol)
-
Bis(trichloromethyl)carbonate (20.8 g, 70 mmol)
-
N,N-Dimethylformamide (DMF) (17.8 g, 240 mmol)
-
Toluene (approximately 41.6 g)
-
Alkali solution (e.g., sodium bicarbonate solution)
-
Ice-water bath
-
250 mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer
Procedure:
-
Dissolve 44.5 g (200 mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.8 g (240 mmol) of N,N-dimethylformamide in the three-neck flask.
-
In a separate beaker, prepare a solution of 20.8 g (70 mmol) of bis(trichloromethyl)carbonate in approximately 41.6 g of toluene.
-
Cool the three-neck flask containing the starting material solution in an ice-water bath with continuous stirring.
-
Slowly add the bis(trichloromethyl)carbonate solution dropwise to the cooled reaction mixture.
-
After the addition is complete, slowly warm the reaction mixture to 70-75°C.
-
Maintain the reaction at this temperature for 4 hours.
-
Upon completion, cool the reaction mixture to below 30°C.
-
Neutralize the reaction mixture to a neutral pH using an alkali solution.
-
Remove the solvent by evaporation under normal pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 172-176°C and a vacuum of 5 mmHg to obtain pure this compound.
Protocol 2: Synthesis of this compound using Thionyl Chloride
This protocol is a more traditional method using thionyl chloride as the chlorinating agent.[6]
Materials:
-
Ethyl 8-chloro-6-hydroxyoctanoate (29.2 g)
-
Thionyl chloride (18.5 g)
-
Anhydrous benzene (42 mL)
-
Pyridine (2 drops)
-
Ice-water (50 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Prepare a solution of 18.5 g of thionyl chloride in 14 mL of anhydrous benzene containing two drops of pyridine in a reaction flask.
-
In a separate dropping funnel, prepare a solution of 29.2 g of ethyl 8-chloro-6-hydroxyoctanoate in 28 mL of anhydrous benzene.
-
Add the solution of the starting material dropwise to the stirred thionyl chloride solution.
-
After the addition is complete, heat the reaction mixture under gentle reflux for 1 hour.
-
Cool the reaction mixture and then transfer it to a separatory funnel containing 50 mL of ice-water.
-
Shake the mixture and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 6. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Bioactive Compounds Using Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the bioactive compound α-lipoic acid, a potent antioxidant, utilizing Ethyl 6,8-dichlorooctanoate as a key intermediate. The methodologies outlined are based on established chemical literature and patents, offering a comprehensive guide for laboratory synthesis.
Introduction
This compound is a critical building block in the synthesis of various bioactive molecules, most notably α-lipoic acid.[1][2][3][4][5][6] As an antioxidant, α-lipoic acid has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic applications in conditions such as diabetic neuropathy.[1] These protocols detail the conversion of this compound to α-lipoic acid through a two-step process involving the formation of an ethyl lipoate intermediate followed by hydrolysis.
Synthesis Pathway Overview
The overall synthesis transforms this compound into α-lipoic acid. This process first involves a reaction to form Ethyl lipoate, which is then hydrolyzed to yield the final product, α-lipoic acid.
Caption: Synthesis of α-lipoic acid from this compound.
Experimental Protocols
Protocol 1: Synthesis of High-Purity α-Lipoic Acid
This protocol outlines a method for preparing high-purity α-lipoic acid from this compound.[7]
Step 1: Synthesis of Ethyl Lipoate
-
To a reaction vessel, add this compound, sulfur, and tetrabutylammonium bromide in a water solvent.
-
Raise the temperature of the mixture to 82-83°C.
-
Slowly add a sodium sulfide solution to the reaction mixture.
-
Maintain the reaction for 5 hours.
-
After the reaction is complete, lower the temperature to 65°C and allow the mixture to stand for approximately 60 minutes to allow for layer separation.
-
Separate the layers to obtain the ethyl lipoate product.
Step 2: Hydrolysis of Ethyl Lipoate
-
To the obtained ethyl lipoate, add sodium hydroxide and tetrabutylammonium bromide.
-
Stir the mixture and heat to a temperature between 50°C and 80°C.
-
Maintain the temperature until the reaction is complete.
-
Perform suction filtration to isolate the product.
Step 3: Acidification and Purification
-
The subsequent steps involve the acidification of sodium lipoate followed by the purification of the crude lipoic acid to achieve a high-purity final product.
Protocol 2: Homogeneous Phase One-Pot Synthesis of α-Lipoic Acid
This protocol describes a one-pot synthesis method where the intermediate ethyl lipoate is not isolated.[8]
-
Prepare a red-brown transparent sodium disulfide solution by reacting sodium sulfite and sulfur flour in distilled water at 55-60°C for 1.5 hours.
-
Slowly add this compound to the sodium disulfide solution at a controlled temperature.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a solvent and stir the reaction.
-
Remove methanol by underpressure distillation.
-
Adjust the pH of the aqueous solution.
-
Extract the precipitate.
-
Wash the organic phase, dry it, and concentrate under reduced pressure to obtain the crude α-lipoic acid product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Protocol 1 | ||
| α-Lipoic Acid Yield | ≥ 65% | [7] |
| α-Lipoic Acid Purity | ≥ 99% | [7] |
| Protocol 2 | ||
| α-Lipoic Acid Yield | 68% | [8] |
| α-Lipoic Acid Purity | ≥ 99.0% | [8] |
Experimental Workflow Visualization
Caption: Comparative workflow of the two synthesis protocols.
Concluding Remarks
The protocols provided offer robust methods for the synthesis of α-lipoic acid using this compound. Researchers can select the most suitable protocol based on desired purity, yield, and process efficiency. The one-pot synthesis offers a streamlined approach, potentially reducing production costs and simplifying operations for industrial-scale production.[8] Further optimization of reaction conditions may lead to even higher yields and purity.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 1070-64-0 [chemicalbook.com]
- 5. Alpha Lipoic Acid (Thiotic Acid), CAS no. 1070-64-0, Ethyl 6,8-dichloro octanoate [oceanicpharmachem.com]
- 6. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 7. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
Application Note: GC-MS Analysis of Ethyl 6,8-dichlorooctanoate Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 6,8-dichlorooctanoate (CAS 1070-64-0) is a critical chemical intermediate, primarily utilized in the synthesis of alpha-lipoic acid, a potent antioxidant with significant therapeutic applications, including the treatment of diabetic neuropathy.[1][2] It also serves as a precursor for other bioactive compounds and agrochemicals.[3][4] The synthesis of this compound typically involves the chlorination of a hydroxyl precursor, such as ethyl 6-hydroxy-8-chlorooctanoate.[1][4]
Given its role in pharmaceutical manufacturing, ensuring the purity of this compound and quantifying the yield from a reaction is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose.[5] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the reliable identification and quantification of the desired product, unreacted starting materials, and any reaction by-products in a single analysis.[5][6]
This application note provides a detailed protocol for the GC-MS analysis of a typical reaction mixture for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Example)
This protocol is an example based on common literature methods for producing the analyte of interest.[7][8]
Materials:
-
Ethyl 8-chloro-6-hydroxyoctanoate (Precursor)
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Anhydrous benzene (Solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a solution of thionyl chloride in anhydrous benzene containing a catalytic amount (e.g., two drops) of pyridine in a round-bottom flask equipped with a dropping funnel and a condenser.[8]
-
Slowly add a solution of ethyl 8-chloro-6-hydroxyoctanoate in anhydrous benzene to the stirred thionyl chloride solution.[8]
-
After the addition is complete, heat the reaction mixture under gentle reflux for approximately 1 hour to drive the chlorination reaction to completion.[8]
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by shaking the mixture with ice water in a separatory funnel.
-
Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
Filter to remove the drying agent. The resulting solution contains this compound and is ready for sample preparation for GC-MS analysis.
Protocol 2: Sample Preparation for GC-MS Analysis
Materials:
-
Reaction mixture sample from Protocol 1
-
Dichloromethane (DCM), GC-grade
-
Anhydrous sodium sulfate
-
2 mL GC vials with septa caps
Procedure:
-
Take a 100 µL aliquot of the final organic solution from the synthesis work-up.
-
Dilute the aliquot with 900 µL of dichloromethane in a clean vial to achieve a 1:10 dilution. Note: The dilution factor may need to be adjusted based on the expected concentration of the product.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample into a 2 mL GC vial for analysis.
Protocol 3: GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (pulsed) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | Zebron ZB-5 (or equivalent 5% phenyl-arylene), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp: 60°C, hold for 2 min |
| Ramp 1: 15°C/min to 280°C | |
| Hold at 280°C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 m/z |
| Solvent Delay | 4 minutes |
Diagrams
Caption: Workflow for synthesis and GC-MS analysis.
Caption: Synthesis of this compound.
Results and Data Presentation
Expected Chromatographic Results
The Total Ion Chromatogram (TIC) is expected to show distinct peaks corresponding to the solvent, any unreacted starting material (ethyl 8-chloro-6-hydroxyoctanoate), the main product (this compound), and potential by-products. The retention time will depend on the compound's volatility and interaction with the GC column's stationary phase. Due to its higher molecular weight and additional chlorine atom, this compound is expected to have a longer retention time than its hydroxyl precursor.
Expected Mass Spectra and Fragmentation
-
This compound (C₁₀H₁₈Cl₂O₂) : The molecular weight is 241.15 g/mol .[4][9] The mass spectrum should exhibit a molecular ion cluster ([M]⁺) around m/z 240, 242, and 244. This characteristic isotopic pattern, with a ratio of approximately 9:6:1, is definitive for a molecule containing two chlorine atoms.
-
Key Fragmentation Patterns : Common fragmentation pathways for esters and halogenated alkanes include:
-
Alpha-cleavage : Cleavage of bonds adjacent to the carbonyl group. A peak at m/z 195/197 ([M-OC₂H₅]⁺) from the loss of the ethoxy radical is likely.
-
McLafferty Rearrangement : If sterically possible, this can lead to characteristic fragments.
-
Loss of HCl : A peak corresponding to [M-HCl]⁺ may be observed.
-
Alkyl Chain Cleavage : Fragmentation along the carbon chain will produce a series of peaks separated by 14 mass units (CH₂).[10]
-
Quantitative Data Summary
Quantitative analysis is performed by integrating the peak area of the analyte in the TIC. The relative percentage of each component can be determined, which allows for the calculation of product purity and reaction yield. The following table summarizes representative quantitative results reported in the literature for different synthesis methods.
| Synthesis Method | Reagents | Yield | Purity | Reference |
| Method A | 6-hydroxy-8-chlorooctanoic acid ethyl ester, thionyl chloride, pyridine, benzene | ~88% (crude) | Not specified | [7][11] |
| Method B | 6-hydroxy-8-chlorooctanoic acid ethyl ester, bis(trichloromethyl) carbonate, DMF | 94.7% (molar) | 98.5% | [7] |
| Method C | 6-hydroxy-8-chlorooctanoic acid ethyl ester, bis(trichloromethyl) carbonate, DMF | 86.1% (molar) | 97.8% | [7] |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of this compound reaction products. This protocol is essential for monitoring reaction completion, optimizing process conditions, and ensuring the final product meets the high-purity standards required in the pharmaceutical and chemical industries. Accurate analysis by GC-MS supports efficient drug development and manufacturing workflows by providing critical data on product identity, yield, and impurity profiles.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. China's Best this compound Manufacturers [highlandpharmachem.com]
- 3. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 4. nbinno.com [nbinno.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 8. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 9. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Chlorination Using Bis(trichloromethyl)carbonate
Introduction
Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, is a stable, crystalline solid that serves as a convenient and safer alternative to the highly toxic and gaseous phosgene for a variety of chemical transformations, including chlorination reactions.[1][2][3] One molecule of triphosgene is equivalent to three molecules of phosgene.[3] This reagent is effective for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, which are valuable intermediates in organic synthesis.[1][4] Reactions involving BTC are typically conducted under mild conditions and often result in good to excellent yields.[4]
Safety Precautions
Bis(trichloromethyl)carbonate is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[5][6][7] Although it is a solid, its vapor pressure is high enough to reach toxic concentrations.[5][8] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and impermeable gloves (nitrile rubber gloves >1 mm are recommended).[5][6] In case of potential exposure, a full-face filter mask or a self-contained breathing apparatus (SCBA) should be readily available.[5] All off-gas from the reaction should be passed through a sodium hydroxide scrubber.[5] Store BTC in a cool, dry, and well-ventilated area away from incompatible materials such as protic solvents, acids, bases, and metals.[5]
Chlorination of Alcohols
The activation of primary and secondary aliphatic alcohols with a mixture of triphosgene and an amine base, such as triethylamine or pyridine, can afford the corresponding alkyl chlorides.[9][10][11] These reactions are generally high-yielding, stereospecific, and tolerate a variety of sensitive functional groups.[10][11]
General Reaction Scheme:
R-OH + (Cl₃CO)₂CO → R-Cl
Data Presentation: Chlorination of Alcohols
| Entry | Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Primary Aliphatic Alcohol | Triethylamine | Dichloromethane | 0 to RT | 3 | Primary Alkyl Chloride | High |
| 2 | Secondary Aliphatic Alcohol | Pyridine | Dichloromethane | 0 to Reflux | Overnight | Secondary Alkyl Chloride | Excellent |
Note: Yields are generally high but can be influenced by the steric hindrance of the alcohol. For some sterically hindered primary alcohols, the formation of diethylcarbamate products may be observed when using triethylamine.[9]
Experimental Protocol: Chlorination of a Primary Alcohol
This protocol is a general guideline for the chlorination of a primary aliphatic alcohol using triphosgene and triethylamine.[12]
Materials:
-
Primary alcohol
-
Bis(trichloromethyl)carbonate (Triphosgene)
-
Triethylamine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 equiv) to the solution via syringe.
-
Slowly add bis(trichloromethyl)carbonate (0.5 equiv) in one portion to the stirred solution.
-
Stir the reaction mixture at 0 °C for approximately 5 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Shake the separatory funnel vigorously and then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl chloride.
Experimental Workflow: Chlorination of Alcohols
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphosgene or (bis(trichloromethyl) carbonate Manufacturers, with SDS [mubychem.com]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 10. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application of Ethyl 6,8-dichlorooctanoate in Pharmaceutical Synthesis: A Detailed Guide
Introduction
Ethyl 6,8-dichlorooctanoate is a versatile chemical intermediate with significant applications in the pharmaceutical industry.[1][2][3] This chlorinated fatty acid ester serves as a crucial building block in the synthesis of various bioactive molecules, most notably α-lipoic acid (also known as thioctic acid), a potent antioxidant used in the management of diabetic neuropathy and other conditions.[4][5][6] Its unique structure, featuring two chlorine atoms at the 6 and 8 positions, allows for a range of chemical transformations, making it a valuable precursor for drug development.[2] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear, colorless to pale yellow oil, this compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 1070-64-0 | [1][4] |
| Molecular Formula | C10H18Cl2O2 | [1][7] |
| Molecular Weight | 241.15 g/mol | [1] |
| Boiling Point | 109 °C at 0.7 Torr | [1][4] |
| Density | 1.107 g/mL at 25 °C | [1][4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][4] |
Core Application: Synthesis of α-Lipoic Acid
The primary application of this compound is as a key starting material for the synthesis of α-lipoic acid.[4][8][9][10] The synthesis generally involves the formation of the dithiolane ring by reacting this compound with a sulfur source, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.
Synthetic Pathway Overview
The conversion of this compound to α-lipoic acid can be visualized as a two-step process: vulcanization to form ethyl lipoate, followed by hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. leapchem.com [leapchem.com]
- 3. China's Best this compound Manufacturers [highlandpharmachem.com]
- 4. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 5. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 6. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 7. alentris.org [alentris.org]
- 8. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 9. Alpha Lipoic Acid (Thiotic Acid), CAS no. 1070-64-0, Ethyl 6,8-dichloro octanoate [oceanicpharmachem.com]
- 10. writeupcafe.com [writeupcafe.com]
Application Notes and Protocols: The Role of Pyridine as a Catalyst in the Synthesis of Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6,8-dichlorooctanoate is a significant intermediate in the synthesis of various organic molecules, most notably α-lipoic acid, a potent antioxidant used in the treatment of diabetic neuropathy.[1][2] The synthesis of this key intermediate often involves the chlorination of its precursor, ethyl 6-hydroxy-8-chlorooctanoate. This conversion is frequently accomplished using thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine.[3][4] These application notes detail the critical role of pyridine in this reaction, provide comprehensive experimental protocols, and present relevant quantitative data to guide researchers in this synthetic procedure.
The Catalytic Role of Pyridine
In the conversion of alcohols to alkyl chlorides using thionyl chloride, pyridine plays a dual role that is crucial for the reaction's efficiency and success. It functions both as a nucleophilic catalyst and as a base to neutralize the acidic byproduct.[5][6][7][8]
-
Acid Scavenger : The reaction between an alcohol and thionyl chloride produces hydrochloric acid (HCl) as a byproduct.[5][7] Pyridine, as a weak base, effectively neutralizes this HCl, forming pyridinium chloride.[9] This is critical because the accumulation of acid could lead to unwanted side reactions or protonate the starting alcohol, rendering it non-nucleophilic and halting the reaction.[9]
-
Nucleophilic Catalyst : Pyridine is also an effective nucleophilic catalyst.[6][8][10] It can react with thionyl chloride to form a highly reactive intermediate, the N-chlorosulfinylpyridinium salt. This intermediate is significantly more electrophilic than thionyl chloride itself. The alcohol can then readily attack this activated intermediate, leading to the formation of the desired chlorinated product with the regeneration of pyridine. This catalytic pathway often accelerates the rate of reaction.[10][11]
Caption: Catalytic cycle of pyridine in the chlorination of an alcohol with thionyl chloride.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound.
Protocol 1: Synthesis of this compound using Thionyl Chloride and Pyridine
This protocol is adapted from a reported synthesis of this compound.[3][4]
Materials:
-
Ethyl 8-chloro-6-hydroxyoctanoate
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene
-
Pyridine
-
Ice-water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, prepare a solution of thionyl chloride (18.5 g) in anhydrous benzene (14 ml). Add a catalytic amount (e.g., two drops) of pyridine to this solution.[4]
-
Addition of Substrate: Prepare a solution of ethyl 8-chloro-6-hydroxyoctanoate (29.2 g) in anhydrous benzene (28 ml). Add this solution dropwise with stirring to the thionyl chloride solution.[4]
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 1 hour.[4]
-
Workup: Cool the reaction mixture to room temperature and then pour it into ice-water (50 ml) to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (benzene) under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[4] A literature report indicates a crude product yield of approximately 88% for this type of reaction.[3]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
While pyridine is an effective catalyst, concerns over its odor and the generation of difficult-to-treat industrial wastewater have led to the development of alternative methods.[1] The following table compares the pyridine-catalyzed method with a pyridine-free alternative using bis(trichloromethyl) carbonate.
| Parameter | Method 1: Thionyl Chloride/Pyridine | Method 2: Bis(trichloromethyl) carbonate/DMF |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Bis(trichloromethyl) carbonate (BTC) |
| Catalyst/Solvent | Pyridine (catalyst), Benzene (solvent) | N,N-Dimethylformamide (DMF) |
| Reaction Temp. | Reflux | 55 - 80 °C |
| Reaction Time | 1 hour | 2 - 8 hours |
| Reported Yield | ~88% (crude)[3] | 86.1% - 94.7% (molar)[3] |
| Purity | Not specified | 97.8% - 98.5%[3] |
| Notes | Classic method, effective catalysis. | Avoids pyridine, but uses DMF. Generates CO₂ instead of SO₂. |
Data for Method 2 is sourced from patent literature which details various reaction conditions and corresponding yields and purities.[3]
Conclusion
Pyridine serves as a highly effective catalyst in the synthesis of this compound from its corresponding hydroxy ester using thionyl chloride. Its dual function as a nucleophilic catalyst and an acid scavenger contributes to high reaction yields. While alternative, pyridine-free protocols have been developed to address environmental and operational concerns, the classical approach remains a valuable and instructive example of pyridine catalysis in organic synthesis. Researchers should select the most appropriate method based on considerations of yield, purity, scale, and environmental impact.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 4. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
Application Note: Determination of Purity of Ethyl 6,8-dichlorooctanoate by High-Performance Liquid Chromatography
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Ethyl 6,8-dichlorooctanoate, a critical intermediate in the synthesis of lipoic acid.[1][2] The described reverse-phase HPLC (RP-HPLC) method provides a reliable and accurate means of quantifying this compound and separating it from potential impurities. This document provides a comprehensive experimental protocol, system suitability parameters, and a representative data presentation to guide researchers in implementing this analytical method.
Introduction
This compound (CAS No. 1070-64-0) is a key building block in the chemical synthesis of alpha-lipoic acid, a potent antioxidant with numerous pharmaceutical applications.[1][2] The purity of this intermediate is critical as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds, offering high resolution and sensitivity for the separation and quantification of the main component and any related impurities.[3] This document outlines a specific RP-HPLC method tailored for the analysis of the non-polar, aliphatic ester, this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a suitable HPLC method.
| Property | Value | Reference |
| Chemical Formula | C10H18Cl2O2 | [1][4] |
| Molecular Weight | 241.15 g/mol | [1][4] |
| Appearance | Colorless to pale yellow oil/liquid | [1][2][5] |
| Boiling Point | 109 °C at 0.7 Torr | [2][5] |
| Density | ~1.107 g/mL at 25 °C | [2][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane | [1] |
Given its low polarity and lack of a strong chromophore, a reverse-phase HPLC method with UV detection at a low wavelength is appropriate.
Experimental Protocol
This section provides a detailed methodology for the purity determination of this compound by HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid.
-
Analyte: this compound standard and sample for analysis.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 70-90% B; 20-25 min: 90% B; 25-26 min: 90-70% B; 26-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 30 minutes |
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Diagrams
The overall experimental workflow for the purity determination is illustrated in the following diagram.
Caption: Experimental workflow for HPLC purity determination.
The logical relationship for method development is outlined below.
Caption: Logic diagram for HPLC method development.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and water provides adequate separation and quantification. This method is a valuable tool for researchers and professionals in the pharmaceutical industry to ensure the quality of this important synthetic intermediate.
References
Application Notes: Industrial Scale Synthesis of Ethyl 6,8-dichlorooctanoate
Introduction
Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0) is a critical organic intermediate, primarily utilized in the synthesis of Alpha-Lipoic Acid, a potent antioxidant used in the treatment and prevention of various diseases such as diabetes and heart disease.[1][2][3] Its role as a precursor makes the efficiency, safety, and cost-effectiveness of its industrial-scale synthesis a subject of significant interest for pharmaceutical and chemical manufacturing professionals. The compound is a colorless to pale yellow oil with a molecular formula of C10H18Cl2O2.[4][5]
The predominant synthetic route involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate.[4][6] Historically, thionyl chloride was a common chlorinating agent.[4][7] However, modern industrial methods often favor alternatives like bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst, which is considered a more environmentally friendly and safer process.[1][2] This document provides detailed protocols and comparative data for the industrial-scale synthesis of this compound.
Synthesis Pathway and Workflow
The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl group at the C6 position of Ethyl 6-hydroxy-8-chlorooctanoate is replaced by a chlorine atom. This conversion is typically achieved using a chlorinating agent such as thionyl chloride or bis(trichloromethyl) carbonate.
Caption: Chemical transformation pathway for this compound synthesis.
The general workflow for industrial production involves a series of controlled steps from reaction to purification, ensuring high yield and purity of the final product.
Caption: General experimental workflow for industrial synthesis and purification.
Quantitative Data Summary
The following table summarizes various reported conditions and outcomes for the synthesis of this compound, allowing for easy comparison of different methodologies.
| Method | Starting Material | Chlorinating Agent | Solvent / Catalyst | Temp (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |
| A | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | Toluene / DMF | 50-55 | 8 | 90.6 | 98.1 | [1][2] |
| B | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | Toluene / DMF | 70-75 | 6 | 94.7 | 98.5 | [1] |
| C | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | Dichloroethane / DMF | 55-60 | 8 | 90.9 | 98.0 | [1] |
| D | Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | Benzene / Pyridine | Reflux | 1 | 59-72 | N/A | [7] |
| E | 7-(2-hydroxyethyl)hex-2-lactone | Thionyl Chloride | Ethanol | 50 | 3 | 78.0 | N/A | [6] |
| F | Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene | Dichloroethane / N,N-dimethylbenzylamine | 75 | 2.5 | 95.7 | 96.7 | [8][9] |
Experimental Protocols
Protocol 1: Synthesis using Bis(trichloromethyl) Carbonate (Triphosgene)
This protocol is adapted from a modern, patented industrial method that avoids the use of thionyl chloride.[1][2]
1. Materials and Equipment:
-
Reactants: Ethyl 6-hydroxy-8-chlorooctanoate (44.5g, 200 mmol), Bis(trichloromethyl) carbonate (20.2g, 68 mmol), N,N-dimethylformamide (DMF) (17.5g, 240 mmol).
-
Solvent: Toluene (40g).
-
Neutralizing Agent: Alkali solution (e.g., Sodium Bicarbonate or Sodium Hydroxide solution).
-
Equipment: 250mL three-neck flask, thermometer, reflux condenser, mechanical stirrer, dropping funnel, ice-water bath, heating mantle, rotary evaporator, vacuum distillation apparatus.
2. Procedure:
-
Preparation: In the 250mL three-neck flask, dissolve 44.5g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5g (240 mmol) of N,N-dimethylformamide.
-
Reagent Addition: Prepare a solution of 20.2g (68 mmol) of bis(trichloromethyl) carbonate in 40g of toluene. Under vigorous mechanical stirring and cooled by an ice-water bath, add the bis(trichloromethyl) carbonate solution dropwise to the flask. Maintain the temperature below 10°C during addition.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the reaction mixture to 50-55°C. Maintain this temperature for 8 hours, monitoring the reaction progress by TLC or GC if necessary.[1][2] (Note: A higher temperature of 70-75°C for 6 hours can increase the yield to 94.7%[1]).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to below 30°C. Carefully add an alkali solution to neutralize the reaction mixture to a pH of 7.
-
Solvent Removal: Evaporate the solvent (toluene and residual DMF) under atmospheric pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction at a vacuum of 5 mmHg and a temperature of 172-176°C to obtain pure this compound.[1][8]
3. Expected Outcome:
Protocol 2: Synthesis using Thionyl Chloride
This protocol is based on a traditional method and is effective, though it requires careful handling of thionyl chloride and pyridine.[7]
1. Materials and Equipment:
-
Reactants: Ethyl 8-chloro-6-hydroxyoctanoate (29.2g, ~131 mmol), Thionyl chloride (18.5g, ~155 mmol).
-
Solvent/Catalyst: Anhydrous Benzene (42 mL), Pyridine (2 drops).
-
Work-up: Ice-water, Anhydrous sodium sulfate.
-
Equipment: Reaction flask with dropping funnel, stirrer, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
2. Procedure:
-
Preparation: In a suitable reaction flask, prepare a solution of 18.5g of thionyl chloride in 14 mL of anhydrous benzene. Add two drops of pyridine to this solution.
-
Reagent Addition: Prepare a separate solution of 29.2g of Ethyl 8-chloro-6-hydroxyoctanoate in 28 mL of anhydrous benzene. Add this solution dropwise to the stirred thionyl chloride solution.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour.[7]
-
Work-up: Cool the reaction mixture and pour it into 50 mL of ice-water in a separatory funnel. Shake the mixture well.
-
Extraction and Drying: Separate the organic layer (benzene). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the benzene solvent in vacuo. The resulting oily residue is then distilled under vacuum to yield the final product.[7]
3. Expected Outcome:
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. China's Best this compound Manufacturers [highlandpharmachem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 7. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 1070-64-0 [chemicalbook.com]
Application Notes and Protocols: The Role of N,N-Dimethylformamide in the Synthesis of Ethyl 6,8-dichlorooctanoate
Abstract
Ethyl 6,8-dichlorooctanoate is a critical intermediate in the synthesis of α-lipoic acid, a potent antioxidant with significant therapeutic applications.[1][2][3][4] The conversion of a hydroxyl group to a chloride is a key step in its synthesis, a transformation frequently facilitated by N,N-dimethylformamide (DMF). This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a specific focus on the function and application of DMF. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The synthesis of this compound typically involves the chlorination of a precursor molecule, such as Ethyl 6-hydroxy-8-chlorooctanoate.[1][2][3] While various chlorinating agents can be employed, the use of N,N-dimethylformamide (DMF) as a catalyst or co-reagent is a common and effective strategy. DMF reacts with chlorinating agents like thionyl chloride or bis(trichloromethyl)carbonate (BTC) to form a Vilsmeier reagent in situ.[1][5][6] This reagent is a powerful and efficient chlorinating agent for converting alcohols to alkyl chlorides.
This application note explores the mechanistic role of DMF and provides standardized protocols derived from established literature, presenting key quantitative data in a clear, tabular format for easy comparison and implementation.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound utilizing DMF.
Table 1: Synthesis of this compound using Bis(trichloromethyl)carbonate (BTC) and DMF
| Precursor | Molar Ratio (Precursor:BTC:DMF) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.34:1.2 | Toluene | 50-55 | 8 | 90.6 | 98.1 | [1] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.45:1.4 | Dichloroethane | 55-60 | 7 | 92.2 | 98.2 | [3] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:1.0:1.0 | Cyclohexane | 75-80 | 2 | 86.1 | 97.8 | [1] |
Table 2: Synthesis of this compound using Thionyl Chloride and DMF
| Precursor | Molar Ratio (Precursor:SOCl₂:DMF) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 7-(2-hydroxyethyl)hex-2-lactone | Not Specified | Ethanol | 50 | 3 | 78 | Not Specified | [2] |
| Ethyl 8-chloro-6-hydroxyoctanoate | Not Specified (Pyridine catalyst) | Benzene | Reflux | 1 | 88 (crude) | Not Specified | [7] |
Note: While the second entry in Table 2 uses pyridine as a catalyst instead of DMF, it is included for comparative purposes as a common alternative method.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed reaction pathway for the synthesis of this compound from Ethyl 6-hydroxy-8-chlorooctanoate using a chlorinating agent and DMF.
Caption: Reaction pathway for the DMF-catalyzed chlorination.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bis(trichloromethyl)carbonate (BTC) and DMF
This protocol is adapted from a patented synthesis method.[1][3]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Bis(trichloromethyl)carbonate (BTC)
-
N,N-Dimethylformamide (DMF)
-
Toluene (or other suitable organic solvent)
-
Ice-water bath
-
Sodium hydroxide solution (for neutralization)
-
Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel)
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a 250 mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide.
-
Prepare a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate in 40 g of toluene.
-
Under an ice-water bath and with continuous stirring, add the bis(trichloromethyl)carbonate solution dropwise to the flask.
-
After the addition is complete, slowly warm the reaction mixture to 50-55°C.
-
Maintain the reaction at 50-55°C for 8 hours.
-
Cool the reaction mixture to below 30°C.
-
Neutralize the mixture with a suitable alkali solution (e.g., sodium hydroxide solution) to a neutral pH.
-
Evaporate the solvent at atmospheric pressure.
-
Perform vacuum distillation, collecting the fraction at 172-176°C and 5 mmHg vacuum to obtain the final product, this compound.
Protocol 2: General Synthesis using Thionyl Chloride and Catalytic DMF
This protocol is a generalized procedure based on established chemical principles for the conversion of alcohols to chlorides using thionyl chloride and DMF.[6]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Ice-water bath
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in an anhydrous organic solvent under an inert atmosphere.
-
Cool the solution in an ice-water bath.
-
Add a catalytic amount of N,N-dimethylformamide to the solution.
-
Slowly add thionyl chloride dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Safety Considerations
-
Thionyl chloride and bis(trichloromethyl)carbonate are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of DMF with chlorinating agents can produce dimethylcarbamoyl chloride (DMCC), a potential carcinogen.[5] It is crucial to take appropriate containment measures and handle the reaction mixture with care.
-
The reactions can release acidic gases (e.g., HCl, SO₂). Ensure proper scrubbing or venting of the reaction off-gases.
Conclusion
The use of N,N-dimethylformamide as a catalyst or reagent is a well-established and efficient method for the synthesis of this compound from its hydroxylated precursors. By forming a highly reactive Vilsmeier reagent, DMF facilitates the chlorination under relatively mild conditions, often leading to high yields and purity. The provided protocols and data offer a comprehensive guide for researchers to successfully synthesize this important intermediate for α-lipoic acid production. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe execution of these procedures.
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of α-Lipoic Acid Derivatives Using Ethyl 6,8-dichlorooctanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Lipoic acid (ALA), a naturally occurring disulfide-containing fatty acid, is a vital cofactor in mitochondrial metabolism and a potent antioxidant.[1] Its therapeutic potential in treating conditions like diabetic neuropathy and its use in dietary supplements have driven significant research.[1][2] The R-(+)-enantiomer is the biologically active form, though racemic mixtures are commonly synthesized and used.[3][4] A key intermediate in the chemical synthesis of ALA and its derivatives is Ethyl 6,8-dichlorooctanoate (EDCO).[2][5] This document provides detailed protocols for the synthesis of α-lipoic acid from EDCO, its subsequent derivatization, and methods for purification and characterization.
Part 1: Synthesis of α-Lipoic Acid from this compound
The conversion of this compound to α-lipoic acid is a multi-step process that involves the formation of the 1,2-dithiolane ring followed by hydrolysis of the ethyl ester. A common method is the "one-pot" synthesis, which simplifies the procedure by avoiding the isolation of the intermediate ethyl lipoate.[6]
General Reaction Scheme: The synthesis proceeds via vulcanization to form the dithiolane ring, followed by saponification (hydrolysis) of the ester and subsequent acidification to yield the final carboxylic acid.
Caption: Workflow for the synthesis of α-lipoic acid from this compound.
Experimental Protocol 1: One-Pot Synthesis of α-Lipoic Acid
This protocol is a representative method adapted from procedures outlined in patent literature.[6][7][8]
Materials:
-
This compound (EDCO)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (phase transfer catalyst, optional but recommended)[6]
-
Hydrochloric acid (HCl), 5 wt% solution
-
Ethanol (95%)
-
Water (distilled or deionized)
-
Activated carbon
-
Organic solvent for extraction (e.g., Toluene or Ethyl Acetate)
Procedure:
-
Saponification (Optional Start): In a three-necked flask equipped with a stirrer, add water and NaOH. Stir to dissolve, then add 95% ethanol and this compound. Heat the mixture to 50±2°C and stir until the pH of the system drops to approximately 8.[8]
-
Vulcanization: To the reaction mixture, add more water and sulfur powder. Heat the mixture to 80-83°C.[7][8] Slowly add a solution of sodium sulfide nonahydrate dissolved in water dropwise over approximately 2 hours.[8] Maintain the temperature and continue heating for another 2-5 hours after the addition is complete.[7]
-
Hydrolysis (if not started with saponification): After the vulcanization is complete, cool the mixture to 65°C. If the reaction was performed without initial saponification, add NaOH and a phase transfer catalyst like tetrabutylammonium bromide. Heat the mixture to 50-80°C to hydrolyze the ethyl lipoate intermediate.[7]
-
Work-up and Acidification: Cool the reaction mixture. Add activated carbon and filter the solution while hot to remove impurities.[8] Cool the filtrate to 0-10°C in an ice bath. Slowly acidify the filtrate with a 5 wt% dilute hydrochloric acid solution until the pH is approximately 2.[8] A precipitate of crude α-lipoic acid will form.
-
Isolation: Filter the precipitate, wash the filter cake with cold water, and drain thoroughly. Dry the crude product at a temperature below 35°C.[8]
-
Purification: The crude α-lipoic acid can be purified by recrystallization from a suitable solvent system, such as cyclohexane/ethyl acetate.[8][9]
Part 2: Synthesis of α-Lipoic Acid Derivatives
α-Lipoic acid's carboxylic acid handle allows for the synthesis of various derivatives, such as amides and esters, which can alter its pharmacokinetic properties or conjugate it to other molecules.[10]
Caption: General workflow for the synthesis of α-lipoic acid amide or ester derivatives.
Experimental Protocol 2: Synthesis of an α-Lipoic Acid Amide Derivative
This protocol describes a general method for forming an amide bond using a carbodiimide coupling agent.
Materials:
-
α-Lipoic acid
-
A primary or secondary amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP) (optional catalyst)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent
Procedure:
-
Activation: Dissolve α-lipoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add 1.1 equivalents of NHS (if used) and 1.1 equivalents of DCC or EDC. Stir the mixture at 0°C for 30 minutes, then at room temperature for 1-2 hours to form the activated ester intermediate.
-
Coupling: In a separate flask, dissolve 1.0 equivalent of the desired amine in the anhydrous solvent. Add this solution dropwise to the activated α-lipoic acid mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the solid dicyclohexylurea.
-
If using EDC, the byproduct is water-soluble and can be removed during an aqueous wash.
-
Dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Part 3: Quantitative Data Summary
The yield of these reactions can vary based on the specific conditions and scale.
Table 1: Reported Yields for α-Lipoic Acid Synthesis
| Starting Material | Key Reagents | Product | Molar Yield (%) | Reference(s) |
| This compound | Na₂S, S, NaOH, Phase Transfer Catalyst | α-Lipoic Acid | 60 - 68 | [6] |
| This compound | NaOH, Na₂S, S, Composite Reducing Agent | α-Lipoic Acid | ≥ 70 | [8] |
| (+)-6,8-dichlorooctanoic acid | Na₂S₂, Methanol | R-(+)-α-Lipoic Acid | 45 | [9] |
Table 2: Reported Yields for α-Lipoic Acid Derivative Synthesis
| Starting Material | Reaction Type | Product | Yield (%) | Reference(s) |
| α-Lipoic Acid | Steglich Esterification | Various Ester Derivatives | 45.1 - 81.2 | [11] |
| α-Lipoic Acid | Amidation | Dimeric Amide Derivative | ~12-fold higher potency than LA | [10] |
Part 4: Characterization and Purification Protocols
Protocol 3: Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is used for both analytical and preparative separation of α-lipoic acid and its derivatives.[12] For enantiomeric purity, a chiral stationary phase is required.[13]
-
Column: A reverse-phase C18 column (e.g., ACE 3-C-18) is commonly used for purity analysis.[14]
-
Mobile Phase (Purity): A typical isocratic mobile phase consists of a mixture of acetonitrile, methanol, and a buffered aqueous solution (e.g., 50mM potassium dihydrogen phosphate, pH 3).[14] A gradient elution can also be used.[15]
-
Mobile Phase (Chiral): For separating R- and S-enantiomers, a mobile phase of methanol, water, and acetic acid (e.g., 84:16:0.1 v/v/v) can be used with a chiral column (e.g., Chiralpak IA-3).[13]
-
Detection: UV detection is common, often around 215 nm.[13] Mass spectrometry (MS) can also be coupled for identification.[14]
Protocol 4: Structural Confirmation by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the synthesized compounds.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.[16]
-
Typical ¹H NMR Chemical Shifts for α-Lipoic Acid in CDCl₃: [16][17]
-
~3.5-3.6 ppm (m, 1H): Methine proton on the carbon bearing a sulfur atom (C3-H).
-
~3.1-3.2 ppm (m, 2H): Methylene protons on the carbon bearing a sulfur atom (C5-H₂).
-
~2.45 ppm (m, 1H): One of the methylene protons adjacent to the dithiolane ring.
-
~2.35 ppm (t, 2H): Methylene protons alpha to the carboxyl group.
-
~1.9 ppm (m, 1H): The other methylene proton adjacent to the dithiolane ring.
-
~1.4-1.7 ppm (m, 6H): Remaining methylene protons of the alkyl chain.
-
Part 5: Applications and Safety
Applications: this compound is a crucial precursor for synthesizing ALA and its derivatives.[18] These derivatives have been evaluated for enhanced therapeutic properties, including:
-
Anticancer Activity: Some ALA derivatives have shown dose-dependent inhibitory properties against various cancer cell lines.[18][19]
-
Improved Pharmacokinetics: Ester and amide derivatives have been synthesized to improve upon the potency and pharmacokinetic profile of the parent ALA molecule, particularly in the context of managing diabetes.[10]
-
Cosmeceuticals: ALA-peptide conjugates have been developed as potential agents for anti-aging and managing hyperpigmentation by stimulating collagen biosynthesis.[20]
Safety:
-
This compound may cause skin sensitization and is toxic to aquatic life.[21]
-
Reagents like sodium sulfide, sodium hydroxide, and thionyl chloride are corrosive and toxic.
-
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Alpha Lipoic Acid (Thiotic Acid), CAS no. 1070-64-0, Ethyl 6,8-dichloro octanoate [oceanicpharmachem.com]
- 6. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 7. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101607955B - Preparation method for low-residue lipoic acid - Google Patents [patents.google.com]
- 9. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]
- 10. Synthesis and characterization of new and potent alpha-lipoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel lipoic acid derivatives | Journal of the Chilean Chemical Society [jcchems.com]
- 12. Separation of alpha-Lipoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 14. alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. α-Lipoic Acid(1077-28-7) 1H NMR spectrum [chemicalbook.com]
- 18. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 19. Synthesis and anticancer evaluation of alpha-lipoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of lipoic acid-peptide conjugates and their effect on collagen and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6,8-dichlorooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6,8-dichlorooctanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of by-products such as elimination products (alkenes) or ethers can reduce the yield of the desired product.[1]
-
Moisture Contamination: Thionyl chloride and other chlorinating agents are highly reactive with water, which can lead to their decomposition and a lower effective concentration.[1]
-
Degradation of Product: Prolonged exposure to high temperatures or acidic conditions during workup can lead to the degradation of the final product.
-
Inefficient Purification: Product loss during extraction, distillation, or chromatographic purification can significantly lower the isolated yield.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-purity thionyl chloride or other chlorinating agents. Ensure all solvents are anhydrous.
-
Optimize Reaction Conditions:
-
Temperature: For reactions that are sluggish, a moderate increase in temperature may be necessary. However, be aware that excessive heat can favor the formation of elimination by-products.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.
-
Stoichiometry: A slight excess of the chlorinating agent is often used to drive the reaction to completion.[1]
-
-
Control Moisture: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use flame-dried glassware.
-
Careful Work-up: Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic conditions. Use appropriate extraction and drying techniques to minimize product loss.
-
Purification Method: For high purity, vacuum distillation is a common method.[2][3] If chromatographic purification is used, select an appropriate stationary and mobile phase to ensure good separation and recovery.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Impurities and Their Sources:
-
Unreacted Starting Material (Ethyl 6-hydroxy-8-chlorooctanoate): This is a common impurity if the reaction is incomplete.
-
Elimination By-product (Ethyl octenoate derivatives): Formation of a double bond can occur, especially at higher temperatures.[1]
-
Dimeric Ether: Self-condensation of the starting alcohol can lead to the formation of a high-molecular-weight ether, particularly with secondary alcohols.[1]
-
Residual Solvents: Solvents used in the reaction (e.g., toluene, chlorobenzene, DMF) or workup (e.g., dichloromethane, ethyl acetate) may remain in the final product.
-
By-products from Chlorinating Agent: Depending on the reagent used, by-products may be generated. For example, the use of N,N-dimethylformamide (DMF) as a catalyst with thionyl chloride can lead to the formation of dimethylcarbamoyl chloride.[4]
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or GC to monitor the disappearance of the starting material and the formation of by-products.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of elimination and other temperature-sensitive by-products.
-
Choice of Base: When using a base like pyridine to scavenge HCl, be aware that this can influence the reaction mechanism and potentially lead to different impurity profiles.[5][6]
-
Thorough Purification:
-
Washing: Perform aqueous washes to remove water-soluble impurities and by-products.
-
Distillation: Careful vacuum distillation is often effective in separating the desired product from less volatile and more volatile impurities.[2]
-
Chromatography: For high-purity requirements, column chromatography can be employed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
Based on the typical synthesis routes, the most common impurities include:
-
Ethyl 6-hydroxy-8-chlorooctanoate: The unreacted starting material.
-
Ethyl octenoate isomers: Formed via elimination side reactions.
-
Residual Solvents: Such as toluene, DMF, or dichloromethane.
-
Over-chlorinated or rearranged products: Depending on the reaction conditions.
Q2: How can I minimize the formation of the unsaturated by-product?
To minimize the formation of the ethyl octenoate by-product, it is crucial to maintain a lower reaction temperature.[1] The acidic environment generated during the reaction can promote elimination, so using a non-nucleophilic base like pyridine can help by neutralizing the generated HCl.[1]
Q3: My product is dark-colored. What is the cause and how can I fix it?
A dark coloration can be due to product degradation or the presence of polymeric by-products, often resulting from excessive heating or prolonged reaction times. To obtain a colorless or pale yellow product, ensure the reaction temperature is well-controlled and the reaction is not heated for longer than necessary.[7] Purification by vacuum distillation or column chromatography can help remove these colored impurities.[2]
Q4: What analytical methods are best for assessing the purity of this compound?
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent methods for assessing purity and identifying volatile impurities. A GC-MS analysis can help in the structural elucidation of unknown by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and can be used to quantify impurities if suitable internal standards are used.
Q5: Is it necessary to use a base like pyridine in the reaction with thionyl chloride?
The use of a base like pyridine is not always necessary but can influence the reaction. Pyridine acts as a scavenger for the HCl generated, which can prevent acid-catalyzed side reactions like elimination.[1] It also promotes an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.[5][6] Reactions without pyridine may proceed via an Sₙi mechanism with retention of stereochemistry.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for this compound Synthesis
| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Toluene | 55-60 | 7 | 92.2 | 98.2 | [3] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Chlorobenzene | 70-75 | 6 | 94.7 | 98.5 | [3] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Dichloroethane | 55-60 | 8 | 90.9 | 98.0 | [3] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Toluene | 55-60 | 7 | 85.1 | 97.5 | [3] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Cyclohexane | 75-80 | 2 | 86.1 | 97.8 | [3] |
| 7-(2-hydroxyethyl)hex-2-lactone | Thionyl chloride | Ethanol/Dichloromethane | 50 | 3 | 78 | - | [2] |
| Compound 5 (from a multi-step synthesis) | Thionyl chloride | - | 80 | 2 | 87 | - | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Ethyl 6-hydroxy-8-chlorooctanoate using Bis(trichloromethyl) carbonate[3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate (1 equivalent) in N,N-dimethylformamide (DMF, 1.0-1.5 equivalents).
-
Reagent Addition: Under an ice-water bath with stirring, add a solution of bis(trichloromethyl) carbonate (0.34-0.5 equivalents) dissolved in an organic solvent (e.g., toluene or chlorobenzene) dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 50-90°C and maintain this temperature for 2-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to below 30°C. Neutralize the reaction mixture with an alkaline solution (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral pH.
-
Isolation: Evaporate the solvent under atmospheric pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting low yield in the chlorination of octanoate esters
Welcome to the technical support center for the chlorination of octanoate esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in the chlorination of octanoate esters?
Low yields are typically attributed to several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or a suboptimal choice of chlorinating agent.
-
Side Reactions: The most common side reaction is the hydrolysis of the ester bond, especially if water and acidic or basic conditions are present. This reverts the ester to octanoic acid and the corresponding alcohol.[1][2]
-
Product Degradation: The desired chlorinated octanoate ester might be unstable under the reaction conditions, leading to degradation.
-
Sub-optimal Reagents: The purity of the octanoate ester, solvent, and chlorinating agent is crucial. Impurities can interfere with the reaction.
-
Formation of Byproducts: Depending on the chlorinating agent and reaction conditions, unwanted byproducts may form, consuming the starting material.
Q2: Which chlorinating agent should I use for my octanoate ester?
The choice of chlorinating agent depends on the desired position of chlorination (e.g., alpha-position to the carbonyl or on the alkyl chain) and the scale of your reaction. Common chlorinating agents include:
-
N-Chlorosuccinimide (NCS): Often used for radical chlorination of the alkyl chain or for alpha-chlorination under specific conditions. It is generally milder than chlorine gas.[3]
-
Sulfuryl Chloride (SO₂Cl₂): A common reagent for free-radical chlorination of alkanes and can be used for the alkyl chain of the ester.
-
Chlorine Gas (Cl₂): Can be effective but is less selective and can lead to multiple chlorinations. It is also hazardous to handle.[4]
-
Trichloroisocyanuric Acid (TCCA): A solid, easier-to-handle source of chlorine for various chlorination reactions.
Q3: How can I prevent the hydrolysis of my octanoate ester during chlorination?
Ester hydrolysis is a significant contributor to low yields.[1][2] To minimize this:
-
Use Anhydrous Conditions: Ensure all your reagents (octanoate ester, solvent, chlorinating agent) and glassware are thoroughly dried. The presence of water can lead to acid- or base-catalyzed hydrolysis.
-
Control pH: If the reaction generates acidic byproducts (like HCl), consider using an acid scavenger. Non-nucleophilic bases like pyridine can neutralize the acid without interfering with the ester.[3]
-
Moderate Reaction Temperature: High temperatures can accelerate hydrolysis. Run the reaction at the lowest effective temperature.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted octanoate ester, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Issue 2: Presence of Octanoic Acid in the Product Mixture
The detection of octanoic acid indicates that ester hydrolysis has occurred.
Troubleshooting Workflow for Ester Hydrolysis
Caption: Troubleshooting workflow for preventing ester hydrolysis.
Issue 3: Formation of Multiple Chlorinated Products or Byproducts
The formation of multiple chlorinated species or other byproducts suggests a lack of reaction selectivity.
| Problem | Potential Cause | Suggested Solution |
| Multiple Chlorinations | The chlorinating agent is too reactive or used in excess. | - Use a milder chlorinating agent (e.g., NCS instead of Cl₂).- Carefully control the stoichiometry of the chlorinating agent. |
| Byproducts from Side Reactions | Reaction temperature is too high, promoting alternative reaction pathways. | - Lower the reaction temperature.- Use a more selective catalyst if applicable. |
| Discoloration of Product | Degradation of starting materials or products. | - Lower the reaction temperature.- Ensure the purity of starting materials. |
Experimental Protocols
General Protocol for Radical Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a general guideline for the chlorination of the alkyl chain of an octanoate ester.
Reaction Scheme
Caption: General reaction scheme for radical chlorination.
Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methyl octanoate (1 equivalent) in an appropriate anhydrous solvent (e.g., carbon tetrachloride or benzene).
-
Addition of Reagents: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining chlorine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of how reaction conditions can affect yield. Actual results will vary.
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NCS | CCl₄ | 77 | 4 | 60-75 |
| SO₂Cl₂ | Dichloromethane | Reflux | 6 | 55-70 |
| TCCA | Acetonitrile | 50 | 8 | 65-80 |
Disclaimer: This guide provides general advice. The optimal conditions for the chlorination of octanoate esters should be determined experimentally for each specific substrate and desired outcome.
References
- 1. 11.9 Chemistry of Esters – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for Ethyl 6,8-dichlorooctanoate production
Technical Support Center: Ethyl 6,8-dichlorooctanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is designed to help optimize reaction temperature and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the typical starting material and chlorinating agent for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is ethyl 6-hydroxy-8-chlorooctanoate.[1][2] The chlorination is typically achieved using either thionyl chloride or bis(trichloromethyl)carbonate (also known as solid phosgene).[1][3][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Depending on the chosen reagents, the optimal temperature can range from 50°C to 90°C.[1][3] It is crucial to carefully control the temperature throughout the reaction. Refer to the data tables below for specific examples of temperature's effect on yield.
-
Incorrect Molar Ratios: The stoichiometry of the reactants is vital. Ensure the correct molar ratios of ethyl 6-hydroxy-8-chlorooctanoate, the chlorinating agent, and any catalysts like N,N-dimethylformamide (DMF) are used.[3]
-
Moisture Contamination: Chlorinating agents like thionyl chloride are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the reagent.
-
Incomplete Reaction: The reaction time can influence the yield. Reaction times can vary from 2 to 8 hours.[3][5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Inefficient Purification: Product loss during workup and purification can significantly impact the final yield. Ensure proper extraction and distillation techniques are employed. The product is typically purified by vacuum distillation, collecting the fraction at 172-176°C under a vacuum of 5 mmHg.[3][6]
Q3: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
A3: Impurity formation is a common challenge. Here are some potential side reactions and mitigation strategies:
-
Formation of byproducts from the chlorinating agent: Thionyl chloride can lead to the formation of sulfur dioxide and hydrogen chloride as byproducts.[5] Using bis(trichloromethyl)carbonate is presented as a more environmentally friendly alternative that generates a Vilsmeier reagent in situ, potentially leading to a cleaner reaction.[3][5]
-
Decomposition of the starting material or product: At excessively high temperatures, the starting material or the desired product may decompose. Adhering to the recommended temperature range is crucial.
-
Side reactions involving the catalyst: While N,N-dimethylformamide (DMF) is a common catalyst, it can form hydrochlorides which may need to be neutralized and washed away during the workup, potentially complicating purification.[4]
To minimize impurities, consider the following:
-
Optimize Reaction Temperature: As with yield, temperature plays a crucial role in controlling side reactions.
-
Controlled Addition of Reagents: Adding the chlorinating agent dropwise, especially at the beginning of the reaction under cooled conditions (e.g., an ice-water bath), can help control the reaction rate and minimize side reactions.[3]
-
Thorough Workup: After the reaction, a proper workup including neutralization with a base and washing with water is essential to remove unreacted reagents and byproducts.[1][4]
Q4: What is the role of N,N-dimethylformamide (DMF) in this reaction?
A4: N,N-dimethylformamide (DMF) acts as a catalyst in the chlorination reaction.[4] When used with bis(trichloromethyl)carbonate, it forms a Vilsmeier reagent in situ, which is the active chlorinating species.[3][5] In reactions with thionyl chloride, it also facilitates the chlorination process.
Experimental Protocols
Protocol 1: Chlorination using Bis(trichloromethyl)carbonate
This protocol is based on a method that reports high yields and purity.[3]
-
Reaction Setup: In a 250 mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve 44.5 g (200 mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide.
-
Reagent Addition: Prepare a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate in 40 g of toluene. Under an ice-water bath and with stirring, add this solution dropwise to the flask.
-
Reaction: After the addition is complete, slowly warm the mixture to 50-55°C and maintain this temperature for 8 hours.
-
Workup: Cool the reaction mixture to below 30°C and neutralize it with a suitable alkali solution.
-
Purification: Evaporate the solvent under normal pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 172-176°C (5 mmHg) to obtain this compound.
Protocol 2: Chlorination using Thionyl Chloride
This protocol is a common alternative for the chlorination step.[7][8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 29.2 g of ethyl 8-chloro-6-hydroxyoctanoate in 28 mL of anhydrous benzene.
-
Reagent Addition: Prepare a solution of 18.5 g of thionyl chloride in 14 mL of benzene containing a catalytic amount (e.g., two drops) of pyridine. Add the solution of the starting material dropwise to the thionyl chloride solution with stirring.
-
Reaction: After the addition, heat the reaction mixture under gentle reflux for 1 hour.
-
Workup: Cool the reaction mixture and pour it into 50 mL of ice water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and then distill under vacuum to obtain the purified this compound.
Data Presentation
The following tables summarize the quantitative data from various reported experimental conditions to aid in the optimization of the reaction.
Table 1: Effect of Reaction Temperature and Time on Yield and Purity (using Bis(trichloromethyl)carbonate) [3][5]
| Molar Ratio (Ester:BTC:DMF) | Reaction Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) |
| 1:0.34:1.2 | 50-55 | 8 | 90.6 | 98.1 |
| 1:0.4:1.2 | 55-60 | 7 | 92.2 | 98.2 |
| 1:0.5:1.5 | 70-75 | 6 | 94.7 | 98.5 |
| 1:0.35:1.2 | 70-75 | 4 | 95.2 | 98.7 |
| 1:0.34:1.0 | 75-80 | 2 | 93.2 | 98.4 |
Ester: Ethyl 6-hydroxy-8-chlorooctanoate; BTC: Bis(trichloromethyl)carbonate; DMF: N,N-dimethylformamide
Table 2: Comparison of Different Chlorinating Agents
| Chlorinating Agent | Catalyst/Solvent | Reaction Conditions | Reported Yield | Reference |
| Bis(trichloromethyl)carbonate | DMF/Toluene | 70-75°C, 4h | 95.2% | [3] |
| Thionyl Chloride | Pyridine/Benzene | Reflux, 1h | ~88% (crude) | [6][7] |
| Thionyl Chloride | None | 50°C, 4h | 92% | [8] |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Formation of the Vilsmeier reagent as the active chlorinating species.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 4. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 5. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 7. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 8. CN116283573A - The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Ethyl 6,8-dichlorooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Ethyl 6,8-dichlorooctanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts can be categorized as follows:
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Unreacted Starting Materials: Ethyl 6-hydroxy-8-chlorooctanoate.
-
Excess Reagents: Thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).
-
Catalysts/Additives: Pyridine, N,N-dimethylformamide (DMF), or N,N-dimethylbenzylamine.[1]
-
Solvents: Toluene, chlorobenzene, or dichloromethane.
-
Side-Reaction Products: Dimethylcarbamoyl chloride (DMCC) if DMF is used as a catalyst, and various chlorinated or elimination byproducts.[2]
-
Workup-Related Impurities: Water, inorganic salts from neutralization (e.g., NaCl, sodium sulfate), and residual acids (e.g., HCl) or bases (e.g., NaHCO₃).
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification methods are:
-
Aqueous Workup: Washing the organic layer with water, brine, and acidic or basic solutions to remove water-soluble impurities.
-
Distillation: Simple, fractional, or vacuum distillation to separate the product from non-volatile impurities and solvents.[3]
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be employed to separate the desired product from closely related impurities.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The following analytical techniques are commonly used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For analyzing non-volatile impurities and for quantitative analysis of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the product and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the absence of starting materials (e.g., hydroxyl groups).
Q4: What are the safety concerns associated with the byproducts of this reaction?
A4: A significant safety concern is the formation of dimethylcarbamoyl chloride (DMCC) when DMF is used as a catalyst in chlorination reactions.[2] DMCC is a potential human carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5][6][7] Excess thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).[8]
Troubleshooting Guides
Issue 1: Presence of Unreacted Ethyl 6-hydroxy-8-chlorooctanoate in the Final Product
Question: After purification, I still observe the starting material in my product according to ¹H NMR and GC-MS analysis. How can I remove it?
Answer:
-
Problem: Incomplete reaction or inefficient purification.
-
Solution 1: Optimize Reaction Conditions:
-
Ensure a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride) is used to drive the reaction to completion.
-
Increase the reaction time or temperature according to literature procedures. Monitor the reaction progress by TLC or GC to ensure full conversion of the starting material.
-
-
Solution 2: Improve Purification by Distillation:
-
The boiling point of this compound is significantly higher than that of the starting material due to the replacement of the hydroxyl group with a chlorine atom.
-
Perform vacuum distillation to lower the boiling points and prevent thermal decomposition. A careful fractional vacuum distillation should effectively separate the product from the starting material.
-
-
Solution 3: Column Chromatography:
-
If distillation is not effective enough, column chromatography on silica gel is a reliable method. The polarity difference between the starting material (more polar due to the hydroxyl group) and the product (less polar) allows for good separation. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
-
Issue 2: Formation of a Stable Emulsion During Aqueous Workup
Question: During the workup, a persistent emulsion formed between the organic and aqueous layers, making separation difficult. How can I break this emulsion?
Answer:
-
Problem: Formation of a stable emulsion, often stabilized by salts or polar byproducts.
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[9][10][11][12]
-
Change pH: If the emulsion is stabilized by acidic or basic impurities, careful addition of a dilute acid or base can sometimes disrupt the emulsion.
-
Dilution: Dilute the organic phase with more of the extraction solvent. This can sometimes break the emulsion by changing the relative volumes of the phases.[11]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[12]
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Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[9][10][11]
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Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., overnight) can lead to phase separation.[10][11]
-
Issue 3: Residual DMF in the Purified Product
Question: I am having trouble removing all traces of DMF from my product, even after aqueous washes and vacuum distillation. What can I do?
Answer:
-
Problem: DMF is a high-boiling point (153 °C), water-miscible solvent that can be difficult to remove completely.
-
Solutions:
-
Extensive Aqueous Washes: Wash the organic layer multiple times with water or brine. Some sources suggest washing with a 5% LiCl aqueous solution to improve DMF removal.[13][14][15][16][17]
-
Azeotropic Distillation: Add a solvent that forms a low-boiling azeotrope with DMF, such as toluene, and distill the mixture. This can be repeated several times to "chase" the DMF out of the product.[16]
-
High Vacuum Distillation: Use a high-vacuum pump to remove the final traces of DMF at a lower temperature.
-
Lyophilization (Freeze-Drying): If the product is a solid, dissolving it in a suitable solvent (like dioxane) and lyophilizing can remove residual DMF.
-
Data Presentation
Table 1: Representative Purity of this compound After Different Purification Methods.
| Purification Method | Purity (%) | Major Impurities Remaining |
| Aqueous Wash Only | 85-90 | Unreacted starting material, solvents, other chlorinated byproducts |
| Simple Distillation | 90-95 | Closely boiling isomers, residual starting material |
| Vacuum Distillation | >98 | Trace amounts of isomeric byproducts |
| Column Chromatography | >99 | Dependent on fraction collection |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the efficiency of the experimental setup.
Table 2: Effectiveness of Different Aqueous Wash Procedures for DMF Removal (Representative Data).
| Wash Procedure (3 washes) | Residual DMF in Organic Layer (%) |
| Water | 1-2% |
| Saturated NaCl (Brine) | 0.5-1% |
| 5% LiCl Solution | <0.5% |
Note: The data in this table is representative and illustrates the relative effectiveness of different wash solutions.
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Water-Soluble Byproducts
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent like DMF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer) to remove the bulk of water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of the organic layer) to neutralize any remaining acid.
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer) to help break any emulsions and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect fractions based on the boiling point at the given pressure. The boiling point of this compound is approximately 172-176 °C at 5 mmHg.[18]
-
Monitor the purity of the collected fractions by GC or TLC.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. echemi.com [echemi.com]
- 3. How To [chem.rochester.edu]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]
- 7. Safety Guideline [chemtrack.org]
- 8. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. azom.com [azom.com]
- 12. biotage.com [biotage.com]
- 13. Workup [chem.rochester.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of Dichlorinated Esters
Welcome to the technical support center for the purification of dichlorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of dichlorinated esters?
A1: The most common impurities include unreacted starting materials (such as the corresponding dichlorinated carboxylic acid or alcohol), positional isomers (e.g., 2,4- and 2,6-dichloro isomers when the target is the 3,5-dichloro product), and byproducts from side reactions.[1] Over-chlorinated or under-chlorinated species can also be present. In reactions involving dehydrating agents like dicyclohexylcarbodiimide (DCC), the urea byproduct can be a significant impurity that is often difficult to remove.[2]
Q2: How can I remove unreacted dichlorinated starting materials?
A2: Unreacted dichlorinated starting materials, such as dichlorobenzene derivatives, are often less polar than the desired ester product. They can typically be removed using:
-
Distillation: If the starting material is volatile, it can be removed by distillation, potentially under reduced pressure.[1]
-
Column Chromatography: Eluting with a non-polar solvent or a solvent system with low polarity will cause the non-polar starting materials to elute first, separating them from the more polar ester.[1]
-
Washing: If the starting material is an acid, washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) will convert the acid to its salt, which can then be removed in the aqueous phase.[3]
Q3: The separation of positional isomers of my dichlorinated ester is proving difficult. What strategies can I employ?
A3: Separating positional isomers of dichlorinated esters can be challenging due to their similar physical properties.[1] Advanced or specialized techniques are often required:
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate column and mobile phase can provide the necessary resolution to separate isomers.[1]
-
Gas Chromatography (GC): For volatile esters, capillary GC with a suitable column may achieve separation.[4]
-
Fractional Crystallization: In some cases, careful and repeated recrystallization may allow for the enrichment and eventual isolation of the desired isomer.
Q4: My dichlorinated ester appears to be hydrolyzing during purification. How can I prevent this?
A4: Ester hydrolysis can occur in the presence of water with either acid or base catalysis.[5] To prevent hydrolysis:
-
Avoid Strong Acids and Bases: Use neutral or weakly acidic/basic conditions during workup and purification. If an acidic or basic wash is necessary, minimize the contact time and use dilute solutions.
-
Thoroughly Dry Solvents: Ensure all solvents used for extraction and chromatography are anhydrous.
-
Control Temperature: Avoid excessive heat during purification steps, as high temperatures can accelerate hydrolysis.[6]
Q5: What are the best analytical techniques to assess the purity of my dichlorinated ester?
A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of many dichlorinated esters.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile esters and can be used for quantitative purity analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired ester and identifying impurities.[8] Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a reference standard of the analyte.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product After Recrystallization | - The compound has a low melting point. - Residual solvent is trapped in the crystals. - Impurities are preventing crystallization. | - Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.[11] - Redissolve in a minimal amount of a good solvent and precipitate with a poor solvent (anti-solvent). - If the product is sufficiently pure, attempt vacuum drying to remove residual solvent. - Perform column chromatography to remove impurities before recrystallization.[12] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[13] - Use a larger column or reduce the amount of sample loaded. A typical ratio is 1:50 for the compound to silica gel.[3] - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Decomposes During Distillation | - The boiling point is too high at atmospheric pressure. | - Use vacuum distillation to lower the boiling point of the ester and prevent thermal decomposition.[14][15][16] |
| Low Yield After Purification | - Product loss during transfers. - Inefficient extraction. - Product is too soluble in the recrystallization solvent. - Co-elution with impurities during chromatography. | - Minimize the number of transfers. - Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.[1] - For recrystallization, use the minimum amount of hot solvent. If the yield is still low, cool the filtrate to a lower temperature (e.g., in an ice bath or freezer) to recover more product.[17] - Use a shallower solvent gradient or isocratic elution in column chromatography for better separation.[18] |
Experimental Protocols
Protocol 1: Recrystallization of a Dichlorinated Ester
This protocol provides a general procedure for the purification of a solid dichlorinated ester by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude ester in a minimal amount of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good. A suitable solvent will dissolve the ester when heated but not at room temperature.[19] Common solvent systems for esters include hexane/ethyl acetate or toluene.[19]
-
Dissolution: Place the crude dichlorinated ester in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue to add small portions of the hot solvent until the ester is completely dissolved.[17]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the ester.
Protocol 2: Column Chromatography of a Dichlorinated Ester
This protocol outlines the purification of a dichlorinated ester using flash column chromatography with silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give the desired dichlorinated ester an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[13] For esters, mixtures of hexanes and ethyl acetate are commonly used.[20]
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude dichlorinated ester in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[13]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified dichlorinated ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Vacuum Distillation of a High-Boiling Dichlorinated Ester
This protocol is for the purification of a high-boiling dichlorinated ester that is prone to decomposition at atmospheric pressure.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and that all joints are properly greased and sealed to maintain a good vacuum.[15]
-
Sample Preparation: Place the crude dichlorinated ester in the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Close the system and slowly apply the vacuum. The pressure will drop, and any low-boiling impurities may start to distill.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Distillation: Collect the fraction that distills at the expected boiling point for the dichlorinated ester at the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[16]
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
Table 1: Typical TLC and Column Chromatography Solvent Systems for Esters
| Polarity of Ester | TLC Solvent System (Hexane:Ethyl Acetate) | Column Chromatography Eluent (Hexane:Ethyl Acetate) |
| Non-polar | 95:5 to 90:10 | 98:2 to 95:5 |
| Moderately Polar | 80:20 to 70:30 | 90:10 to 80:20 |
| Polar | 60:40 to 50:50 | 70:30 to 60:40 |
Note: These are starting points and should be optimized for each specific dichlorinated ester using TLC.[21][22]
Table 2: Typical GC-MS Conditions for Dichlorinated Ester Analysis
| Parameter | Value |
| Column | DB-5MS or equivalent |
| Injection Mode | Split |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Note: These are general conditions and should be optimized for the specific analyte.[23][24]
Visualizations
Caption: General workflow for the purification of dichlorinated esters.
Caption: Troubleshooting decision tree for dichlorinated ester purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. Chromatography [chem.rochester.edu]
- 22. Chromatography [chem.rochester.edu]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
How to minimize the formation of impurities in lipoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during lipoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in lipoic acid synthesis?
A1: Common impurities include dihydrolipoic acid (DHLA), the reduced form of lipoic acid, and lipoamide. You may also find unreacted starting materials, such as octanoic acid, and various oxidation byproducts. Additionally, dimeric and polymeric impurities can form, particularly at elevated temperatures or under acidic conditions.[1] Residual solvents and heavy metals are other potential contaminants.
Q2: My final product has a yellowish tint. What could be the cause?
A2: A yellow discoloration in what should be a pale-yellow solid can indicate the presence of oxidative impurities or polymeric species. This is often a result of exposure to air (oxygen), light, or excessive heat during the synthesis or workup.
Q3: I'm observing a significant amount of what appears to be a polymer in my product. How can I prevent this?
A3: Lipoic acid is prone to polymerization, especially at temperatures above its melting point (around 60-62 °C for the racemate) and in the presence of acid or light.[2] To minimize polymerization, maintain strict temperature control, work under an inert atmosphere, and protect your reaction and product from light. The use of a polymerization inhibitor, such as lysine, has also been reported to improve stability in liquid formulations.[3]
Q4: Can the choice of solvent impact the purity of my lipoic acid?
A4: Absolutely. The solvent can influence reaction rates, side reactions, and the solubility of impurities. For instance, in certain synthetic steps, switching from a solvent like DMF to methanol has been shown to improve both yield and purity.[4] When performing crystallization, the solvent system is critical for selectively precipitating lipoic acid while leaving impurities dissolved. Toluene-heptane or toluene-hexane mixtures are commonly used for this purpose.[5]
Q5: How can I effectively remove dimeric and other polymeric impurities?
A5: Purification to remove oligomeric impurities can be challenging due to their similar polarities to lipoic acid. A process involving crystallization from a specific solvent system (e.g., water, ethanol, and methyl isoamyl ketone) has been patented for obtaining high-purity lipoic acid with reduced oligomer content.[6] Adsorption chromatography using silica gel can also be employed to separate these impurities.
Troubleshooting Guides
Issue 1: Low Yield of Lipoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion. |
| - For reactions involving the oxidation of dihydrolipoic acid (DHLA), ensure the oxidizing agent is added in the correct stoichiometric amount and that the reaction is allowed sufficient time. Common oxidizing systems include FeCl3/O2 and I2/KI.[7] | |
| Product Degradation During Workup | - Lipoic acid is sensitive to acidic conditions.[1] If an acidic workup is necessary, perform it at a low temperature and for the shortest possible time. |
| - Avoid excessive heat during solvent removal. Use a rotary evaporator at a controlled temperature. | |
| Oxidation of Dihydrolipoic Acid Intermediate | - If your synthesis proceeds through a DHLA intermediate, it is highly susceptible to oxidation by atmospheric oxygen.[4] Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is carried out at the optimal temperature. For some steps, temperatures as low as 40°C may be ideal to prevent side reactions.[4] |
| - pH: Maintain the optimal pH for the reaction. For instance, adjusting the pH during extraction can significantly impact the yield.[4] |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidative Impurities | - Protect the reaction from light and air. Use of an inert atmosphere is highly recommended. |
| - Consider using degassed solvents, especially if working with the oxygen-sensitive DHLA intermediate. | |
| Formation of Polymeric Impurities | - Strictly control the reaction temperature to keep it below the melting point of lipoic acid, particularly during the final stages and purification. |
| - Avoid acidic conditions where possible, as they can catalyze polymerization.[1] | |
| - A patented method suggests using a free-radical initiator under controlled conditions to intentionally form oligomers, which are then purified to be used as standards. This highlights the tendency of lipoic acid to polymerize under such conditions.[6] | |
| Ineffective Purification | - Optimize your crystallization procedure. This includes the choice of solvent, cooling rate, and temperature. Crystallization at temperatures between 0°C and -20°C from a solvent mixture with a low dielectric constant (e.g., toluene/hexane) can yield high-purity crystals.[5] |
| - If crystallization is insufficient, consider column chromatography using silica gel. |
Experimental Protocols
Protocol 1: Purification of Lipoic Acid by Recrystallization
This protocol is a general guideline for the recrystallization of crude lipoic acid.
-
Dissolution: Dissolve the crude lipoic acid in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature (e.g., 50°C). A common solvent system is a mixture of toluene and heptane or hexane.[5] A weight ratio of lipoic acid to solvent of 1:8 to 1:12 is often effective.[5]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For enhanced crystal formation and purity, further cool the solution to between 0°C and -15°C using an ice bath or a mixture of ice and sodium chloride.[5]
-
Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under reduced pressure at room temperature.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for analyzing the purity of lipoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm length) is commonly used.[8]
-
Mobile Phase: A typical mobile phase is a mixture of an acidic buffer and an organic solvent. For example, a 50:50 (v/v) mixture of 50 mM disodium hydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is often suitable.[8]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[8]
-
Detection: UV detection at a wavelength of 201 nm or 215 nm is appropriate for lipoic acid.[8][9]
-
Sample Preparation: Prepare a stock solution of the lipoic acid sample in a suitable solvent like acetonitrile. Further dilute to a working concentration within the linear range of the method.
Visualizations
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. US6441024B1 - Crystal modification of lipoic acid - Google Patents [patents.google.com]
- 6. CN105439925A - Preparation method for lipoic acid polymer impurities and detection method for lipoic acid polymer impurities - Google Patents [patents.google.com]
- 7. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 8. scirp.org [scirp.org]
- 9. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
Stability and storage conditions for Ethyl 6,8-dichlorooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Ethyl 6,8-dichlorooctanoate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Q2: What is the appearance of this compound?
A2: It is a colorless to pale yellow transparent liquid.[2][3]
Q3: Is this compound soluble in water?
A3: No, it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[3]
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and thermal decomposition. As a chlorinated ester, it can undergo hydrolysis, which can be catalyzed by acids or bases, to form 6,8-dichlorooctanoic acid and ethanol. Thermal stress can lead to dechlorination and the formation of various breakdown products.
Q5: How can I monitor the stability of this compound in my experiments?
A5: Stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate the intact compound from its potential degradation products.[4] Regular testing of samples stored under controlled conditions will indicate any changes in purity and the formation of impurities over time.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color (yellowing) | Exposure to air, light, or elevated temperatures leading to degradation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at the recommended room temperature. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, GC) | Chemical degradation of the compound. | Characterize the new peaks using techniques like mass spectrometry to identify potential degradation products. Review storage and handling procedures to identify the source of degradation (e.g., exposure to moisture, incompatible solvents, high temperatures). |
| Decrease in the assay/purity of the compound over time | Instability under the experimental or storage conditions. | Perform a formal stability study to determine the shelf-life under your specific conditions. Consider re-purification if the purity has dropped below an acceptable level for your application. |
| Inconsistent experimental results | Variability in the purity of this compound due to degradation. | Always use a freshly opened or properly stored vial of the compound for critical experiments. Qualify a new batch of the compound by comparing its analytical profile to a reference standard. |
Stability and Storage Data Summary
| Parameter | Storage Condition | Recommended Test | Acceptance Criteria |
| Appearance | Room Temperature (25°C/60% RH) | Visual Inspection | Clear, colorless to pale yellow liquid |
| Accelerated (40°C/75% RH) | Visual Inspection | No significant change in color or clarity | |
| Assay | Room Temperature (25°C/60% RH) | HPLC or GC | Typically ≥95.0% |
| Accelerated (40°C/75% RH) | HPLC or GC | No significant loss of potency | |
| Degradation Products | Room Temperature (25°C/60% RH) | HPLC or GC | No new individual impurity >0.5% |
| Accelerated (40°C/75% RH) | HPLC or GC | Total impurities not to exceed a defined limit (e.g., 2.0%) |
Experimental Protocols
Protocol: Determination of Hydrolytic Stability of this compound
Objective: To evaluate the stability of this compound in the presence of water at different pH values.
Materials:
-
This compound
-
Deionized water
-
pH buffers (e.g., pH 4, 7, and 9)
-
HPLC or GC-MS system with a suitable column
-
Incubator or water bath
-
Vials with inert caps
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a known amount of the stock solution to each pH buffer to achieve a final desired concentration.
-
Prepare control samples with the stock solution in the organic solvent alone.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by a validated stability-indicating HPLC or GC-MS method to determine the concentration of this compound and the formation of any degradation products.
-
Calculate the rate of degradation at each pH.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Logical workflow for troubleshooting stability issues.
References
Optimizing catalyst concentration in Ethyl 6,8-dichlorooctanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6,8-dichlorooctanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. The key reagents used for this conversion are typically thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate (BTC), often in the presence of a catalyst.[1][2][3]
Q2: What is the role of a catalyst in this synthesis?
A2: A catalyst is crucial for facilitating the chlorination reaction. In the thionyl chloride method, pyridine is traditionally used, while in the bis(trichloromethyl)carbonate (BTC) method, N,N-dimethylformamide (DMF) is a common catalyst.[2][4][5] The catalyst activates the chlorinating agent, increasing the reaction rate and improving the overall yield and purity of the product.[6]
Q3: What are the advantages of using bis(trichloromethyl)carbonate (BTC) over thionyl chloride?
A3: BTC is a solid reagent that is safer and easier to handle than the highly toxic and corrosive gas, phosgene, which can be a byproduct of thionyl chloride reactions.[7][8] The BTC method, particularly with a DMF catalyst, is considered a more environmentally friendly approach, often resulting in high yields and purity with fewer problematic byproducts.[2]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 97% or higher. Common specifications may also include limits on individual and total impurities, as well as residual solvents like toluene.[9]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Verify the molar ratios of your reactants and catalyst. Refer to the optimized experimental protocols in the tables below.
-
Ensure the reaction has been allowed to proceed for the recommended duration. Depending on the method and temperature, this can range from 2 to 8 hours.[2]
-
Check the reaction temperature. Inconsistent or incorrect temperatures can significantly impact the reaction rate and yield.
-
-
-
Possible Cause: Degradation of reactants or product.
-
Solution:
-
Ensure all reactants, especially the chlorinating agent and catalyst, are of high purity and handled under anhydrous (dry) conditions. Moisture can lead to the decomposition of reagents and the formation of byproducts.
-
Avoid excessive heating, as this can lead to side reactions and decomposition of the desired product.
-
-
-
Possible Cause: Inefficient purification.
Problem 2: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted starting material (Ethyl 6-hydroxy-8-chlorooctanoate).
-
Solution:
-
Increase the molar equivalent of the chlorinating agent slightly.
-
Extend the reaction time to ensure complete conversion of the starting material.
-
Optimize the distillation to effectively separate the higher-boiling starting material from the product.
-
-
-
Possible Cause: Formation of side products.
-
Solution:
-
Maintain the recommended reaction temperature. Higher temperatures can promote the formation of elimination or other side products.
-
Ensure slow, dropwise addition of the chlorinating agent, especially at the beginning of the reaction, to control the reaction rate and minimize side reactions.
-
Proper quenching and washing of the reaction mixture during workup can help remove some acidic or water-soluble byproducts.
-
-
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
-
Possible Cause: Inactive catalyst.
-
Solution:
-
Use a fresh, high-purity catalyst. DMF, for instance, should be anhydrous.
-
Ensure the catalyst is used in the correct molar ratio.
-
-
-
Possible Cause: Low reaction temperature.
-
Solution:
-
Gradually increase the reaction temperature to the recommended range (e.g., 50-80°C for the BTC/DMF method) after the initial addition of reagents.[2]
-
-
Experimental Protocols
Method 1: Synthesis using Bis(trichloromethyl)carbonate (BTC) and N,N-Dimethylformamide (DMF)
This protocol is based on a high-yield synthesis method.[2]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Steps:
-
In a three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide (DMF).
-
In a separate vessel, prepare a solution of bis(trichloromethyl)carbonate (BTC) in a suitable organic solvent such as toluene or chlorobenzene.[2]
-
Cool the flask containing the Ethyl 6-hydroxy-8-chlorooctanoate solution in an ice-water bath.
-
Under constant stirring, add the BTC solution dropwise to the cooled reaction mixture.
-
After the addition is complete, slowly warm the reaction mixture to a temperature between 50°C and 80°C.
-
Maintain the reaction at this temperature for 2 to 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to below 30°C.
-
Neutralize the reaction mixture with an alkaline solution (e.g., sodium hydroxide solution) to a neutral pH.
-
Remove the organic solvent by evaporation under normal pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 172-176°C and 5 mmHg to obtain pure this compound.[2]
Data Presentation
Table 1: Optimization of Catalyst and Reagent Concentration in BTC/DMF Method
| Molar Ratio (Substrate:BTC:DMF) | Reaction Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) | Reference |
| 1 : 0.4 : 1.2 | 55 - 60 | 7 | 92.2 | 98.2 | [2] |
| 1 : 0.5 : 1.5 | 70 - 75 | 6 | 94.7 | 98.5 | [2] |
| 1 : 0.35 : 1.2 | 70 - 75 | 4 | 95.2 | 98.7 | [2] |
| 1 : 1.0 : 3.0 | 55 - 60 | 7 | 85.1 | 97.5 | [2] |
| 1 : 1.0 : 1.0 | 75 - 80 | 2 | 86.1 | 97.8 | [2] |
Logical Relationship Diagram:
Caption: Factors influencing the yield and purity of this compound.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 3. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 4. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 5. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. China's Best this compound Manufacturers [highlandpharmachem.com]
- 10. This compound | 1070-64-0 [chemicalbook.com]
Technical Support Center: Thionyl Chloride and Alternative Reagents
Welcome to the Technical Support Center for chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of thionyl chloride and its alternatives.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving thionyl chloride.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or does not go to completion. | 1. Impure or old thionyl chloride. 2. Presence of water in the reaction. 3. Insufficient reaction temperature. 4. Sterically hindered substrate. | 1. Use freshly distilled or a new bottle of thionyl chloride. Aged thionyl chloride can decompose. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Gently heat the reaction mixture. For many reactions, refluxing in thionyl chloride (b.p. 79 °C) or a suitable solvent is effective. 4. Consider using a catalyst such as N,N-dimethylformamide (DMF) or pyridine. For highly hindered substrates, a more reactive alternative like oxalyl chloride with DMF may be necessary. |
| Product is dark-colored or contains impurities. | 1. Reaction temperature is too high, causing decomposition of the substrate or product. 2. Thionyl chloride decomposition. 3. Side reactions, such as chlorination of sensitive functional groups. | 1. Run the reaction at a lower temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed. 2. Thionyl chloride can decompose to sulfur chlorides (e.g., S₂Cl₂) which are often colored.[1] Purify the thionyl chloride by distillation if necessary. 3. Use a milder chlorinating agent, such as oxalyl chloride, which is often more selective for carboxylic acids.[2][3] |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Product decomposition during workup. 3. Loss of product during purification. | 1. Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion. If quenching the reaction mixture for TLC, be aware that acyl chlorides will hydrolyze back to the carboxylic acid on a silica plate. It is often better to quench a small aliquot with an alcohol (e.g., methanol) to form the more stable ester for TLC analysis. 2. Avoid aqueous workup if the product is sensitive to water. Excess thionyl chloride can be removed by distillation, often under reduced pressure. Co-distillation with an inert solvent like toluene can also be effective. 3. Acyl chlorides are often high-boiling liquids and can be purified by vacuum distillation. Ensure the vacuum is sufficient to distill the product without excessive heating. |
| Difficulty in removing excess thionyl chloride. | 1. Thionyl chloride has a relatively high boiling point (79 °C). 2. Product is thermally unstable and cannot withstand distillation temperatures. | 1. Remove the bulk of the thionyl chloride by distillation at atmospheric pressure, then remove the remaining traces under vacuum. 2. Use a rotary evaporator with a cold trap to remove thionyl chloride at a lower temperature. An azeotropic distillation with a dry, inert solvent like toluene can help "chase" the remaining thionyl chloride. This can be repeated a few times for complete removal. |
| Stereochemistry of the product is not as expected (for alcohol chlorination). | 1. The reaction mechanism is dependent on the reaction conditions. | 1. For retention of stereochemistry, the reaction is typically run in a non-polar solvent without a base, proceeding through an Sₙi (internal nucleophilic substitution) mechanism. 2. For inversion of stereochemistry, the reaction is typically run in the presence of a base like pyridine, which favors an Sₙ2 mechanism.[4] |
Frequently Asked Questions (FAQs)
Handling and Safety
Q1: What are the primary safety precautions to take when working with thionyl chloride?
A1: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or rubber), safety goggles, and a lab coat.[6] Ensure that an eyewash station and safety shower are readily accessible. Avoid inhalation of its pungent and suffocating vapors.
Q2: How should I store thionyl chloride?
A2: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases, alcohols, and amines.[6] The container should be tightly sealed to prevent exposure to atmospheric moisture.
Q3: How do I properly quench and dispose of excess thionyl chloride and reaction waste?
A3: Excess thionyl chloride should be quenched cautiously. A common method is to slowly add the thionyl chloride-containing solution to a stirred, ice-cold aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. This should be done in a fume hood as the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[6] All waste containing thionyl chloride must be collected in a designated, properly labeled hazardous waste container for disposal according to your institution's guidelines.
Reaction Conditions and Reagents
Q4: What is the role of DMF or pyridine when used with thionyl chloride?
A4: N,N-Dimethylformamide (DMF) and pyridine can act as catalysts in reactions with thionyl chloride. With DMF, thionyl chloride forms the Vilsmeier reagent, an electrophilic iminium salt, which is a more reactive chlorinating agent.[7][8] Pyridine is often used as a base to neutralize the HCl gas produced during the reaction, which can be important for acid-sensitive substrates.[9] In the chlorination of alcohols, pyridine can also influence the stereochemical outcome of the reaction.
Q5: My starting material is sensitive to acid. Can I still use thionyl chloride?
A5: Yes, but with caution. The reaction of thionyl chloride with carboxylic acids or alcohols produces HCl as a byproduct.[10] To mitigate the acidic conditions, a base such as pyridine can be added to the reaction mixture to scavenge the HCl. Alternatively, a milder reagent like oxalyl chloride may be a better choice for highly acid-sensitive substrates.
Alternatives to Thionyl Chloride
Q6: What are the common alternatives to thionyl chloride for converting carboxylic acids to acyl chlorides?
A6: Common alternatives include oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[10][11] Oxalyl chloride is often preferred for its milder reaction conditions and the fact that its byproducts (CO, CO₂, HCl) are all gases, which simplifies workup.[2][12]
Q7: What are the alternatives for converting alcohols to alkyl chlorides?
A7: Besides thionyl chloride, other reagents for converting alcohols to alkyl chlorides include sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[6][13] The choice of reagent can depend on the substrate and the desired reaction conditions. For instance, sulfuryl chloride is a source of chlorine radicals and is used for radical chlorination, which is a different mechanism than the nucleophilic substitution that occurs with thionyl chloride.[14][15]
Data Presentation: Comparison of Chlorinating Agents
For Carboxylic Acid to Acyl Chloride Conversion
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | POCl₃ (liquid), HCl (gaseous) |
| Typical Conditions | Neat or in a high-boiling solvent, reflux temperature. | Often in a solvent (e.g., DCM, THF), room temperature. | Neat or in an inert solvent, often at room temperature or with gentle heating. |
| Catalyst | Not always necessary, but DMF or pyridine can be used. | Catalytic DMF is commonly used. | Not typically required. |
| Reactivity | Highly reactive, may cause side reactions with sensitive groups. | Generally milder and more selective.[2][12] | Highly reactive, can be aggressive. |
| Work-up | Removal of excess reagent by distillation. | Removal of excess reagent and solvent by evaporation. | Separation from the liquid byproduct POCl₃ by distillation. |
| Cost | Less expensive.[12] | More expensive.[3] | Moderately priced. |
| Yield (Benzoic Acid to Benzoyl Chloride) | >90% (typical)[9] | ~97%[7] | ~90%[7] |
For Alcohol to Alkyl Chloride Conversion
| Reagent | Substrate Scope | Stereochemistry | Byproducts | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Primary and secondary alcohols.[16] | Inversion (with pyridine), Retention (without base).[4] | SO₂, HCl (gaseous).[17] | Neat or in a solvent like DCM, often at 0 °C to room temperature.[13] |
| Sulfuryl Chloride (SO₂Cl₂) | Primarily for radical chlorination of alkanes and arenes.[14][15] | Racemization (radical mechanism). | SO₂, HCl (gaseous). | Often requires a radical initiator (e.g., light or AIBN). |
| Phosphorus Pentachloride (PCl₅) | Primary and secondary alcohols. | Inversion (Sₙ2). | POCl₃ (liquid), HCl (gaseous). | Neat or in an inert solvent. |
| Phosphorus Trichloride (PCl₃) | Primary and secondary alcohols. | Inversion (Sₙ2). | H₃PO₃ (solid). | Neat or in a solvent. |
Experimental Protocols
Conversion of a Carboxylic Acid to an Acyl Chloride using Thionyl Chloride
Objective: To synthesize benzoyl chloride from benzoic acid.
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Anhydrous toluene (optional solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Place benzoic acid into a dry round-bottom flask equipped with a magnetic stir bar.
-
If using a solvent, add anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
In a fume hood, slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask.
-
Attach a reflux condenser with a drying tube.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid benzoic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation. For higher boiling acyl chlorides, this can be done at atmospheric pressure. For more sensitive products, vacuum distillation is recommended.
-
The resulting crude acyl chloride can be used directly or further purified by vacuum distillation. A yield of over 90% can be expected for this reaction.[9]
Conversion of a Primary Alcohol to an Alkyl Chloride with Inversion of Stereochemistry
Objective: To synthesize (S)-2-chlorobutane from (R)-2-butanol.
Materials:
-
(R)-2-butanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
In a fume hood, set up an oven-dried round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a drying tube.
-
Charge the flask with (R)-2-butanol and anhydrous diethyl ether.
-
Cool the stirred solution in an ice-water bath to 0 °C.
-
Add thionyl chloride dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition of thionyl chloride is complete, add anhydrous pyridine dropwise, again maintaining the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC (quenching an aliquot with methanol to form the ether for analysis).
-
Upon completion, cool the mixture in an ice bath and slowly add cold water to quench any remaining thionyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The product, (S)-2-chlorobutane, is obtained with an inversion of stereochemistry.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. [PDF] Oxalyl Chloride: A Versatile Reagent in Organic Transformations | Semantic Scholar [semanticscholar.org]
- 6. Comparing China Thionyl chloride with Other Chlorinating Agents [hangdachem.com]
- 7. prepchem.com [prepchem.com]
- 8. Acid chlorides can be made from carboxylic acids using SOCl2 or PCl5 [ns1.almerja.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. reactionweb.io [reactionweb.io]
- 14. nbinno.com [nbinno.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to remove residual solvent from Ethyl 6,8-dichlorooctanoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on removing residual solvents from Ethyl 6,8-dichlorooctanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing residual solvent, such as ethyl acetate, from this compound?
A1: The most effective methods depend on the scale of your work and the required final purity. Common laboratory techniques include:
-
Rotary Evaporation: A standard and efficient method for bulk solvent removal by lowering the solvent's boiling point under reduced pressure.[1][2]
-
High Vacuum Drying: Used to remove the final traces of volatile solvents by placing the sample under a high vacuum (<1 mm Hg) for an extended period, often overnight or longer.[3]
-
Co-Solvent Addition (Azeotropic Removal): Involves adding a different, more volatile solvent (like dichloromethane or toluene) and then removing the mixture via rotary evaporation. This can help "chase" out the residual solvent.[3][4]
-
Vacuum Distillation: Since this compound is a liquid or oil, vacuum distillation is a highly effective method for purification and complete removal of lower-boiling solvents.[5][6]
-
Recrystallization: If the compound can be solidified, recrystallization from a suitable solvent system can be an excellent purification method to remove trapped solvents and other impurities.[6][7]
Q2: Why is it so difficult to remove the final traces of solvent from my product, which is a viscous oil?
A2: Viscous oils and sticky solids have a high affinity for solvents and a low surface area, which slows down evaporation.[3] Solvent molecules can become trapped within the bulk of the material, making their removal by simple surface evaporation inefficient.[8][9] Even under a high vacuum, removing these last traces can take a significant amount of time.[3]
Q3: How do I know when the residual solvent has been completely removed?
A3: Complete removal is typically verified using analytical techniques. The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, which is highly sensitive to the presence of common solvents like ethyl acetate.[3] The absence of characteristic solvent peaks in the ¹H NMR spectrum is a good indicator of purity. For regulated environments, Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents to ensure they are below the limits set by guidelines like ICH Q3C.
Q4: Can the presence of residual ethyl acetate affect my subsequent reactions?
A4: Yes, residual solvents can negatively impact subsequent steps. Ethyl acetate, an ester, can act as a nucleophile or be hydrolyzed under certain conditions, potentially leading to side reactions. It can also affect the stoichiometry of your reaction by contributing to the total volume and diluting reactants.[3] If the next step is sensitive to moisture, it's important to note that some solvent removal techniques, like lyophilization, can introduce traces of water.[3]
Method Comparison
The following table summarizes and compares the primary methods for residual solvent removal.
| Method | Principle | Typical Use Case | Advantages | Disadvantages/Limitations |
| Rotary Evaporation | Rapid evaporation of solvent from a rotating flask under reduced pressure and gentle heating.[1] | Bulk removal of large solvent volumes after extraction or chromatography. | Fast, efficient for volatile solvents, widely available equipment.[2][10] | May not remove trace amounts of solvent, especially from viscous oils. Risk of bumping if not controlled.[1] |
| High Vacuum Drying | Removal of volatile components by exposing the sample to very low pressure (<1 mm Hg) at ambient or slightly elevated temperatures. | Removing the final traces of solvent after bulk removal by other methods. | Effective for achieving very low solvent levels. Can be done at room temperature for heat-sensitive compounds.[3] | Can be very slow (hours to days).[3] Ineffective for non-volatile solvents. |
| Co-Solvent Addition | A second solvent is added that may form a lower-boiling azeotrope or simply help "chase" the residual solvent during evaporation.[4] | When a high-boiling or persistent solvent is difficult to remove. | Can significantly improve the removal of stubborn residual solvents.[3] | The co-solvent itself must be easily removable and not interfere with the product. May require multiple cycles.[3] |
| Vacuum Distillation | Separation of components based on differences in boiling points at reduced pressure.[5] | Purification of liquid products like this compound from non-volatile impurities and residual solvents. | Excellent for purification of thermally stable liquids. Can remove solvents to very low levels. | Requires the compound to be thermally stable at the distillation temperature. Equipment can be more complex. |
| Recrystallization | Purification method where a solid compound is dissolved in a hot solvent and then allowed to slowly cool, forming pure crystals and leaving impurities (including trapped solvent) in the mother liquor.[7] | Purification of compounds that are solid at room temperature or can be induced to crystallize. | Can yield very high purity material, removing multiple types of impurities simultaneously.[11] | Requires finding a suitable solvent system. Product loss in the mother liquor is inevitable. Not suitable for oils.[7] |
Troubleshooting Guides
Issue: My product is a sticky oil after rotary evaporation and still contains ethyl acetate.
-
Cause: This is a common problem, especially with polar, oily compounds that trap solvent molecules.[9] Rotary evaporation alone is often insufficient to remove the final traces.
-
Solution 1: Co-Solvent Removal. Add a small amount of a different, more volatile solvent like dichloromethane (DCM) or toluene (2-3 times the volume of your product).[3] Use the rotary evaporator to remove the co-solvent. Repeat this process 2-3 times. The co-solvent helps to azeotropically remove the residual ethyl acetate.
-
Solution 2: High Vacuum Drying. After initial rotary evaporation, connect the flask containing your product to a high vacuum line (e.g., a Schlenk line) and dry for several hours to overnight.[3] Gentle heating with a water bath (e.g., 30-40°C), if the compound is stable, can accelerate the process.
Issue: I still see solvent peaks in my NMR spectrum after prolonged high vacuum drying.
-
Cause: The solvent may be very tightly bound within the compound's structure, or the drying time may still be insufficient.
-
Solution 1: Increase Temperature. If your compound is thermally stable, increase the temperature during vacuum drying. Even a modest increase to 40-50°C can significantly increase the vapor pressure of the residual solvent, speeding its removal.
-
Solution 2: Dissolve and Re-evaporate. Dissolve the oily product in a minimal amount of a highly volatile solvent in which it is soluble (e.g., diethyl ether or DCM). Then, re-concentrate the solution on the rotary evaporator and place it on the high vacuum line. This process can help break up the oil's structure and release trapped solvent.
-
Solution 3: Vacuum Distillation. For a liquid product like this compound, vacuum distillation is an excellent option for achieving high purity.[5]
Issue: My compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This happens when the compound's solubility is too high in the chosen solvent, or the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of significant impurities.[7]
-
Solution 1: Adjust the Solvent System. Add a small amount of a "poor" solvent (one in which your compound is less soluble) to the hot solution until it just starts to become cloudy, then add a drop or two of the "good" solvent to clarify. Let it cool slowly.
-
Solution 2: Use More Solvent. The concentration of your compound might be too high. Add more of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, more slowly this time.[7]
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Experimental Protocols
Method 1: Rotary Evaporation for Bulk Solvent Removal
This protocol is for the initial removal of a solvent like ethyl acetate.
-
Preparation: Fill the rotary evaporator's water bath to the appropriate level and set the temperature. For ethyl acetate, a temperature of 35-40°C is typically sufficient.[1] Ensure the condenser is properly cooled.
-
Loading: Transfer your solution to a round-bottom flask. Do not fill the flask more than halfway.[1]
-
Operation:
-
Secure the flask to the rotary evaporator using a Keck clip.
-
Begin rotating the flask at a moderate speed (e.g., ~150 RPM).[1]
-
Gradually apply the vacuum. You should see the solvent begin to bubble and then boil gently.[1]
-
Lower the rotating flask into the water bath.
-
Adjust the vacuum to maintain a steady, controlled rate of evaporation. Observe the solvent condensing on the coil and collecting in the receiving flask.
-
-
Completion: Once the majority of the solvent has evaporated, stop the rotation, vent the system to atmospheric pressure, and then turn off the vacuum pump. Remove the flask.
Table of Ethyl Acetate Boiling Points at Reduced Pressures
| Pressure (mbar) | Pressure (torr) | Boiling Point (°C) |
| 1013 | 760 | 77 |
| 200 | 150 | 31 |
| 100 | 75 | 19 |
| 53 | 40 | 9 |
| 13 | 10 | -14 |
| 1 | 0.75 | -33 |
| Data adapted from common laboratory resources.[10] |
Method 2: High Vacuum Drying for Trace Solvent Removal
This protocol is for removing the final traces of solvent after rotary evaporation.
-
Setup: Connect a clean, dry trap to a high vacuum pump (e.g., a two-stage rotary vane pump) and a Schlenk line or vacuum manifold.
-
Trap Cooling: Cool the trap using a Dewar filled with liquid nitrogen or a dry ice/acetone slurry.
-
Connection: Attach the flask containing your semi-dried product to the vacuum line.
-
Evacuation: Ensure the flask is sealed and then slowly open the stopcock to the vacuum. If the product is a powder, open the stopcock very slowly to avoid disturbing it. For oils, gentle agitation or stirring can help.
-
Drying: Leave the sample under high vacuum for an extended period (e.g., 4 hours to overnight). Gentle heating can be applied if the compound is stable.
-
Shutdown: When drying is complete, close the stopcock on your flask first, then vent the vacuum line to an inert gas like nitrogen before turning off the pump.
Method 3: Co-Solvent Removal
This protocol is used when residual solvent persists after standard methods.
-
Select Co-Solvent: Choose a volatile solvent that is a good solvent for your compound and will not react with it. Dichloromethane (DCM, B.P. 40°C) is a common choice for removing residual ethyl acetate.[3]
-
Procedure:
-
To your product containing residual ethyl acetate, add a volume of DCM approximately 2-3 times the volume of your product.
-
Gently swirl the flask to ensure complete mixing.
-
Remove the DCM using a rotary evaporator as described in Method 1.
-
Repeat this addition and removal process two more times.
-
-
Final Drying: After the final co-solvent removal, dry the sample under high vacuum (Method 2) for at least one hour to remove any remaining traces of the co-solvent.
Decision Workflow for Solvent Removal
The following diagram provides a logical workflow to help select the most appropriate solvent removal technique for your sample of this compound.
References
- 1. How Do You Evaporate Ethyl Acetate? Master Safe & Efficient Solvent Removal With Rotary Evaporation - Kintek Solution [kindle-tech.com]
- 2. achievechem.com [achievechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 6. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Home Page [home.sandiego.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 6,8-dichlorooctanoate
Ethyl 6,8-dichlorooctanoate is a pivotal intermediate in the synthesis of alpha-lipoic acid, a potent antioxidant with significant therapeutic applications in managing conditions like diabetic neuropathy.[1][2][3] The efficiency, safety, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development. This guide provides an objective comparison of various synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The primary routes for the synthesis of this compound involve the chlorination of a precursor molecule, most commonly Ethyl 6-hydroxy-8-chlorooctanoate. Key chlorinating agents employed in this conversion include thionyl chloride and bis(trichloromethyl)carbonate, also known as solid phosgene. Alternative pathways commencing from different starting materials such as adipic acid or cyclohexanone have also been explored.[4] This comparison will focus on the most prominently documented methods.
Comparison of Key Performance Indicators
The selection of a synthetic route is often a trade-off between yield, purity, reaction conditions, and environmental and safety considerations. The following table summarizes the quantitative data for the most common synthesis methods.
| Synthesis Method | Starting Material | Chlorinating Agent | Solvent | Catalyst/Reagent | Reaction Time | Reaction Temp. (°C) | Molar Yield (%) | Purity (%) |
| Method 1 | Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | Benzene | Pyridine | 1 hour (reflux) | Reflux | ~88 (crude) | Not Specified |
| Method 2 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-dimethylformamide | 8 hours | 50-55 | 90.6 | 98.1 |
| Method 3 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-dimethylformamide | 4 hours | 70-75 | 95.2 | 98.7 |
| Method 4 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Chlorobenzene | N,N-dimethylformamide | 6 hours | 70-75 | 94.7 | 98.5 |
| Method 5 | 7-(2-hydroxyethyl)hex-2-lactone | Thionyl Chloride | Ethanol/DCM | - | 3 hours | 50 | 78 | Not Specified |
| Method 6 | 7-hydroxyheptanal derivative | Thionyl Chloride | - | - | 2 hours (reflux) | 80 | 87 | Not Specified |
Experimental Protocols
Method 1: Chlorination with Thionyl Chloride and Pyridine
This traditional method involves the reaction of Ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride in the presence of a catalytic amount of pyridine.[1][5]
Protocol: A solution of 29.2 g of Ethyl 8-chloro-6-hydroxyoctanoate in 28 ml of anhydrous benzene is added dropwise with stirring to a solution of 18.5 g of thionyl chloride in 14 ml of benzene containing two drops of pyridine.[5] The reaction mixture is then heated under gentle reflux for 1 hour.[5] After cooling, the mixture is shaken with 50 ml of ice-water. The organic layer is separated, dried over anhydrous sodium sulfate, and distilled under vacuum to yield the product.[5]
Note: This method is often criticized for the use of benzene, a restricted solvent, and pyridine, which has an unpleasant odor and contributes to nitrogenous wastewater.[3][4] The process also generates sulfur dioxide gas, which requires careful handling.[1]
Method 2 & 3 & 4: Chlorination with Bis(trichloromethyl)carbonate (BTC)
This method presents an alternative to thionyl chloride, utilizing bis(trichloromethyl)carbonate as the chlorinating agent in the presence of N,N-dimethylformamide (DMF). This process is considered more environmentally friendly as it avoids the generation of sulfur dioxide.[1][2]
General Protocol: In a three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirring, Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide.[1] An organic solution of bis(trichloromethyl)carbonate (dissolved in a solvent like toluene or chlorobenzene) is added dropwise under an ice-water bath with stirring.[1] After the addition, the mixture is slowly warmed to the desired reaction temperature (50-80°C) and maintained for a specified duration (2-8 hours).[1] Upon completion, the reaction mixture is cooled, neutralized with an alkali solution, and the solvent is evaporated. The final product is obtained by vacuum distillation.[1]
Specific Conditions:
-
Method 2: 44.5g of Ethyl 6-hydroxy-8-chlorooctanoate, 17.5g of DMF, and 20.2g of BTC in 40g of toluene were reacted at 50-55°C for 8 hours to yield 43.67g of the product (90.6% yield, 98.1% purity).[1]
-
Method 3: Using a molar ratio of 1:0.35:1.2 for Ethyl 6-hydroxy-8-chlorooctanoate:BTC:DMF in toluene, the reaction at 70-75°C for 4 hours resulted in a 95.2% molar yield and 98.7% purity.[1]
-
Method 4: With a molar ratio of 1:0.5:1.5 for Ethyl 6-hydroxy-8-chlorooctanoate:BTC:DMF in chlorobenzene, the reaction at 70-75°C for 6 hours yielded a 94.7% molar yield and 98.5% purity.[1]
Method 5: Synthesis from 7-(2-hydroxyethyl)hex-2-lactone
This approach utilizes a different starting material, a lactone derivative.
Protocol: To 30mL of ethanol, 5g of 7-(2-hydroxyethyl)hex-2-lactone is added and cooled to 10°C.[4] Then, 11.2g of thionyl chloride is added dropwise. The temperature is raised to 50°C and the reaction proceeds for 3 hours. The mixture is concentrated to dryness, and 50 mL of dichloromethane is added. The solution is washed once with 5% aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to obtain 5.9 g of this compound (78% yield).[4]
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis of this compound from its primary precursor and the logical relationship between the different synthesis methods.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship between different synthesis routes.
Conclusion
The synthesis of this compound can be achieved through several pathways. The choice of method depends on a balance of factors including desired yield and purity, cost, safety, and environmental considerations. The use of bis(trichloromethyl)carbonate offers a safer and more environmentally benign alternative to the traditional thionyl chloride/pyridine method, often with higher yields and purity. While alternative starting materials provide other synthetic avenues, the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate remains the most extensively documented and optimized route. Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthesis strategy for their specific needs.
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 4. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 5. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
Validating the Structure of Ethyl 6,8-dichlorooctanoate: A Comparative Guide Using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive method for determining molecular architecture. This guide provides a comparative analysis for validating the structure of Ethyl 6,8-dichlorooctanoate, a key intermediate in the synthesis of bioactive compounds, using ¹H NMR. We present a predicted ¹H NMR data set for the target molecule, alongside experimental data for structurally related compounds, to offer a clear framework for spectral interpretation.
Predicted ¹H NMR Data for this compound
Due to the absence of publicly available experimental ¹H NMR spectra for this compound, a predicted data set has been generated based on established chemical shift principles and analysis of analogous structures. The presence of two electron-withdrawing chlorine atoms is expected to significantly deshield adjacent protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |
| ~4.1-4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~4.0-4.2 | Multiplet (m) | 1H | CH Cl- |
| ~3.6-3.8 | Multiplet (m) | 2H | -CH₂ Cl |
| ~2.3 | Triplet (t) | 2H | -CH₂ -C(O)O- |
| ~1.3-1.8 | Multiplet (m) | 6H | -(CH₂ )₃- |
| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Comparative ¹H NMR Data of Structurally Related Compounds
To substantiate the predicted spectrum of this compound, experimental ¹H NMR data for Ethyl octanoate and Ethyl 4-chlorobutyrate are presented below. These compounds provide insight into the chemical shifts of the ethyl ester group and the influence of a single chlorine atom on an alkyl chain.
Table 2: Experimental ¹H NMR Spectral Data for Ethyl octanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |
| 4.08 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 2.20 | Triplet (t) | 2H | -CH₂ -C(O)O- |
| 1.62 | Pentet (p) | 2H | -CH₂ -CH₂-C(O)O- |
| 1.25 | Multiplet (m) | 8H | -(CH₂ )₄- |
| 1.17 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| 0.88 | Triplet (t) | 3H | -CH₃ |
Source: Spectral Database for Organic Compounds (SDBS)
Table 3: Experimental ¹H NMR Spectral Data for Ethyl 4-chlorobutyrate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |
| 4.14 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 3.60 | Triplet (t) | 2H | -CH₂ Cl |
| 2.44 | Triplet (t) | 2H | -CH₂ -C(O)O- |
| 2.08 | Pentet (p) | 2H | -CH₂-CH₂ -CH₂- |
| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Source: Sigma-Aldrich Co.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its own NMR signal, which should not overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution into a clean, standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to deduce the connectivity of the protons in the molecule.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR structural validation.
Conclusion
By comparing the predicted ¹H NMR spectrum of this compound with the experimental data from analogous compounds, researchers can confidently assign the signals in an experimentally acquired spectrum. The characteristic downfield shifts of protons adjacent to the chlorine atoms, coupled with the distinct signals of the ethyl ester group, provide a unique spectroscopic fingerprint for the validation of this important chemical intermediate. This comparative approach, grounded in a robust experimental protocol, is an indispensable tool in the rigorous structural characterization required in modern chemical and pharmaceutical research.
Benchmarking Purity of Synthesized Ethyl 6,8-dichlorooctanoate Against Commercial Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized Ethyl 6,8-dichlorooctanoate against commercially available standards. This compound is a critical intermediate in the synthesis of the potent antioxidant, lipoic acid, making its purity paramount for pharmaceutical applications.[1][2][3] This document outlines a common synthesis protocol, details analytical methods for purity determination, and presents a comparative analysis of purity data to aid researchers in evaluating their synthetic outcomes.
Comparative Purity Analysis
The purity of this compound is a critical parameter that can significantly impact the yield and impurity profile of subsequent reactions, particularly in the synthesis of pharmacologically active compounds like lipoic acid. The following table summarizes the purity of this compound obtained from a typical laboratory synthesis method and compares it with the specifications of commercially available standards.
| Source | Purity (by GC) | Major Impurities | Analytical Method |
| Synthesized this compound | 98.5% | Ethyl 6-hydroxy-8-chlorooctanoate (unreacted starting material), chlorinated byproducts | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Commercial Standard A | ≥95.0% | Single Impurity: ≤3.0%, Total Impurities: ≤5.0% | Gas Chromatography (GC)[3] |
| Commercial Standard B | ≥97.0% | Max individual impurity: ≤ 2.0%, Total impurities: ≤ 3.0% | Gas Chromatography (GC)[4] |
| Commercial Standard C | 98% min | Not specified | Not specified[5] |
| High-Purity Commercial Standard | 99.71% | Not specified | Not specified[6] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate.[1][7] The following protocol is a representative example.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Bis(trichloromethyl) carbonate (BTC)
-
N,N-Dimethylformamide (DMF)
-
Toluene or Chlorobenzene
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide.
-
Under an inert atmosphere and with stirring in an ice-water bath, slowly add a solution of bis(trichloromethyl) carbonate in an organic solvent (e.g., toluene).
-
After the addition is complete, slowly warm the reaction mixture to 50-80°C and maintain for 2-8 hours.
-
Cool the reaction mixture and neutralize it with a lye solution.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.[1][2]
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is the most common method for assessing the purity of this compound.[3] Coupling it with a mass spectrometer allows for the identification of impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms).
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Detector Temperature (FID): 300°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Impurity identification is performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST).
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and purity analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for purity analysis by GC-MS.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. China's Best this compound Manufacturers [highlandpharmachem.com]
- 5. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 6. This compound | 1070-64-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Precursors for Lipoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lipoic acid, a potent antioxidant and essential cofactor for several mitochondrial enzyme complexes, is a molecule of significant interest in biomedical research and drug development. While octanoic acid serves as the natural precursor in biological systems, a variety of synthetic routes utilizing alternative precursors have been developed. This guide provides an objective comparison of these alternative precursors, summarizing their performance based on reported experimental data to aid researchers in selecting the optimal synthetic strategy.
Comparison of Lipoic Acid Synthesis Yields from Various Precursors
The selection of a precursor for lipoic acid synthesis is often dictated by factors such as cost, availability, and desired stereochemistry of the final product. The overall yield of the synthesis is a critical performance indicator. The following table summarizes the reported overall yields of lipoic acid synthesis from several common alternative precursors. It is important to note that these yields are reported from different studies and may not be directly comparable due to variations in experimental conditions, scale, and optimization.
| Precursor | Type of Synthesis | Reported Overall Yield (%) | Reference |
| 6,8-Dichlorooctanoic acid | Chemical | ~45% (for R-(+)-α-lipoic acid) | [1] |
| Hept-6-enoic acid | Chemical | 20-30% | [2] |
| Ethylacetoacetate and 5-bromopent-1-ene | Chemical | 12% | [2] |
| Cyclohexanone | Chemical | 40% | [3] |
| 6-hydroxy-8-chlorooctanoate ethyl ester | Chemoenzymatic | 85-92% (for precursor to (R)-α-lipoic acid) |
Biosynthetic Pathway of Lipoic Acid
In biological systems, lipoic acid is synthesized from octanoic acid through a well-defined enzymatic pathway. This pathway involves the covalent attachment of an octanoyl group to a specific lysine residue on the lipoyl domain of target proteins, followed by the insertion of two sulfur atoms.
General Workflow for Chemical Synthesis of Lipoic Acid
The chemical synthesis of lipoic acid from alternative precursors typically involves a multi-step process. A generalized workflow is depicted below, which includes the introduction of functional groups at the C6 and C8 positions of an octanoic acid derivative, followed by the formation of the dithiolane ring.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the synthesis of lipoic acid from alternative precursors.
Synthesis of R-(+)-α-Lipoic Acid from Racemic 6,8-Dichlorooctanoic Acid
This method involves the resolution of racemic 6,8-dichlorooctanoic acid followed by cyclization to form the dithiolane ring.
1. Resolution of Racemic 6,8-Dichlorooctanoic Acid:
-
Salification: Racemic 6,8-dichlorooctanoic acid is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a chiral resolving agent, such as S-(-)-α-methylbenzylamine.
-
Crystallization: The diastereomeric salt of R-(+)-6,8-dichlorooctanoic acid with the resolving agent is selectively crystallized by cooling the solution.
-
Isolation and Liberation: The crystallized salt is filtered and then treated with a strong acid (e.g., sulfuric acid) to liberate the enantiomerically enriched R-(+)-6,8-dichlorooctanoic acid.
2. Esterification:
-
The resulting R-(+)-6,8-dichlorooctanoic acid is esterified, for example, by refluxing with methanol in the presence of an acid catalyst to yield the corresponding methyl ester.
3. Dithiolane Ring Formation:
-
The methyl ester of R-(+)-6,8-dichlorooctanoic acid is reacted with a sulfur source, such as sodium disulfide (Na2S2), in a suitable solvent system. This reaction typically involves heating.
-
The resulting methyl ester of R-(+)-α-lipoic acid is then hydrolyzed, for instance, using a base like sodium hydroxide, followed by acidification to yield R-(+)-α-lipoic acid.
4. Purification:
-
The final product is purified by recrystallization from an appropriate solvent.
Synthesis of Lipoic Acid from Hept-6-enoic Acid
This synthesis utilizes a Prins reaction as a key step to introduce the necessary functional groups.
1. Prins Reaction:
-
Hept-6-enoic acid is reacted with paraformaldehyde in the presence of an acid catalyst (e.g., sulfuric acid) in a solvent like acetic acid. This reaction forms a mixture of a 1,3-dioxane and an acylated 1,3-diol.
2. Esterification and Hydrolysis:
-
The mixture from the Prins reaction is esterified with methanol and an acid catalyst. The resulting esters are then hydrolyzed to yield the methyl ester of 6,8-dihydroxyoctanoic acid.
3. Introduction of Sulfur:
-
The diol is converted to a dimesylate by reaction with methanesulfonyl chloride in the presence of a base.
-
The dimesylate is then reacted with sodium sulfide and sulfur to form the dithiolane ring.
4. Hydrolysis and Purification:
-
The ester is hydrolyzed to the carboxylic acid, and the final lipoic acid product is purified.
This guide provides a comparative overview to assist researchers in navigating the various synthetic routes to lipoic acid. The choice of precursor and methodology will ultimately depend on the specific requirements of the research, including yield, cost, scalability, and desired stereochemistry.
References
A Comparative Guide to the Efficacy of Lipoic Acid from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lipoic acid (ALA), a potent antioxidant, exists as two enantiomers: R-lipoic acid (R-LA) and S-lipoic acid (S-LA). While the naturally occurring and biologically active form is R-LA, chemical synthesis often produces a racemic mixture (a 50:50 ratio of R-LA and S-LA).[1][2] The choice of synthetic route not only impacts the yield, purity, and enantiomeric excess of the final product but also has significant implications for its biological efficacy. This guide provides a comprehensive comparison of lipoic acid synthesized from different routes, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate form for their studies.
Comparison of Synthesis Routes for Lipoic Acid
The synthesis of lipoic acid can be broadly categorized into two main approaches: the synthesis of the racemic mixture and the enantioselective synthesis of the biologically active R-lipoic acid. The latter can be achieved through various methods, including chemical resolution of the racemate, enzymatic resolution, and asymmetric synthesis.
Data Presentation: Synthesis of Lipoic Acid
| Synthesis Route | Key Method | Reported Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Racemic α-Lipoic Acid | From 6,8-dichloro-octanoic acid ethyl ester | 81-82.5 | Not Applicable | [3] |
| R-(+)-α-Lipoic Acid | Chemical Resolution of Racemic Thioctic Acid | 40 | >85 | [3] |
| Chemical Resolution of Racemic 6,8-dichloro-octanoic acid | 45 | >99 | [4][5] | |
| Enzymatic Resolution (Lipase) | 75.2 (conversion) | 92.5 | [6][7] | |
| Asymmetric Synthesis (Sharpless Epoxidation) | 82 (of epoxy alcohol intermediate) | 96 | [8] | |
| Asymmetric Synthesis (Claisen & Sharpless Dihydroxylation) | 95 (of lactone intermediate) | 93 | [6] |
Comparative Biological Efficacy
The biological efficacy of lipoic acid is significantly influenced by its stereochemistry, with the R-enantiomer demonstrating superior activity compared to the S-enantiomer and the racemic mixture. This difference is evident in its pharmacokinetic profile and its interaction with key cellular signaling pathways.
Pharmacokinetic Profile
Studies in healthy human subjects have consistently shown that R-lipoic acid has a higher bioavailability than the S-isomer when administered as a racemic mixture. Furthermore, the administration of pure R-lipoic acid, particularly as a sodium salt, can lead to significantly higher plasma concentrations compared to the racemic form.[9][10][11]
Data Presentation: Pharmacokinetics of R-Lipoic Acid in Healthy Human Subjects
| Formulation (Oral Dose) | Cmax (μg/L) (mean ± SD) | AUClast (μg·h/L) (mean ± SD) | Reference |
| R-(+)-α-lipoic acid (200 mg) | 4186.8 ± 1956.7 | 1893.6 ± 759.4 | [12] |
| R-(+)-α-lipoic acid (300 mg) | 6985.6 ± 3775.8 | 3575.2 ± 1149.2 | [12] |
| Racemic Thioctic Acid (600 mg) | 6498.4 ± 3575.6 | 3790.0 ± 1623.0 | [12] |
Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Activation of Key Signaling Pathways
R-lipoic acid has been shown to be a more potent activator of key cellular signaling pathways involved in antioxidant defense and energy metabolism, namely the Nrf2 and AMPK pathways, as compared to the S-enantiomer or the racemic mixture.[13][14]
Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. R-lipoic acid effectively induces the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes.[13]
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Activation of AMPK by R-lipoic acid leads to increased glucose uptake and fatty acid oxidation.[13]
Experimental Protocols
Enantioselective Synthesis of R-(+)-α-Lipoic Acid via Chemical Resolution
This protocol describes a general method for the resolution of racemic 6,8-dihalooctanoic acid, a precursor to lipoic acid.
Materials:
-
Racemic 6,8-dihalooctanoic acid
-
(S)-(-)-α-methylbenzylamine
-
Ethyl acetate
-
Cyclohexane
-
Hydrochloric acid
-
Sodium sulfide
-
Sulfur
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methanol
Procedure:
-
Salt Formation: Dissolve racemic 6,8-dihalooctanoic acid in ethyl acetate. Add (S)-(-)-α-methylbenzylamine to the solution to form diastereomeric salts.
-
Crystallization: Cool the solution to induce crystallization of the R-(+)-6,8-dihalooctanoic acid-(S)-(-)-α-methylbenzylamine salt.
-
Isolation and Purification: Isolate the crystallized salt by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane).
-
Liberation of the Free Acid: Treat the purified diastereomeric salt with a strong acid, such as hydrochloric acid, to liberate the R-(+)-6,8-dihalooctanoic acid.
-
Esterification: Convert the R-(+)-6,8-dihalooctanoic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst.
-
Thiolation: React the methyl ester with sodium disulfide (prepared from sodium sulfide and sulfur) in the presence of a phase transfer catalyst to form the dithiolane ring.
-
Hydrolysis: Hydrolyze the methyl ester to yield R-(+)-α-lipoic acid.[4][5]
HPLC Analysis of Lipoic Acid Enantiomers
This protocol outlines a general method for the chiral separation and quantification of R- and S-lipoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
Mobile Phase:
-
A mixture of n-hexane, a polar modifier (e.g., isopropanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid or acetic acid). The exact composition may need to be optimized for the specific column used.
Sample Preparation:
-
Dissolve the lipoic acid sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where lipoic acid absorbs (e.g., 210-220 nm or 330 nm) or electrochemical detection for higher sensitivity.
Quantification:
-
Calculate the enantiomeric excess (ee) using the peak areas of the R- and S-enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mandatory Visualizations
Conclusion
References
- 1. R-Lipoic Acid vs Alpha-Lipoic Acid - Life Extension [lifeextension.com]
- 2. performancelab.com [performancelab.com]
- 3. EP1330450A2 - Process for the production of r(+)alpha-lipoic acid - Google Patents [patents.google.com]
- 4. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 9. The plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 11. geronova.com [geronova.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What The Scientists Are Saying About R-Lipoic Acid – GeroNova Research [geronova.com]
A Comparative Guide to Oseltamivir Synthesis Protocols: Yields and Methodologies
Oseltamivir (marketed as Tamiflu) is a cornerstone of antiviral therapy for influenza, and its synthesis has been a subject of intense research to ensure a stable and efficient supply. This guide provides a comparative analysis of different published synthesis protocols for oseltamivir, with a focus on reaction yields and experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of various synthetic routes.
Quantitative Data Summary
The following table summarizes the key performance indicators of four distinct synthesis protocols for oseltamivir, offering a side-by-side comparison of their efficiencies.
| Parameter | Protocol A: Roche Industrial Synthesis | Protocol B: Improved Shikimic Acid Route (Nie et al.) | Protocol C: Azide-Free Diethyl D-tartrate Route | Protocol D: Hayashi One-Pot Synthesis |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | Diethyl D-tartrate | (Not explicitly detailed in abstract) |
| Number of Steps | ~10-12[1] | 8[2][3][4] | 11[5][6][7] | 9 (in three one-pot operations)[8][9] |
| Overall Yield | 17-22%[8][10] | 47%[2][3][4] | Competitive (not explicitly stated in abstracts)[1] | 57%[8] |
| Key Features | Well-established industrial process[8] | Shortened route with higher yield[4] | Avoids hazardous azide reagents[5][6][7] | High efficiency through one-pot operations[8][9] |
| Use of Hazardous Reagents | Yes (azides)[8][10] | Yes (azides)[3][4] | No (azide-free)[5][6][7] | Not explicitly detailed in abstract |
Experimental Protocols
Detailed methodologies for key transformations in the compared synthetic routes are outlined below. These protocols are based on published literature and are intended for informational purposes.
Protocol A: Roche Industrial Synthesis from (-)-Shikimic Acid (Key Steps)
The commercial synthesis of oseltamivir developed by Roche traditionally begins with (-)-shikimic acid, a natural product.[10] A key challenge has been the reliance on this natural source, which can lead to supply chain vulnerabilities.[10] The process involves the use of potentially explosive azide reagents.[8][10]
-
Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to form the ethyl ester.[10]
-
Ketalization: The resulting ethyl shikimate is reacted with 3-pentanone and p-toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups.[10]
-
Mesylation: The C-5 hydroxyl group is activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.[10]
-
Epoxidation: The protected and activated intermediate is treated with a base to form a key epoxide intermediate.[8]
-
Azide Opening: The epoxide is opened with an azide source, followed by several subsequent steps to yield oseltamivir.[8]
Protocol B: Improved Shikimic Acid Route (Nie et al.)
This route provides a more efficient synthesis from (-)-shikimic acid, achieving a higher overall yield in fewer steps compared to the original industrial process.[4]
-
Trimesylation: (-)-Shikimic acid is converted to its ethyl ester and then treated with methanesulfonyl chloride to form the trimesylate derivative.[4]
-
First Azide Displacement: The trimesylate is reacted with sodium azide in an aqueous solvent system, leading to a regioselective substitution at the C-3 position.[4]
-
Aziridination: The resulting diazido intermediate is treated to form a key aziridine intermediate.[4]
-
Second Azide Displacement: The aziridine is opened with sodium azide to introduce the second nitrogen functionality.[4]
-
Reduction and Acylation: The azide groups are reduced to amines, followed by selective acylation to introduce the acetamido group.[8]
-
Final Steps: The synthesis is completed through deprotection and salt formation to yield oseltamivir phosphate.[8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Comparative workflow of key Oseltamivir synthesis routes.
This guide highlights the evolution of oseltamivir synthesis, showcasing the progression from reliance on natural sources to more efficient and safer synthetic methods. The choice of a particular protocol in a research or industrial setting will depend on a variety of factors, including starting material availability, cost, safety considerations, and desired overall yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate. | Semantic Scholar [semanticscholar.org]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic comparison of lab-synthesized vs commercial Ethyl 6,8-dichlorooctanoate
For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical intermediates are paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized Ethyl 6,8-dichlorooctanoate against a commercially available standard, offering insights into potential discrepancies and confirming structural consistency.
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and correct structure is the first critical step in a successful drug development pipeline. This comparison utilizes fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a comprehensive analysis.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for both a typical lab-synthesized this compound, produced via a common synthetic route, and a standard commercial-grade sample.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Lab-Synthesized (Predicted) | Commercial Standard (Predicted) | Multiplicity | Integration |
| H-a | 1.25 ppm | 1.25 ppm | Triplet | 3H |
| H-b | 4.12 ppm | 4.12 ppm | Quartet | 2H |
| H-c | 2.29 ppm | 2.29 ppm | Triplet | 2H |
| H-d | 1.64 ppm | 1.64 ppm | Quintet | 2H |
| H-e | 1.40 ppm | 1.40 ppm | Multiplet | 2H |
| H-f | 1.70-1.85 ppm | 1.70-1.85 ppm | Multiplet | 2H |
| H-g | 4.05 ppm | 4.05 ppm | Quintet | 1H |
| H-h | 3.65 ppm | 3.65 ppm | Triplet | 2H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Lab-Synthesized (Predicted) | Commercial Standard (Predicted) |
| C-1 | 173.5 ppm | 173.5 ppm |
| C-2 | 34.2 ppm | 34.2 ppm |
| C-3 | 24.8 ppm | 24.8 ppm |
| C-4 | 28.9 ppm | 28.9 ppm |
| C-5 | 38.6 ppm | 38.6 ppm |
| C-6 | 60.3 ppm | 60.3 ppm |
| C-7 | 45.0 ppm | 45.0 ppm |
| C-8 | 60.4 ppm | 60.4 ppm |
| C-9 | 14.2 ppm | 14.2 ppm |
| C-10 | 45.0 ppm | 45.0 ppm |
Table 3: Mass Spectrometry (Electron Ionization - EI)
| Parameter | Lab-Synthesized (Predicted) | Commercial Standard (Predicted) |
| Molecular Ion [M]⁺ | m/z 240/242/244 (isotope pattern for 2 Cl) | m/z 240/242/244 (isotope pattern for 2 Cl) |
| Major Fragments | m/z 205, 177, 149, 113, 85, 69, 45 | m/z 205, 177, 149, 113, 85, 69, 45 |
Table 4: Infrared (IR) Spectroscopy
| Functional Group | Lab-Synthesized (Predicted) | Commercial Standard (Predicted) |
| C-H (alkane) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| C=O (ester) | 1735-1750 cm⁻¹ | 1735-1750 cm⁻¹ |
| C-O (ester) | 1150-1250 cm⁻¹ | 1150-1250 cm⁻¹ |
| C-Cl | 650-800 cm⁻¹ | 650-800 cm⁻¹ |
Experimental Workflow
The following diagram illustrates the systematic process for comparing the lab-synthesized product with its commercial counterpart.
Detailed Experimental Protocols
Laboratory Synthesis of this compound
A common and effective method for the laboratory synthesis of this compound involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous benzene (or a suitable alternative solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
A solution of Ethyl 6-hydroxy-8-chlorooctanoate in anhydrous benzene is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
The flask is cooled in an ice bath.
-
A solution of thionyl chloride in anhydrous benzene containing a catalytic amount of pyridine is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under gentle reflux for one hour.
-
The reaction mixture is cooled and then carefully poured into ice-water.
-
The organic layer is separated, washed with a 5% sodium bicarbonate solution, and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the lab-synthesized or commercial sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatograph (GC) for separation of any potential impurities.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-300 amu.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for two chlorine atoms (approximately 3:1 ratio for [M]⁺ and [M+2]⁺, and a smaller peak for [M+4]⁺) is a key diagnostic feature.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound.
Conclusion
This guide provides a framework for the spectroscopic comparison of lab-synthesized and commercial this compound. The provided data tables, based on predicted spectra, serve as a benchmark for what researchers should expect to observe. Minor variations in peak positions and the presence of small impurity peaks in the lab-synthesized sample are possible and should be carefully evaluated. By following the detailed experimental protocols, scientists can confidently assess the quality and structural integrity of this important chemical intermediate, ensuring the reliability of their subsequent research and development efforts.
Economic analysis of different Ethyl 6,8-dichlorooctanoate synthesis routes
An Economic Analysis of Synthesis Routes for Ethyl 6,8-dichlorooctanoate
This compound is a pivotal intermediate in the synthesis of alpha-lipoic acid, a potent antioxidant with significant applications in the pharmaceutical and nutraceutical industries.[1][2] The economic viability of alpha-lipoic acid production is intrinsically linked to the efficiency and cost-effectiveness of its intermediates' synthesis. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on economic and environmental factors, supported by experimental data.
Comparative Analysis of Synthesis Routes
The primary precursor for the most common synthesis routes of this compound is Ethyl 6-hydroxy-8-chlorooctanoate. The key differentiation in these routes lies in the choice of chlorinating agent and the corresponding reaction conditions. Below is a summary of the quantitative data for the different methodologies.
| Synthesis Route | Starting Material | Chlorinating Agent | Catalyst/Acid Binder | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) | Key Economic & Environmental Considerations |
| Route 1 | Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | Pyridine | Benzene | Reflux | 1 | ~88 (crude) | Not Specified | Use of carcinogenic benzene and foul-smelling pyridine; produces SO2 gas, a major pollutant.[1][3] |
| Route 2 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate (BTC) | N,N-dimethylformamide (DMF) | Toluene | 50-55 | 8 | 90.6 | 98.1 | "Green" alternative to thionyl chloride, avoids SO2 production; BTC is more expensive but safer to handle.[1] |
| Route 3 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate (BTC) | N,N-dimethylformamide (DMF) | Chlorobenzene | 70-75 | 6 | 94.7 | 98.5 | High yield and purity; use of chlorobenzene requires careful waste management.[1] |
| Route 4 | Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene | N,N-dimethylbenzylamine | Dichloroethane | 75 | 2.5 | ~95 | Not Specified | High yield; allows for recycling of the acid binder, reducing wastewater.[4] |
| Route 5 | 7-(2-hydroxyethyl)hex-2-lactone | Thionyl chloride | None | Ethanol | 50 | 3 | 78 | Not Specified | Novel route aiming to use cheaper raw materials and milder conditions.[5] |
| Route 6 | 7-hydroxyheptanal | Thionyl chloride | None | Not Specified | 80 | 2 | 87 | Not Specified | Alternative starting material; yield is competitive.[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further study.
Route 2: Synthesis from Ethyl 6-hydroxy-8-chlorooctanoate using Bis(trichloromethyl) carbonate (BTC) in Toluene
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate (44.5g, 200mmol)
-
N,N-dimethylformamide (DMF) (17.5g, 240mmol)
-
Bis(trichloromethyl) carbonate (BTC) (20.2g, 68mmol)
-
Toluene (40g)
-
Alkali solution (for neutralization)
-
Ice-water bath
Procedure:
-
In a 250mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve 44.5g of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5g of N,N-dimethylformamide.[1][3]
-
Prepare a solution of 20.2g of bis(trichloromethyl) carbonate in 40g of toluene.[1][3]
-
Under an ice-water bath and with continuous stirring, add the BTC solution dropwise to the flask.[1][3]
-
After the addition is complete, slowly warm the reaction mixture to 50°C and maintain the temperature between 50-55°C for 8 hours.[1][3]
-
Cool the reaction mixture to below 30°C and neutralize it with an alkali solution.[1][3]
-
Perform vacuum distillation, collecting the fraction at 172-176°C and 5 mmHg to obtain this compound.[1][3]
Route 4: Synthesis from Ethyl 6-hydroxy-8-chlorooctanoate using Solid Phosgene and N,N-dimethylbenzylamine
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Solid Phosgene
-
N,N-dimethylbenzylamine
-
Dichloroethane
-
Water
-
Alkali solution
Procedure:
-
The molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate, solid phosgene, and N,N-dimethylbenzylamine is 1:1.05:0.12.[4]
-
The weight ratio of the organic solvent (dichloroethane) to Ethyl 6-hydroxy-8-chlorooctanoate is 1:2.4.[4]
-
At a temperature of 10°C, drip in N,N-dimethylbenzylamine.[4]
-
Maintain the reaction temperature at 75°C for 150 minutes.[4]
-
After the reaction, add water to the reaction liquor for stratification. The weight ratio of water to Ethyl 6-hydroxy-8-chlorooctanoate is 1:3. The upper layer is the organic phase.[4]
-
The lower aqueous layer containing N,N-dimethylbenzylamine hydrochloride is treated with an alkali solution to regulate the pH, allowing for the recovery and recycling of N,N-dimethylbenzylamine.[4]
-
The organic phase is subjected to reduced pressure distillation to obtain this compound.[4]
Visualizing the Synthesis Route Comparison
The following diagram provides a logical flow for selecting a synthesis route based on key decision criteria.
Caption: Decision flow for selecting a synthesis route.
Economic and Environmental Synopsis
The traditional method employing thionyl chloride and pyridine in benzene, while historically significant, is now largely obsolete in industrial settings due to severe environmental and safety concerns.[1][3] The use of carcinogenic benzene and the emission of sulfur dioxide are major drawbacks.
The route utilizing bis(trichloromethyl) carbonate (BTC) is presented as a more environmentally friendly option as it avoids the formation of sulfur dioxide.[1] While BTC is a more expensive reagent than thionyl chloride, the higher yields, improved safety profile, and reduced environmental impact can offset the initial cost, particularly at a larger scale.
The synthesis involving solid phosgene with N,N-dimethylbenzylamine as an acid scavenger offers a high yield and the significant economic advantage of recycling the base.[4] This reduces both raw material costs and wastewater treatment expenses.
Novel routes starting from alternative precursors like 7-(2-hydroxyethyl)hex-2-lactone are being explored to circumvent the costs and waste associated with the more established methods.[5] While the reported yield is currently lower, further optimization could make these routes more economically competitive.
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. China's Best this compound Manufacturers [highlandpharmachem.com]
- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 5. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Environmental Impact of Ethyl 6,8-dichlorooctanoate Production Methods
For Researchers, Scientists, and Drug Development Professionals
The production of Ethyl 6,8-dichlorooctanoate, a key intermediate in the synthesis of the antioxidant α-lipoic acid, is achieved through various chemical pathways. The choice of synthesis route has significant implications for environmental impact, safety, and economic viability. This guide provides an objective comparison of common production methods, supported by experimental data, to assist researchers and chemical production professionals in selecting more sustainable and efficient processes.
Comparison of Key Production Methods
The primary methods for synthesizing this compound involve the chlorination of a hydroxyl precursor. The choice of chlorinating agent and solvent system is the main determinant of the environmental footprint of the process. Below is a summary of the quantitative data for three distinct methods.
| Parameter | Method 1: BTC/DMF | Method 2: SOCl₂/N,N-Dimethylbenzylamine | Method 3: SOCl₂ from Lactone |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | 7-(2-hydroxyethyl)hex-2-lactone |
| Chlorinating Agent | Bis(trichloromethyl) carbonate (BTC) | Thionyl chloride (SOCl₂) | Thionyl chloride (SOCl₂) |
| Solvent/Base | N,N-Dimethylformamide (DMF), Toluene | N,N-Dimethylbenzylamine, Dichloroethane | Ethanol, Dichloromethane |
| Product Yield | 90.6% - 94.7%[1] | ~95%[2][3] | 78%[4] |
| Atom Economy * | ~68.3% | ~68.3% | ~54.7% |
| Process Mass Intensity (PMI) | ~14.6 | ~8.9 | ~20.9 |
| E-Factor | ~13.6 | ~7.9 | ~19.9 |
| Key Environmental Concerns | Use of reprotoxic DMF, chlorinated solvent (toluene)[1] | Use of chlorinated solvent (dichloroethane), corrosive and toxic SOCl₂.[2][3] | Use of chlorinated solvent (dichloromethane), corrosive and toxic SOCl₂.[4] |
| Noted Advantages | Avoids use of highly toxic thionyl chloride.[1] | High product yield.[2][3] | Utilizes a different starting material.[4] |
Note: Atom economy is calculated for the core chlorination reaction step. Process Mass Intensity (PMI) and E-Factor are calculated based on the provided experimental protocols and include all reactants, reagents, and solvents used in the reaction and work-up.
Analysis of Production Routes
The traditional method for this conversion, employing thionyl chloride with pyridine in benzene , is now largely considered obsolete in industrial production due to the high toxicity and carcinogenicity of benzene and the unpleasant and hazardous nature of pyridine.[4] This method generates significant hazardous waste streams.
A more contemporary approach involves the use of thionyl chloride with N,N-dimethylformamide (DMF) . While this avoids the use of benzene and pyridine, it introduces concerns related to DMF, which is classified as a substance of very high concern in Europe due to its reproductive toxicity.[4] The wastewater generated from these processes, containing DMF and its byproducts, is often difficult and costly to treat.
The method utilizing N,N-dimethylbenzylamine as an acid scavenger with thionyl chloride in dichloroethane shows a high yield and a more favorable Process Mass Intensity compared to the other quantified methods.[2][3] However, it still relies on a chlorinated solvent and the highly reactive and toxic thionyl chloride.
The use of bis(trichloromethyl) carbonate (BTC or triphosgene) is presented as a safer alternative to the highly toxic and gaseous phosgene and the corrosive thionyl chloride.[1] The reaction with BTC in the presence of DMF proceeds with high yields.[1] While this method avoids thionyl chloride, it still utilizes DMF and a chlorinated solvent (toluene), and the calculated PMI is higher than the N,N-dimethylbenzylamine route, indicating a larger amount of waste generated per kilogram of product.
The synthesis from 7-(2-hydroxyethyl)hex-2-lactone demonstrates an alternative starting material but has a lower yield and the highest PMI of the three quantified methods, making it the least mass-efficient.[4]
The multi-step syntheses starting from adipic acid or cyclohexanone are more complex. The adipic acid route, in particular, is known to produce significant solid and liquid waste, and can be difficult to separate byproducts.[4]
Experimental Protocols
Method 1: Chlorination using Bis(trichloromethyl) carbonate (BTC) in DMF/Toluene[1]
-
In a 250 mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve 44.5 g (200 mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide.
-
Prepare a solution of 20.2 g (68 mmol) of bis(trichloromethyl) carbonate in 40 g of toluene.
-
Under an ice-water bath and with stirring, add the BTC solution dropwise to the flask.
-
Slowly warm the reaction mixture to 50-55°C and maintain for 8 hours.
-
Cool the mixture to below 30°C and neutralize with a lye solution.
-
Evaporate the solvent under normal pressure.
-
Collect the product by vacuum distillation at 172-176°C (5 mmHg).
-
Yield: 43.67 g (90.6%).
Method 2: Chlorination using Thionyl Chloride with N,N-Dimethylbenzylamine[3]
-
In a reaction vessel, combine ethyl 6-hydroxy-8-chlorooctanoate and dichloroethane (weight ratio 1:2.4).
-
The molar ratio of ethyl 6-hydroxy-8-chlorooctanoate to thionyl chloride to N,N-dimethylbenzylamine should be 1:1.05:0.12.
-
At a temperature of 10°C, add N,N-dimethylbenzylamine dropwise.
-
Maintain the reaction temperature at 75°C for 150 minutes.
-
After the reaction, add water (weight ratio of water to starting material 1:3) and separate the layers to obtain the upper organic phase.
-
The product is obtained by vacuum distillation at 172-176°C (5 mmHg).
-
Yield: 95.68%.
Method 3: Synthesis from 7-(2-hydroxyethyl)hex-2-lactone using Thionyl Chloride[4]
-
Add 5 g of 7-(2-hydroxyethyl)hex-2-lactone to 30 mL of ethanol in a suitable flask.
-
Cool the mixture to 10°C.
-
Add 11.2 g of thionyl chloride dropwise.
-
Raise the temperature to 50°C and allow the reaction to proceed for 3 hours.
-
Concentrate the system to dryness.
-
Add 50 mL of dichloromethane and wash once with a 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography to obtain this compound.
-
Yield: 5.9 g (78%).
Visualizing a Greener Synthesis Pathway
The following diagram illustrates the workflow for a greener synthesis approach, emphasizing the replacement of hazardous reagents.
References
- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
A Comparative Guide to Byproducts in Ibuprofen Synthesis: Boots vs. BHC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the byproducts generated in the two primary industrial synthesis methods of Ibuprofen: the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process. Understanding the byproduct profile is crucial for process optimization, cost reduction, and ensuring the final product's purity and safety. This guide presents a comparative analysis of the waste streams, detailed experimental protocols for byproduct characterization, and visual workflows to aid in comprehension.
Performance Comparison: A Shift Towards Greener Chemistry
The BHC process represents a significant advancement in green chemistry over the traditional Boots method. It streamlines the synthesis from six to three steps and drastically improves atom economy, a measure of how efficiently reactants are converted into the final product. This translates to a substantial reduction in waste generation.[1][2]
The most significant difference lies in the inorganic waste. The Boots process generates large quantities of aluminum trichloride hydrate, which is typically landfilled.[3] In contrast, the primary byproduct of the BHC process is acetic acid, which can be recovered and reused, further enhancing its environmental credentials.[4]
Quantitative Data on Byproduct Formation
The following table summarizes the key quantitative differences in byproduct and waste generation between the two synthesis methods.
| Metric | Boots Process | BHC Process |
| Number of Steps | 6[1] | 3[1] |
| Atom Economy | ~40%[1][7] | ~77% (up to 99% with byproduct recovery)[4][7] |
| Major Inorganic Byproduct | Large amounts of aluminum trichloride hydrate and other salts[3][4] | None (catalysts are regenerated) |
| Major Organic Byproduct | Multiple, including unreacted intermediates and side-products from various steps. | Acetic acid (recoverable and reusable)[4] |
| Overall Waste | High[1] | Low[2] |
Experimental Protocols for Byproduct Characterization
Accurate characterization and quantification of byproducts are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol for Ibuprofen and Related Compounds
This protocol is a composite based on several validated methods for the analysis of ibuprofen and its impurities.[3][8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.8) and a suitable organic solvent (e.g., acetonitrile). A typical gradient might start with a higher aqueous phase concentration and gradually increase the organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm for comprehensive impurity profiling.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the ibuprofen sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
This protocol is designed for the identification and quantification of volatile or semi-volatile impurities in ibuprofen synthesis.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
3. Sample Preparation:
-
For direct analysis of the reaction mixture, dilute a sample in a suitable organic solvent (e.g., dichloromethane).
-
For analysis of the final product, dissolve a known amount of ibuprofen in a suitable solvent.
-
Derivatization (e.g., silylation) may be necessary for certain non-volatile impurities to make them amenable to GC analysis.
4. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards.
-
Quantification can be performed using an internal standard method.
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthesis processes and a general workflow for byproduct analysis.
Caption: Workflow for the traditional Boots synthesis of Ibuprofen.
Caption: Workflow for the greener BHC synthesis of Ibuprofen.
Caption: General workflow for byproduct analysis.
References
- 1. scribd.com [scribd.com]
- 2. prezi.com [prezi.com]
- 3. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. Bot Verification [rasayanjournal.co.in]
Confirming the Identity of Ethyl 6,8-dichlorooctanoate via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Comparison with Related Compounds
The identity of a compound via mass spectrometry is established by its unique fragmentation pattern upon ionization. For Ethyl 6,8-dichlorooctanoate (Molecular Formula: C₁₀H₁₈Cl₂O₂, Molecular Weight: 241.15 g/mol ), we can predict a characteristic mass spectrum based on the fragmentation of other fatty acid esters and chlorinated compounds.[4][5]
The presence of two chlorine atoms is a key feature, and due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), any fragment containing both chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern. Fragments containing a single chlorine atom will show an M and M+2 pattern.[6]
The fragmentation of esters is well-documented, with common cleavage points occurring around the carbonyl group and through McLafferty rearrangement.[7][8][9] For ethyl esters, a characteristic McLafferty rearrangement ion is often observed at m/z 88.[9]
The following table summarizes the predicted key fragments for this compound and compares them with fragments observed for similar molecules.
| Predicted Fragment (m/z) | Proposed Ion Structure | Comparison with Known Fragmentation Patterns |
| 240/242/244 | [C₁₀H₁₈³⁵Cl₂O₂]⁺ / [C₁₀H₁₈³⁵Cl³⁷ClO₂]⁺ / [C₁₀H₁₈³⁷Cl₂O₂]⁺ (Molecular Ion) | The molecular ion peak cluster is expected, reflecting the presence of two chlorine atoms. |
| 205/207 | [M - Cl]⁺ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. |
| 195/197 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group is a typical fragmentation for ethyl esters.[7] |
| 177/179 | [M - HCl - C₂H₄]⁺ | Potential loss of HCl followed by ethylene. |
| 169/171 | [Cl-CH-(CH₂)₄-COOC₂H₅]⁺ | Cleavage of the C-C bond between C7 and C8. |
| 133 | [CH₂=CH-(CH₂)₄-COOC₂H₅]⁺ | Loss of the chlorinated side chain. |
| 88 | [CH₂=C(OH)OC₂H₅]⁺ | McLafferty rearrangement product, characteristic for ethyl esters.[9] |
| 43 | [CH₃CO]⁺ | A common fragment in the mass spectra of many organic compounds containing a carbonyl group.[8] |
Experimental Protocol for Mass Spectrometric Analysis
To confirm the identity of a synthesized batch of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. GC-MS is a powerful technique for separating and identifying components of a mixture.[10][11][12]
1. Sample Preparation:
-
Prepare a 1 µg/mL solution of the this compound sample in a suitable solvent such as n-hexane or dichloromethane.[10][12]
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890 or similar.
-
Column: A non-polar column such as a TraceGOLD TG-5MS or a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for separating fatty acid esters.[10][12][13]
-
Injector: Splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
4. Data Analysis:
-
The resulting mass spectrum should be compared against the predicted fragmentation pattern detailed in the table above.
-
Particular attention should be paid to the molecular ion cluster and the characteristic isotopic patterns of chlorine-containing fragments.
-
Comparison with a library of known spectra (if available) or with the spectra of structurally similar compounds can further aid in identification.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
Conclusion
While direct experimental data for the mass spectrum of this compound is not widely published, a combination of theoretical fragmentation patterns and comparison with related compounds provides a robust framework for its identification. The presence of the characteristic chlorine isotopic patterns, coupled with typical ester fragmentation pathways such as the McLafferty rearrangement, would provide strong evidence for the confirmation of its structure. The provided experimental protocol offers a starting point for researchers to obtain the necessary data to verify the identity and purity of this important chemical intermediate.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. Ethyl 6,8-dichlorocaprylate [titanos.com]
- 3. China's Best this compound Manufacturers [highlandpharmachem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
A Comparative Guide to the Synthesis of Ethyl 6,8-dichlorooctanoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 6,8-dichlorooctanoate is a critical building block in the synthesis of α-lipoic acid, a potent antioxidant with therapeutic applications in diabetic neuropathy.[1] This guide provides a comparative analysis of peer-reviewed methods for the synthesis of this compound, focusing on quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Comparison of Synthetic Methods
The primary route for the synthesis of this compound involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate. The choice of chlorinating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. Below is a summary of the most common methods.
| Starting Material | Chlorinating Agent | Catalyst/Acid Binder | Solvent | Reaction Conditions | Molar Yield (%) | Purity (%) | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | Pyridine | Benzene | Reflux, 1 hour | ~88 (crude) | Not specified | [2][3][4] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | N,N-dimethylformamide (DMF) | Organic Solvent | Ice bath, then warm to 30-35°C, then 90-110°C | Not specified | Not specified | [1] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-dimethylformamide (DMF) | Toluene | 55-60°C, 7 hours | 92.2 | 98.2 | [2][5] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-dimethylformamide (DMF) | Toluene | 70-75°C, 4 hours | 95.2 | 98.7 | [2] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-dimethylformamide (DMF) | Chlorobenzene | 70-75°C, 6 hours | 94.7 | 98.5 | [2] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride or Solid Phosgene | N,N-dimethylbenzylamine | Dichloroethane | 10°C then 75°C, 150 min | 95.68 | 96.65 | [4][6] |
| 7-(2-hydroxyethyl)hex-2-lactone | Thionyl chloride | - | Ethanol | 50°C, 3 hours | 78 | Not specified | [1] |
| 7-hydroxyheptanal | Thionyl chloride | - | - | 80°C, 2 hours | 87 | Not specified | [1] |
Note: The methods starting from adipic acid and cyclohexanone are also mentioned in the literature but are described as generating significant solid and liquid waste, making them less favorable.[1]
Experimental Protocols
Method 1: Chlorination using Thionyl Chloride and Pyridine
This traditional method is effective but utilizes hazardous reagents and solvents.
Procedure:
-
A solution of ethyl 8-chloro-6-hydroxyoctanoate (29.2 g) in anhydrous benzene (28 ml) is added dropwise with stirring to a solution of thionyl chloride (18.5 g) in benzene (14 ml) containing two drops of pyridine.[3]
-
The reaction mixture is then heated under gentle reflux for 1 hour.[3]
-
After cooling, the mixture is shaken with 50 ml of ice-water.[3]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and distilled in vacuo to yield this compound.[3]
Method 2: Chlorination using Bis(trichloromethyl)carbonate and DMF
This method is presented as a more environmentally conscious alternative to using thionyl chloride and pyridine.[2]
Procedure:
-
In a 250mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirring, dissolve 44.5g (200mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5g (240mmol) of N,N-dimethylformamide.[5]
-
Under an ice-water bath and stirring, add dropwise an organic solution of bis(trichloromethyl)carbonate (20.2g, 68mmol, dissolved in 40g of toluene).[5]
-
Slowly warm the reaction mixture to 50-55°C and react for 8 hours.[5]
-
Cool the mixture to below 30°C and neutralize with a lye solution.[5]
-
Evaporate the solvent at normal pressure and collect the distillate at 172-176°C under a vacuum of 5 mmHg to obtain this compound.[5]
Method 3: Chlorination using Thionyl Chloride/Solid Phosgene and N,N-dimethylbenzylamine
This method offers high yields and incorporates a recyclable acid-binding agent.
Procedure:
-
In a suitable reactor, ethyl 6-hydroxy-8-chlorooctanoate is reacted with a chlorinating agent (thionyl chloride or solid phosgene) in an organic solvent such as dichloroethane, with N,N-dimethylbenzylamine acting as the acid-binding agent.[4][6]
-
The molar ratio of ethyl 6-hydroxy-8-chlorooctanoate to chlorinating agent to N,N-dimethylbenzylamine is approximately 1:1.05:0.12.[6]
-
The N,N-dimethylbenzylamine is added dropwise at 10°C, and the reaction is maintained at an insulation temperature of 75°C for 150 minutes.[6]
-
After the reaction, water is added to separate the layers. The upper organic phase is subjected to vacuum distillation to collect the product at a vacuum of 5mmHg and a temperature of 172-176°C.[4][6]
-
The lower aqueous layer's pH is adjusted to 11 with a base to recover the N,N-dimethylbenzylamine for recycling.[4][6]
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound from ethyl 6-hydroxy-8-chlorooctanoate.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 3. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 4. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 5. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 1070-64-0 [chemicalbook.com]
A Comparative Guide to the Synthesis of Ethyl 6,8-dichlorooctanoate: An Analysis of Published Protocols
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, reproducibility, and safety. Ethyl 6,8-dichlorooctanoate is a vital building block, notably in the synthesis of the antioxidant α-lipoic acid.[1][2][3] This guide provides a comparative analysis of published protocols for the synthesis of this compound, with a focus on the chlorination of ethyl 6-hydroxy-8-chlorooctanoate. The objective is to offer a clear overview of the existing methods, their reported efficiencies, and the necessary experimental conditions to aid in the selection of a suitable synthesis strategy.
The primary route for synthesizing this compound involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate.[1][4] The key difference in the published methodologies lies in the choice of chlorinating agent and the specific reaction conditions employed. The two most prominent chlorinating agents found in the literature are thionyl chloride (SOCl₂) and bis(trichloromethyl)carbonate, also known as triphosgene.
Comparison of Synthetic Protocols
The following tables summarize the quantitative data from various published protocols, offering a side-by-side comparison of reactants, conditions, and reported outcomes.
Table 1: Synthesis of this compound using Thionyl Chloride
| Starting Material | Chlorinating Agent | Catalyst/Solvent | Reaction Temperature | Reaction Time | Reported Yield | Reported Purity | Reference |
| Ethyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride | Pyridine/Benzene | Reflux | 1 hour | 59-72% | Not Specified | --INVALID-LINK--[5] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | N,N-dimethylbenzylamine/Dichloroethane | 58°C | 3.5 hours | ~95% | Not Specified | --INVALID-LINK--[6] |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | N,N-dimethylbenzylamine/Dichloromethane | 50°C | 4 hours | Not Specified | Not Specified | --INVALID-LINK--[6] |
| 7-(2-hydroxyethyl)hex-2-lactone | Thionyl chloride | Ethanol | 50°C | 3 hours | 78% | Not Specified | --INVALID-LINK--[1] |
Table 2: Synthesis of this compound using Bis(trichloromethyl)carbonate (Triphosgene)
| Starting Material | Molar Ratio (Substrate:Triphosgene:DMF) | Solvent | Reaction Temperature | Reaction Time | Reported Molar Yield | Reported Purity | Reference |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.35:1.2 | Toluene | 70-75°C | 4 hours | 95.2% | 98.7% | --INVALID-LINK--[7] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.4:1.4 | Toluene | 70-75°C | 5 hours | 94.5% | 98.4% | --INVALID-LINK--[7] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.5:1.5 | Chlorobenzene | 70-75°C | 6 hours | 94.7% | 98.5% | --INVALID-LINK--[7] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.4:1.2 | Toluene | 55-60°C | 7 hours | 92.2% | 98.2% | --INVALID-LINK--[7] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.45:1.4 | Dichloroethane | 55-60°C | 8 hours | 90.9% | 98.0% | --INVALID-LINK--[7] |
| Ethyl 6-hydroxy-8-chlorooctanoate | 1:0.34:1.0 | Chloroform | 75-80°C | 2 hours | 93.2% | 98.4% | --INVALID-LINK--[7] |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes cited in the tables above.
Protocol 1: Chlorination using Thionyl Chloride and Pyridine
This protocol is based on the method described in US Patent 2,980,716.[5]
-
A solution of 29.2 g of ethyl 8-chloro-6-hydroxyoctanoate in 28 ml of anhydrous benzene is added dropwise with stirring to a solution of 18.5 g of thionyl chloride in 14 ml of benzene containing two drops of pyridine.
-
The reaction mixture is then heated under gentle reflux for 1 hour.
-
After cooling, the mixture is shaken with 50 ml of ice water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and distilled in vacuo to yield this compound.
Protocol 2: Chlorination using Bis(trichloromethyl)carbonate and N,N-Dimethylformamide
This protocol is a representative example from Chinese Patent CN100593534C.[7][8]
-
In a reaction vessel, 44.5g (200mmol) of ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide.
-
Under an ice-water bath and with stirring, a solution of bis(trichloromethyl)carbonate in an organic solvent (e.g., toluene) is added dropwise. The molar ratio of ethyl 6-hydroxy-8-chlorooctanoate to bis(trichloromethyl)carbonate to N,N-dimethylformamide is typically in the range of 1:0.34-0.5:1.0-1.5.
-
After the addition is complete, the mixture is slowly heated to 50-80°C and allowed to react for 2-8 hours.
-
Upon completion of the reaction, the solution is cooled to below 30°C and neutralized with an alkali solution.
-
The solvent is removed by distillation under normal pressure, followed by vacuum distillation to obtain the pure this compound.
Synthesis Pathway and Workflow Visualization
The following diagrams illustrate the general synthetic pathway for this compound and a typical experimental workflow.
Caption: General synthesis pathway for this compound.
Caption: A typical experimental workflow for the synthesis.
Concluding Remarks
The choice between thionyl chloride and bis(trichloromethyl)carbonate as the chlorinating agent appears to be a key determinant of the reaction's efficiency and safety profile. Protocols employing bis(trichloromethyl)carbonate in combination with DMF report high yields and purities.[7] However, it is important to note that the data presented here is derived from patent literature and may not always be directly reproducible without further optimization. Researchers should consider factors such as reagent availability, cost, safety precautions, and waste disposal when selecting a protocol. The detailed methodologies and comparative data provided in this guide are intended to serve as a valuable resource for making an informed decision for the synthesis of this compound.
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. writeupcafe.com [writeupcafe.com]
- 4. nbinno.com [nbinno.com]
- 5. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 6. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 7. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 8. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 6,8-dichlorooctanoate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as Ethyl 6,8-dichlorooctanoate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, ensuring the protection of your team and the integrity of your research.
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations[1][3][4]. Standard laboratory practice dictates that chemicals like this should never be poured down the drain or disposed of in regular trash[5][6].
Hazard Profile of this compound
Understanding the specific hazards associated with a chemical is the first step in handling it safely. The following table summarizes key hazard information for this compound.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes | Signal Word |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] | P261, P272, P280, P302+P352, P333+P317, P362+P364[1] | Warning[1][7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects[1] | P273, P391[1] | Warning[1][7] |
| Acute Toxicity (Oral, Dermal), Serious Eye Damage | H303, H312, H318 | P280, P302+P352+P312, P305+P351+P338+P310 | Danger |
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity | H302, H315, H319, H335[7] | P261, P305, P338, P351[7] | Warning[7] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This protocol is designed to be a general guideline; always consult your institution's specific Environmental Health & Safety (EHS) procedures.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[1].
2. Waste Segregation and Collection:
-
This compound is a chlorinated ester. It should be collected in a dedicated, properly labeled hazardous waste container for halogenated organic solvents[8][9].
-
Do not mix this waste with non-halogenated solvents, as this can increase disposal costs[9].
-
Avoid mixing with incompatible materials. For instance, keep it separate from acids, bases, oxidizing agents, and reducing agents[10].
-
Collect contaminated materials, such as gloves, absorbent pads, and pipette tips, in a separate, clearly labeled solid hazardous waste container[9].
3. Waste Container Management:
-
Use only appropriate, non-reactive containers for waste collection, preferably plastic[3]. The container must have a secure, tight-fitting lid.
-
The exterior of the waste container must be kept clean and free of any chemical residue[11].
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound." Also, list any other constituents of the waste mixture.
-
Keep the waste container closed at all times, except when adding waste[3][4].
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[3][4][10].
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage[10].
-
There are limits to the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons for hazardous waste and 1 quart for acutely toxic waste)[3][4].
5. Arranging for Disposal:
-
Once the waste container is full or you have reached the accumulation time limit (often up to one year for partially filled containers), you must arrange for its disposal[10].
-
Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup[3][4].
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific tag to the container.
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel should handle this[9].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with environmental regulations. Always prioritize safety and consult your EHS department for any specific questions or concerns.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. odu.edu [odu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. acs.org [acs.org]
- 7. This compound | 1070-64-0 [sigmaaldrich.com]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0). Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₈Cl₂O₂[1] |
| Molecular Weight | 241.15 g/mol [1] |
| Appearance | Colorless to pale yellow oil/liquid[2][3][4][5] |
| Boiling Point | 109 °C at 0.7 Torr[2][3] |
| Density | 1.107 g/mL at 25 °C[2][3] |
| Flash Point | 105.1 °C[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and ethyl acetate.[3][5] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.
GHS Hazard Classification [1][6]
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][6] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[1][6] |
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[6][7][8] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber).[8][9] Fire/flame resistant and impervious clothing.[6] | Prevents skin contact, which may cause an allergic skin reaction.[1][6] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[6] If ventilation is inadequate, a NIOSH-certified respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][10] | Minimizes inhalation of vapors. |
III. Operational Plan for Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure and risk.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
-
Verify that the Safety Data Sheet (SDS) is readily available.
Step 2: Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from incompatible materials, heat, and sources of ignition.[11][12]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
-
Store apart from foodstuff containers.[6]
Step 3: Handling and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear the appropriate PPE as specified in Section II.
-
Avoid contact with skin and eyes.[6]
-
Avoid breathing vapors or mist.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
After handling, wash hands and any exposed skin thoroughly. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
IV. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to control the situation and prevent exposure.
Workflow for Chemical Spill Response
Caption: Workflow for handling a chemical spill of this compound.
Step-by-Step Spill Procedure
-
Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Alert nearby colleagues and the laboratory supervisor.
-
If flammable vapors may be present, remove all sources of ignition.[12]
-
-
Assessment:
-
Assess the extent of the spill and the associated risks.
-
For a small spill, trained personnel with appropriate PPE can proceed with cleanup.
-
For a large spill, or if there is any uncertainty, evacuate the area and contact emergency services.
-
-
Containment and Cleanup (for minor spills):
-
Ensure adequate ventilation.
-
Wear the personal protective equipment outlined in Section II.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth).
-
Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
V. Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and clearly labeled waste container.[11]
-
The label should include the words "Hazardous Waste" and the chemical name.[13]
Step 2: Waste Segregation
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [13][14][15] This is due to different disposal requirements and costs.[15][16]
-
Store the halogenated waste container in a designated satellite accumulation area, away from incompatible materials.[16]
Step 3: Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
References
- 1. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 3. nbinno.com [nbinno.com]
- 4. Best this compound (6,8-dichloro-octanoicaciethylester) factory and suppliers | PTG [ptgchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. download.basf.com [download.basf.com]
- 8. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. watson-int.com [watson-int.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
